6-Bromo-4-hydroxyquinoline-3-carbonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKLYXFAPJNHEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634132 | |
| Record name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364793-52-2 | |
| Record name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
An In-depth Technical Guide to the Synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Among its many derivatives, this compound represents a molecule of significant interest, combining the bio-modulating effects of a halogenated aromatic system with the versatile chemistry of the nitrile group. This guide provides a comprehensive technical overview of the most robust and field-proven synthetic strategies for this target compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers detailed, actionable protocols suitable for a research and development setting. The primary focus is a multi-step pathway leveraging the classic Gould-Jacobs reaction, a reliable method for constructing the 4-hydroxyquinoline core.[2][3]
The Strategic Importance of the Quinoline Core
Quinoline and its derivatives are privileged structures in drug discovery, renowned for their wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][4] The 4-hydroxyquinoline (or quinolin-4-one) tautomer is particularly significant. The introduction of a bromine atom at the C6 position can enhance lipophilicity and metabolic stability, often improving a compound's pharmacokinetic profile. The C3-carbonitrile group is a versatile functional handle; it can act as a hydrogen bond acceptor, participate in further chemical transformations, or serve as a bioisostere for other functional groups. Consequently, this compound is a valuable building block for exploring new chemical entities in various therapeutic areas.[5]
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule points towards a strategy centered on the formation of the quinoline ring system from an aniline precursor. The most established disconnection approach for 4-hydroxyquinolines involves the Gould-Jacobs reaction, which constructs the heterocyclic ring from an aniline and a malonic ester derivative.
Caption: Retrosynthetic analysis of the target compound.
This analysis reveals a robust, multi-step pathway:
-
Gould-Jacobs Reaction: Condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization to form the core intermediate, Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[6]
-
Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.[7]
-
Nitrile Formation: Conversion of the carboxylic acid to the target carbonitrile, typically via a primary amide intermediate.
This strategy is favored due to the high reliability and extensive documentation of the Gould-Jacobs reaction for substituted anilines.[3][8]
The Primary Synthetic Pathway: A Step-by-Step Guide
This section details the experimental execution of the most reliable synthetic route to this compound.
Underlying Principle: The Gould-Jacobs Reaction Mechanism
The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines.[8] The reaction proceeds in two key stages:
-
Condensation: A nucleophilic attack by the aniline nitrogen onto the electrophilic double bond of the alkoxymethylenemalonate, followed by the elimination of ethanol, forms a stable anilidomethylenemalonate intermediate.[3]
-
Thermal Cyclization: At high temperatures (typically >250 °C), a 6-electron electrocyclization occurs, forming the quinoline ring system.[2][3] This step is often the rate-limiting and requires significant thermal energy.
Caption: Conceptual flow of the Gould-Jacobs reaction.
Protocol 1: Synthesis of Ethyl 6-Bromo-4-hydroxyquinoline-3-carboxylate
This procedure is adapted from established methodologies for forming the quinolinone core.[6]
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask fitted with a distillation head, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1-1.2 eq).
-
Heat the mixture to 110-130 °C for 1-2 hours. Ethanol will distill from the reaction mixture, providing a visual indicator of progress. The reaction can be monitored by TLC to confirm the consumption of the aniline.
-
Once the formation of the intermediate adduct is complete, remove any residual ethanol under reduced pressure.
-
Cyclization: In a separate flask, preheat a high-boiling inert solvent (e.g., diphenyl ether or Dowtherm A) to 250 °C.
-
Add the crude anilidomethylenemalonate intermediate from the previous step portion-wise to the hot solvent. Caution: This addition can be exothermic.
-
Maintain the reaction temperature at 240-250 °C for 30-60 minutes. Monitor the cyclization by TLC.
-
Isolation: Allow the mixture to cool to below 100 °C and dilute with an equal volume of petroleum ether or hexane. This will precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with petroleum ether to remove the high-boiling solvent, and dry under vacuum.
| Parameter | Value/Condition | Source |
| Starting Material | 4-Bromoaniline | [6] |
| Reagent | Diethyl ethoxymethylenemalonate | [6] |
| Condensation Temp. | 110-130 °C | [3] |
| Cyclization Temp. | 240-250 °C | [2][6] |
| Solvent (Cyclization) | Diphenyl ether | [2][6] |
| Typical Yield | 60-80% | [7] |
Protocol 2: Saponification to 6-Bromo-4-hydroxyquinoline-3-carboxylic Acid
This protocol describes the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid.[7]
Step-by-Step Methodology:
-
Suspend the crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) from the previous step in a 10% aqueous solution of sodium hydroxide (w/v).
-
Heat the mixture to reflux (approx. 100 °C) for 1-2 hours, or until TLC analysis shows complete consumption of the starting ester. The solid should dissolve as the sodium salt of the acid is formed.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly acidify the clear solution with concentrated hydrochloric acid until the pH is approximately 1-2.
-
The carboxylic acid will precipitate as a solid. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold deionized water until the filtrate is neutral, and dry under vacuum.
Protocol 3: Conversion to this compound
The conversion of the carboxylic acid to the carbonitrile is a standard transformation, typically proceeding through the primary amide.
Step-by-Step Methodology:
-
Amide Formation:
-
In a fume hood, suspend the 6-bromo-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂) with a catalytic amount of DMF.
-
Gently reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases, indicating the formation of the acid chloride.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., THF or Dioxane) and cool in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous ammonium hydroxide solution dropwise.
-
Stir for 1-2 hours, allowing the reaction to warm to room temperature. The primary amide will precipitate.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Dehydration to Nitrile:
-
Combine the crude 6-bromo-4-hydroxyquinoline-3-carboxamide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).
-
Heat the mixture according to standard literature procedures for nitrile synthesis (temperatures can range from room temperature to reflux, depending on the reagent).
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final this compound.
-
Alternative Synthetic Route: A Convergent Approach
An alternative, more convergent strategy would begin with 2-amino-5-bromobenzonitrile.[9] This approach is theoretically attractive as the bromine and nitrile functionalities are pre-installed. The key transformation would be an acid- or base-mediated cyclization with a two-carbon synthon, such as ethyl cyanoacetate, to construct the second ring.
While this method could be more step-economical, it may present challenges with regioselectivity and require significant process optimization to achieve high yields. The acid-mediated cyclization of aminonitriles is a known transformation for forming heterocyclic systems.[10][11]
Physicochemical and Spectroscopic Data
Accurate characterization is essential to confirm the identity and purity of the synthesized compounds.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | 122794-99-4 | C₁₂H₁₀BrNO₃ | 296.12 g/mol |
| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | 98948-95-9 | C₁₀H₆BrNO₃ | 268.06 g/mol |
| This compound | 364793-52-2 | C₁₀H₅BrN₂O | 249.07 g/mol |
Expected Spectroscopic Data for this compound:
-
¹H NMR: Signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the protons on the quinoline ring. A broad singlet at a higher chemical shift (>12 ppm) corresponding to the N-H proton of the quinolinone tautomer.
-
¹³C NMR: Resonances for the nine aromatic/vinylic carbons, the carbon bearing the bromine, the carbonyl carbon (C4, approx. 170-180 ppm), and the nitrile carbon (C≡N, approx. 115-120 ppm).
-
Mass Spectrometry (MS): A molecular ion peak [M+H]⁺ at m/z corresponding to the compound's molecular weight, showing the characteristic isotopic pattern for a molecule containing one bromine atom.
Overall Experimental Workflow
The following diagram provides a high-level overview of the entire synthetic and analytical workflow.
Caption: Comprehensive workflow for synthesis and analysis.
Safety and Handling
-
4-Bromoaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Thionyl Chloride (SOCl₂) & Phosphorus Oxychloride (POCl₃): Highly corrosive and react violently with water. Handle only in a dry fume hood with appropriate PPE.
-
High-Temperature Reactions: The thermal cyclization step requires extremely high temperatures. Use appropriate heating mantles and ensure the apparatus is securely clamped. Use a blast shield for protection.
-
Acid/Base Handling: Concentrated acids and bases are corrosive. Add reagents slowly and with cooling to control exothermic reactions.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The is most reliably achieved through a well-established, multi-step sequence commencing with the Gould-Jacobs reaction. This pathway offers robust and scalable access to the key 4-hydroxyquinoline core, which can be further elaborated to the target nitrile. While alternative, more convergent routes are conceivable, the detailed protocol provides a validated and trustworthy method for researchers and drug development professionals to produce this valuable chemical intermediate for further investigation and application in medicinal chemistry.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. Page loading... [wap.guidechem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. mdpi.com [mdpi.com]
mechanism of 6-Bromo-4-hydroxyquinoline-3-carbonitrile formation
An In-depth Technical Guide to the Formation of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
Introduction: The Significance of the Quinolone Scaffold
The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific molecule, this compound, incorporates several key features: a bromine atom at the 6-position, which can serve as a handle for further functionalization or modulate bioactivity; a 4-hydroxy (or 4-oxo) group, crucial for interacting with biological targets; and a 3-carbonitrile group, a strong electron-withdrawing group that influences the electronic properties and potential hydrogen bonding capabilities of the molecule. Understanding the mechanism of its formation is critical for the rational design and synthesis of novel therapeutic agents and functional materials.
This guide provides a detailed examination of the predominant synthetic pathway for this compound, focusing on the mechanistic principles that govern the reaction and the experimental considerations required for its successful execution.
Core Synthetic Pathway: A Modified Gould-Jacobs Annulation
The most direct and widely recognized method for constructing the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[1][2] This powerful annulation strategy involves the condensation of an aniline with a derivative of malonic acid, followed by a thermally induced cyclization.[1][3] For the synthesis of the title compound, this reaction is adapted by using specific starting materials to install the required bromo and carbonitrile functionalities.
The overall transformation proceeds as follows:
-
Aniline Component: 4-Bromoaniline
-
C3 Synthon: Ethyl 2-cyano-3-ethoxyacrylate (also known as ethyl (ethoxymethylene)cyanoacetate)[4][5]
The reaction is typically a two-step, one-pot process involving an initial condensation followed by a high-temperature intramolecular cyclization.
Detailed Mechanistic Breakdown
The formation of this compound via the modified Gould-Jacobs reaction can be dissected into three fundamental steps: nucleophilic vinylic substitution, pericyclic ring closure, and tautomerization.
Step 1: Nucleophilic Vinylic Substitution to Form the Enamine Intermediate
The reaction is initiated by the nucleophilic attack of the amino group of 4-bromoaniline on the electron-deficient double bond of ethyl 2-cyano-3-ethoxyacrylate. The double bond is highly activated towards nucleophilic attack by the two potent electron-withdrawing groups, the nitrile (-CN) and the ester (-COOEt). This is followed by the elimination of an ethanol molecule to yield the key acyclic intermediate, ethyl 2-cyano-3-((4-bromophenyl)amino)acrylate. This step is typically performed at a moderate temperature (100-130 °C) and often proceeds without a catalyst.
Caption: Step 1: Formation of the enamine intermediate.
Step 2: Thermal 6π-Electrocyclization
This is the critical ring-forming step and the hallmark of the Gould-Jacobs reaction. The enamine intermediate, upon heating to high temperatures (typically 240-260 °C), undergoes a 6-electron electrocyclic reaction.[1] An aromatic carbon atom ortho to the amino group attacks the electrophilic ester carbonyl, leading to the formation of the new heterocyclic ring and the expulsion of a second molecule of ethanol. This demanding step necessitates the use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A to achieve the required activation energy.[6][7]
Step 3: Tautomerization to the Final Product
The direct product of the cyclization is the quinolone tautomer, 6-bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile. This keto form exists in equilibrium with its enol tautomer, this compound. In most cases, the keto (quinolone) form is thermodynamically more stable, although the compound is commonly named as the 4-hydroxyquinoline derivative.[6]
Caption: Steps 2 & 3: Thermal cyclization and tautomerization.
Exemplary Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for analogous Gould-Jacobs reactions.[7]
Caption: Experimental workflow for synthesis.
Detailed Method:
-
Condensation: In a round-bottom flask equipped with a distillation head and a magnetic stirrer, combine 4-bromoaniline (1.0 equivalent) and ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents).
-
Heat the mixture in an oil bath to 120-130 °C. Maintain this temperature for 1-2 hours. Ethanol will begin to distill from the reaction mixture, which can be collected. The reaction can be monitored by Thin Layer Chromatography (TLC) until the 4-bromoaniline is consumed.
-
Cyclization: In a separate, larger flask, heat diphenyl ether to 250-255 °C. Cautiously add the hot intermediate mixture from the first step dropwise or in small portions to the hot diphenyl ether.
-
Maintain the reaction temperature at 250-255 °C for an additional 30-60 minutes to ensure complete cyclization.
-
Isolation: Remove the flask from the heat and allow it to cool to approximately 80-100 °C. While still warm, pour the dark solution into a beaker containing a large volume of n-hexane or petroleum ether, stirring vigorously.
-
A solid precipitate will form. Allow the slurry to cool to room temperature.
-
Collect the crude product by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of n-hexane to remove the residual diphenyl ether.
-
Dry the resulting solid under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid if necessary.
Key Reaction Parameters and Justification
The success of this synthesis is highly dependent on carefully controlling the reaction conditions, particularly temperature.
| Parameter | Value / Reagent | Justification |
| Aniline | 4-Bromoaniline | Provides the benzene ring and nitrogen atom for the quinoline core, and installs the bromo-substituent at the 6-position. |
| C3 Synthon | Ethyl 2-cyano-3-ethoxyacrylate | A specialized reagent that provides carbons 2, 3, and 4 of the quinoline ring, along with the required cyano group at C3.[4] |
| Condensation Temp. | 120-130 °C | Sufficient to drive the nucleophilic substitution and remove the ethanol by-product, forming the enamine intermediate. |
| Cyclization Temp. | 250-260 °C | High thermal energy is required to overcome the activation barrier for the 6π-electrocyclization, the key C-C bond-forming step.[1][8] |
| Cyclization Solvent | Diphenyl ether, Dowtherm A | High-boiling, thermally stable, and inert solvents are essential to safely reach the required temperatures for cyclization.[6][7] |
Conclusion
The formation of this compound is most effectively achieved through a modified Gould-Jacobs reaction. This pathway leverages the reaction of 4-bromoaniline with ethyl 2-cyano-3-ethoxyacrylate. The mechanism is a well-defined sequence of nucleophilic vinylic substitution followed by a high-temperature 6π-electrocyclization. The stringent requirement for high temperatures in the final ring-closing step is the most critical parameter for a successful synthesis. A thorough understanding of this mechanism allows researchers to rationally design and optimize the synthesis of a wide array of substituted quinolone derivatives for applications in drug discovery and beyond.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-cyano-3-ethoxyacrylate 98 94-05-3 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 8. ablelab.eu [ablelab.eu]
6-Bromo-4-hydroxyquinoline-3-carbonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, synthesis, spectroscopic signature, reactivity, and potential applications, offering insights grounded in established chemical principles for researchers, scientists, and drug development professionals.
Introduction to the this compound Scaffold
This compound is a substituted derivative of the 4-hydroxyquinoline core structure. The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents.[1] The unique arrangement of a bromine atom at the C6 position, a hydroxyl group at C4, and a nitrile (cyano) group at C3 imparts a distinct set of physicochemical and reactive properties to the molecule.
The presence of these functional groups offers multiple avenues for chemical modification, making it a versatile building block for the synthesis of more complex molecules.[2] The bromine atom, for instance, increases lipophilicity and can participate in halogen bonding, potentially enhancing binding affinity to biological targets.[1] The 4-hydroxy group exists in a crucial tautomeric equilibrium with its keto form (4-quinolone), which dictates much of its reactivity. The nitrile group serves as a potent hydrogen bond acceptor and a versatile chemical handle for transformations into amides, carboxylic acids, or amines.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrN₂O | [3][4] |
| Molecular Weight | 249.06 g/mol | [3] |
| CAS Number | 364793-52-2 | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3][4] |
Synthesis and Experimental Protocol
The construction of the 4-hydroxyquinoline ring system is classically achieved through condensation and cyclization reactions. The Gould-Jacobs reaction is a widely recognized method for synthesizing 4-hydroxyquinolines, involving the reaction of an aniline with a malonic ester derivative, followed by thermal cyclization.[5] A plausible and efficient pathway for the synthesis of this compound adapts this core strategy.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 4-bromoaniline and a suitable three-carbon component to introduce the C2, C3 (with the nitrile), and C4 atoms of the quinoline ring.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from Gould-Jacobs Reaction)
This protocol is a self-validating system where the progress can be monitored at each stage using techniques like Thin Layer Chromatography (TLC).
Materials:
-
4-bromoaniline
-
(Ethoxymethylene)malononitrile or a similar cyano-activated reagent
-
Diphenyl ether
-
Petroleum ether or hexane
-
Ethanol
Procedure:
-
Condensation:
-
In a round-bottom flask equipped with a distillation head, combine 4-bromoaniline (1.0 equivalent) and (ethoxymethylene)malononitrile (1.1 equivalents).
-
Heat the mixture to 100-120 °C for 1-2 hours. Ethanol, a byproduct of the condensation, will distill off, driving the reaction to completion.
-
Monitor the reaction by TLC until the starting aniline is consumed. The resulting adduct may solidify upon cooling.
-
-
Cyclization:
-
In a separate flask suitable for high temperatures, preheat diphenyl ether to 240-250 °C.
-
Add the intermediate adduct from the previous step portion-wise to the hot diphenyl ether. Caution: This step should be performed in a well-ventilated fume hood due to the high temperatures.
-
Maintain the temperature for 30-60 minutes to ensure complete cyclization.[5] The product will precipitate from the hot solution.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with petroleum ether or hexane to further precipitate the product and facilitate filtration.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with petroleum ether or hexane to remove the diphenyl ether solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Spectroscopic Characterization
Unambiguous identification of this compound is achieved through a combination of spectroscopic techniques. The data below are predicted based on the known effects of the constituent functional groups.
| Technique | Predicted Key Signals / Features |
| ¹H NMR | - Aromatic Protons: Signals in the δ 7.5-8.5 ppm range corresponding to protons at C5, C7, and C8. The proton at C5 will likely be a doublet, C7 a doublet of doublets, and C8 a doublet. - C2-H Proton: A sharp singlet typically above δ 8.5 ppm. - N-H/O-H Proton: A broad singlet, chemical shift is solvent-dependent. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the δ 110-150 ppm range. - Carbonyl Carbon (C4): A signal in the δ 170-180 ppm range (from the 4-quinolone tautomer). - Nitrile Carbon (C≡N): A characteristic signal around δ 115-120 ppm. |
| IR (cm⁻¹) | - O-H/N-H Stretch: A broad band in the 3400-3200 cm⁻¹ region. - C≡N Stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹. - C=O Stretch: A strong absorption around 1650-1680 cm⁻¹ (from the 4-quinolone tautomer). - C=C/C=N Aromatic Stretch: Multiple bands in the 1600-1450 cm⁻¹ region. |
| Mass Spec. | - Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight. - Isotopic Pattern: A characteristic M⁺ and M+2 pattern of ~1:1 intensity due to the presence of the bromine atom. |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by its functional groups and the tautomeric nature of the 4-hydroxyquinoline core. This makes it a valuable intermediate for generating diverse molecular architectures.
Key Reaction Pathways
The most significant transformation is the conversion of the 4-hydroxy group to a 4-chloro group, which then acts as a reactive site for nucleophilic aromatic substitution.
Caption: Key reactivity pathways of this compound.
-
Reaction at the 4-Position (Hydroxy/Keto Group):
-
Tautomerism: The compound exists as an equilibrium mixture of the 4-hydroxyquinoline (enol) and 6-bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile (keto) forms. The keto form often predominates and is crucial for its reactivity.
-
Conversion to 4-Chloro Derivative: This is arguably the most important reaction for synthetic diversification. Treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) efficiently replaces the hydroxyl group with a chlorine atom.[6][7] The resulting 6-bromo-4-chloroquinoline-3-carbonitrile is highly susceptible to nucleophilic aromatic substitution at the C4 position, allowing for the introduction of amines, alkoxides, and other nucleophiles.[8]
-
-
Reaction of the Nitrile Group:
-
Reactions on the Ring System:
-
N-Alkylation: The nitrogen at position 1 can be alkylated, typically after deprotonation with a suitable base, to yield N-substituted quinolone derivatives.[12]
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the C6 position can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl groups to further elaborate the molecular scaffold.
-
Potential Applications in Drug Development and Research
The this compound scaffold is a platform for discovering novel bioactive molecules.
-
Anticancer Agents: The quinoline core is present in many compounds with demonstrated anticancer activity.[1] Modifications of this scaffold can lead to inhibitors of kinases, topoisomerases, or other enzymes critical for cancer cell proliferation.
-
Antimicrobial Agents: 4-quinolones are famous for their antibacterial properties, with the fluoroquinolones being a prime example.[13] This scaffold serves as an excellent starting point for the development of new antibacterial and antifungal agents to combat drug-resistant pathogens.
-
Enzyme Inhibitors: The structure is well-suited for designing enzyme inhibitors due to its ability to form hydrogen bonds, participate in π-π stacking, and chelate metal ions within active sites.[9]
-
Chemical Probes and Materials Science: Beyond medicine, the fluorescent nature of some quinoline derivatives makes them suitable for use as chemical probes in biological imaging. They can also be incorporated into polymers for the development of advanced organic electronic materials.[2]
Conclusion
This compound is a highly functionalized and synthetically versatile heterocyclic compound. Its rich chemical reactivity, stemming from the interplay between the bromo, hydroxyl (keto), and nitrile groups, establishes it as a valuable intermediate in synthetic organic chemistry. For professionals in drug discovery and materials science, this molecule represents a promising platform for the rational design and synthesis of novel compounds with tailored biological or physical properties. The protocols and data presented herein provide a solid foundation for initiating research programs aimed at exploring the full potential of this intriguing scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Hydroxyquinoline-3-carbonitrile [myskinrecipes.com]
- 3. 6-bromo-4-hydroxyquinoline-3- carbonitrile | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. 6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 23438095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Bromo-4-Hydroxyquinoline-3-Carboxylic Acid [myskinrecipes.com]
- 10. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 693203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Spectroscopic Characterization of 6-Bromo-4-hydroxyquinoline-3-carbonitrile: A Technical Guide
Introduction: Unveiling a Scaffold of Potential
In the landscape of medicinal chemistry and drug development, quinoline derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. The strategic functionalization of the quinoline ring system allows for the fine-tuning of pharmacological activity. 6-Bromo-4-hydroxyquinoline-3-carbonitrile is a molecule of significant interest, combining several key pharmacophores: a bromine atom at the 6-position, a hydroxyl group at the 4-position, and a nitrile group at the 3-position. This unique combination suggests potential applications in various therapeutic areas, necessitating a robust and unambiguous structural characterization.
This technical guide provides an in-depth exploration of the spectroscopic characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the experimental approaches. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—providing both predicted data based on analogous structures and detailed, field-proven protocols for acquiring and interpreting the spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.
Expertise & Experience: The Rationale Behind NMR Analysis
The choice of deuterated solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the presence of the acidic hydroxyl proton, which is more likely to be observed in this solvent.[1] The analysis will focus on identifying the distinct aromatic protons and the quaternary carbons, paying close attention to the influence of the electron-withdrawing nitrile group and the bromine atom on the chemical shifts.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts for this compound, based on data from structurally related compounds.[2][3][4]
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-2 | ~8.7 | s | - |
| H-5 | ~8.0 | d | ~9.0 |
| H-7 | ~7.8 | dd | ~9.0, 2.0 |
| H-8 | ~8.2 | d | ~2.0 |
| OH | >12.0 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-2 | ~145 |
| C-3 | ~90 |
| C-4 | ~175 |
| C-4a | ~140 |
| C-5 | ~128 |
| C-6 | ~118 |
| C-7 | ~135 |
| C-8 | ~125 |
| C-8a | ~123 |
| CN | ~117 |
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Gently warm and vortex if necessary to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Data Interpretation Workflow
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic vibrations for the O-H, C≡N, C=O (from the keto tautomer), and aromatic C-H and C=C bonds.
Expertise & Experience: The Significance of Vibrational Modes
The position and shape of the O-H stretch will be indicative of hydrogen bonding. The C≡N stretch is typically a sharp, intense band in a relatively clean region of the spectrum. The presence of a C=O stretch would confirm the existence of the 4-quinolone tautomer, which is common for 4-hydroxyquinolines.[5] The fingerprint region will contain a complex pattern of absorptions characteristic of the substituted quinoline ring system.[6][7]
Predicted IR Absorption Bands
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2500 | Broad | O-H stretching (hydrogen-bonded) |
| ~2230 | Sharp, Strong | C≡N stretching |
| ~1650 | Strong | C=O stretching (from 4-quinolone tautomer) |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| ~820 | Strong | C-H out-of-plane bending (isolated aromatic H) |
| ~750 | Medium | C-Br stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The ATR technique is ideal for solid samples, requiring minimal preparation.[8]
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound powder onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Perform an ATR correction and baseline correction on the resulting spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition of a compound. For this compound, the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern for the molecular ion.[9]
Expertise & Experience: Leveraging Isotopic Patterns
The key diagnostic feature in the mass spectrum will be the M and M+2 peaks for the molecular ion, which will be of nearly equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br.[10] This provides definitive evidence for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) will allow for the confirmation of the elemental formula by providing a highly accurate mass measurement.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₀H₅BrN₂O[11]
-
Molecular Weight: 249.06 g/mol [11]
-
Expected m/z for Molecular Ions:
-
[M]⁺˙ for C₁₀H₅⁷⁹BrN₂O: ~247.96
-
[M+2]⁺˙ for C₁₀H₅⁸¹BrN₂O: ~249.96
-
Relative Intensity: [M]⁺˙ / [M+2]⁺˙ ≈ 1:1
-
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique suitable for polar molecules and is commonly coupled with liquid chromatography.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Acquire spectra in both positive and negative ion modes to determine which provides better sensitivity. For this compound, positive mode ([M+H]⁺) is expected to be prominent.
-
Mass Analyzer: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.
-
Data Analysis: Analyze the spectrum for the molecular ion cluster and compare the measured accurate mass to the theoretical mass to confirm the elemental composition.
Mass Spectrometry Analysis Logic
Caption: Logic for mass spectrometry analysis.
UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinolines. The spectrum is sensitive to substitution and the solvent environment.[12]
Expertise & Experience: Understanding Chromophores and Solvatochromism
The extended π-system of the quinoline ring is the primary chromophore. The hydroxyl and nitrile substituents will influence the energies of the π → π* and n → π* transitions.[5] A study of the absorption spectrum in solvents of varying polarity (e.g., hexane, ethanol, acetonitrile) can reveal information about the nature of the electronic transitions (solvatochromism).[13]
Predicted UV-Vis Absorption Maxima
Based on related 4-hydroxyquinoline structures, multiple absorption bands are expected in the UV-A and UV-B regions.[13]
Table 4: Predicted UV-Vis Spectral Data (in Ethanol)
| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Assignment |
| ~230-250 | High | π → π* transition |
| ~330-350 | Moderate | π → π* transition |
Experimental Protocol: UV-Vis Spectrophotometry
-
Solvent Selection: Use a spectroscopic grade solvent (e.g., ethanol) that does not absorb in the region of interest (>220 nm).
-
Stock Solution: Prepare an accurate stock solution of the compound (e.g., 1 mg in 10 mL of solvent).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 1.0.
-
Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.
-
Spectrum Acquisition: Record the absorption spectrum from 200 to 600 nm.
-
Identify λₘₐₓ: Determine the wavelength(s) of maximum absorbance.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural framework, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and elemental composition, and UV-Vis spectroscopy probes the electronic properties of the conjugated system. By following the detailed protocols and interpretation workflows outlined in this guide, researchers can confidently and accurately characterize this promising molecule, paving the way for its further investigation in drug discovery and development programs.
References
- 1. aseestant.ceon.rs [aseestant.ceon.rs]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. tutorchase.com [tutorchase.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. 6-bromo-4-hydroxyquinoline-3- carbonitrile | CymitQuimica [cymitquimica.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
6-Bromo-4-hydroxyquinoline-3-carbonitrile starting materials
An In-depth Technical Guide to the Starting Materials for 6-Bromo-4-hydroxyquinoline-3-carbonitrile
Introduction
This compound is a highly functionalized heterocyclic compound. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents, including antibacterial, anticancer, and antimalarial drugs.[1] The specific substitution pattern of this molecule—a bromine atom at the 6-position, a hydroxyl group at the 4-position, and a carbonitrile at the 3-position—makes it a valuable intermediate for the synthesis of more complex bioactive molecules.
This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the selection and rationale of the starting materials. As a Senior Application Scientist, my objective is not merely to list protocols but to explain the causality behind experimental choices, enabling researchers to make informed decisions in their own synthetic endeavors. We will explore the two most prominent and logical pathways: the Gould-Jacobs reaction and the Friedländer annulation, evaluating the strategic advantages and challenges of each.
Part 1: Retrosynthetic Analysis and Core Synthetic Strategies
To logically devise a synthesis, we must work backward from the target molecule. The quinoline core can be disconnected in several ways, each corresponding to a well-established named reaction. For 4-hydroxyquinoline derivatives, two strategies stand out as exceptionally efficient.
-
Gould-Jacobs Disconnection: This approach forms the C4-N bond and the C4a-C5 bond in a thermal cyclization step. This retrosynthesis leads back to a substituted aniline and a malonic ester derivative.
-
Friedländer Annulation Disconnection: This strategy forms the N-C2 and C3-C4 bonds. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[2][3]
Other classical methods like the Conrad-Limpach or Camps cyclization are also effective for producing 4-hydroxyquinolines but are often subsumed by the strategic flexibility of the Gould-Jacobs and Friedländer approaches for this specific target.[4][5]
Caption: Core retrosynthetic pathways to the target molecule.
Part 2: The Gould-Jacobs Pathway: Synthesis from 4-Bromoaniline
The Gould-Jacobs reaction is a robust and widely used method for preparing 4-hydroxyquinoline derivatives.[6] The classical sequence involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by high-temperature cyclization.[1][7]
Causality of Starting Material Selection
To achieve the desired 6-bromo-3-carbonitrile substitution pattern, we must modify the standard reactants.
-
Aniline Component: The bromine at the 6-position of the quinoline ring directly originates from the para-position of the aniline starting material. Therefore, 4-bromoaniline is the mandatory choice for this fragment.
-
Malonate Component: The standard DEEM would yield a 3-carboethoxy group. To install the 3-carbonitrile group directly, a cyano-analogue is required. The logical choice is ethyl 2-cyano-3-ethoxyacrylate or a similar reactive derivative of ethyl cyanoacetate. This reagent provides the three-carbon chain (C2, C3, C4) and the essential nitrile functionality.
The reaction proceeds in two key stages:
-
Condensation: Nucleophilic attack by the amino group of 4-bromoaniline onto the electron-deficient double bond of the cyanoacrylate, followed by the elimination of ethanol, forms the key intermediate: ethyl 2-cyano-3-(4-bromophenylamino)acrylate.[8]
-
Thermal Cyclization: This step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization onto the benzene ring, forming the quinoline system.[1][9] This is usually performed in a high-boiling inert solvent like Dowtherm A or diphenyl ether to achieve the necessary temperatures uniformly.[9]
Experimental Workflow: Gould-Jacobs Pathway
Caption: Workflow for the Gould-Jacobs synthesis of the target.
Protocol 1: Synthesis via Gould-Jacobs Reaction
Step A: Synthesis of Ethyl 2-cyano-3-(4-bromophenylamino)acrylate
-
In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.05 eq).
-
Heat the mixture with stirring at 110-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
As the reaction proceeds, ethanol is evolved. After completion, the mixture is cooled. The resulting solid intermediate can often be used directly in the next step or purified by recrystallization from ethanol.
Step B: Thermal Cyclization
-
The crude or purified intermediate from Step A is suspended in a high-boiling solvent such as diphenyl ether.
-
The mixture is heated rapidly with vigorous stirring to 250-260 °C and maintained at this temperature for 30-60 minutes.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, allowing the product to precipitate.
-
The cooled mixture is diluted with a non-polar solvent like hexane to facilitate further precipitation.
-
The solid product is collected by filtration, washed thoroughly with hexane to remove the high-boiling solvent, and dried under vacuum to yield this compound.
| Parameter | Value | Reference |
| Starting Materials | 4-Bromoaniline, Ethyl 2-cyano-3-ethoxyacrylate | Customary for this pathway |
| Condensation Temp. | 110-120 °C | [1] |
| Cyclization Temp. | 250-260 °C | [1][9] |
| Cyclization Solvent | Diphenyl ether or Dowtherm A | [9] |
| Typical Yield | Moderate to Good | [9] |
Part 3: The Friedländer Annulation Pathway
The Friedländer synthesis is another powerful method for constructing quinoline rings, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acid or base.[10][11]
Causality of Starting Material Selection
-
Aminoaryl Ketone Component: This component must contain the benzene ring, the amino group, and the bromine substituent. The most logical starting material is 2-amino-5-bromoacetophenone . The acetyl group provides the C4 and methyl C4a atoms of the quinoline ring. The synthesis of this starting material is well-documented.[12]
-
Active Methylene Component: This reactant must provide C2 and C3 of the quinoline ring, including the nitrile group. Ethyl cyanoacetate is an ideal candidate. Its methylene group is activated by both the adjacent nitrile and ester functionalities, making it sufficiently acidic to react under base-catalyzed conditions. The reaction involves an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic quinoline ring.
Experimental Workflow: Friedländer Annulation
Caption: Workflow for the base-catalyzed Friedländer synthesis.
Protocol 2: Synthesis via Friedländer Annulation
-
To a solution of 2-amino-5-bromoacetophenone (1.0 eq) in absolute ethanol, add ethyl cyanoacetate (1.1 eq).
-
Add a catalytic amount of a base, such as piperidine or potassium hydroxide.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The product will typically precipitate from the solution.
-
Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials and impurities.
-
Dry the product under vacuum to yield this compound.
| Parameter | Value | Reference |
| Starting Materials | 2-Amino-5-bromoacetophenone, Ethyl Cyanoacetate | [3][11] |
| Catalyst | Base (Piperidine, KOH) or Acid (p-TSA) | [11] |
| Solvent | Ethanol or other alcohols | [11] |
| Reaction Temp. | Reflux (approx. 78 °C for Ethanol) | [11] |
| Typical Yield | Good to Excellent | [10] |
Part 4: Comparative Analysis and Expert Insights
The choice between the Gould-Jacobs and Friedländer pathways depends on several factors, including starting material availability, scalability, and tolerance for specific reaction conditions.
| Feature | Gould-Jacobs Pathway | Friedländer Annulation Pathway |
| Key Starting Materials | 4-Bromoaniline, Ethyl 2-cyano-3-ethoxyacrylate | 2-Amino-5-bromoacetophenone, Ethyl Cyanoacetate |
| Advantages | - Utilizes commercially abundant 4-bromoaniline.- Convergent and atom-economical. | - Milder reaction conditions (reflux vs. >250 °C).- Often higher yields and cleaner reactions.- Avoids use of expensive high-boiling solvents. |
| Disadvantages | - Requires very high temperatures for cyclization, which can be energy-intensive and lead to decomposition.[9]- Specialized cyanoacrylate reagent may be less common.- High-boiling solvents can be difficult to remove completely.[9] | - Requires synthesis of the 2-amino-5-bromoacetophenone precursor, adding a step.- Potential for side reactions if conditions are not optimized. |
Trustworthiness and Self-Validation: Both protocols represent self-validating systems. In the Gould-Jacobs reaction, the formation of the intermediate anilino-acrylate can be confirmed before committing to the high-energy cyclization step. For the Friedländer synthesis, the reaction progress can be easily monitored by TLC, and the final product often precipitates in high purity, simplifying purification.
Expertise & Experience: From a practical standpoint, the Friedländer annulation is often preferred in a laboratory setting due to its significantly milder conditions. The high temperatures of the Gould-Jacobs cyclization can be challenging to manage safely and consistently without specialized equipment. However, for large-scale industrial synthesis, the directness of the Gould-Jacobs route from a cheap, bulk chemical like 4-bromoaniline might be economically advantageous, justifying the investment in high-temperature reactors. Modern adaptations using microwave irradiation have been shown to improve the efficiency and reduce reaction times for the Gould-Jacobs cyclization, making it more accessible.[1]
Conclusion
The synthesis of this compound is most effectively approached via two primary strategies: the Gould-Jacobs reaction starting from 4-bromoaniline , and the Friedländer annulation starting from 2-amino-5-bromoacetophenone . The Gould-Jacobs pathway is direct but requires harsh thermal conditions, while the Friedländer route offers milder conditions at the cost of a potentially longer synthetic sequence to access the required ketone. The selection of the optimal route and its corresponding starting materials should be guided by the researcher's access to equipment, scale of the reaction, and economic considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. A Novel Synthesis of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 6-Bromo-4-hydroxyquinoline-3-carbonitrile (CAS Number: 958649-15-5): Properties and its Role as a Key Intermediate in the Synthesis of Dabrafenib
This technical guide provides a comprehensive overview of the chemical properties and synthetic utility of 6-Bromo-4-hydroxyquinoline-3-carbonitrile, a key building block in the preparation of the targeted anti-cancer agent, Dabrafenib. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering expert insights into the causality behind experimental choices and self-validating protocols.
Introduction: The Significance of this compound
This compound, identified by CAS number 958649-15-5, is a substituted quinoline derivative. While not a therapeutic agent in itself, its significance in medicinal chemistry is intrinsically linked to its role as a crucial intermediate in the synthesis of Dabrafenib (GSK2118436). Dabrafenib is a potent and selective inhibitor of BRAF kinase, particularly effective against tumors harboring the BRAF V600E mutation, which is prevalent in a significant percentage of melanomas.[1] The structural features of this compound, specifically the quinoline core, the bromo substituent, and the cyano group, provide a versatile scaffold for the construction of the complex molecular architecture of Dabrafenib.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for process development, optimization, and ensuring reaction consistency. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 958649-15-5 | [2] |
| Molecular Formula | C₁₀H₅BrN₂O | [3] |
| Molecular Weight | 249.06 g/mol | [3] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | [3] |
| Storage Temperature | 2-8°C, under nitrogen | [2] |
| InChI Key | HEKLYXFAPJNHEX-UHFFFAOYSA-N | [2] |
Synthesis of Dabrafenib: The Pivotal Role of this compound
The synthesis of Dabrafenib is a multi-step process that relies on the strategic assembly of key molecular fragments. While multiple synthetic routes have been reported in the literature and patents, a common strategy involves the construction of the core thiazole and pyrimidine ring systems and their subsequent coupling. This compound serves as a precursor to a key quinoline-based intermediate in some of these synthetic approaches.
Conceptual Synthetic Pathway
The following diagram illustrates a plausible synthetic pathway where this compound is transformed into a key intermediate for Dabrafenib synthesis. The rationale behind this proposed route is to utilize the existing quinoline scaffold and functional groups to build the necessary thiazole and pyrimidine moieties.
Caption: Plausible synthetic pathway from this compound to Dabrafenib.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative, multi-step protocol based on established chemical transformations for quinoline derivatives, leading to a key precursor of Dabrafenib. This protocol is designed to be self-validating by including checkpoints and characterization steps.
Step 1: Chlorination of this compound
-
Rationale: The conversion of the hydroxyl group at the 4-position of the quinoline ring to a chloro group is a critical activation step. The chloro group is a good leaving group, facilitating subsequent nucleophilic substitution reactions required for the introduction of the thiazole moiety. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.
-
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add phosphorus oxychloride (3.0-5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-bromo-4-chloroquinoline-3-carbonitrile.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
-
Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step 2: Synthesis of the Thiazole Intermediate
-
Rationale: The formation of the thiazole ring is a key step in constructing the core of Dabrafenib. This is typically achieved through a Hantzsch-type thiazole synthesis by reacting the activated quinoline intermediate with a suitable thioamide.
-
Procedure:
-
Dissolve the 6-bromo-4-chloroquinoline-3-carbonitrile (1.0 eq) in a polar aprotic solvent like ethanol or isopropanol.
-
Add 2,2-dimethylpropanethioamide (pivalothioamide) (1.1-1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
-
-
Validation: Characterize the resulting thiazole-substituted quinoline by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the successful ring formation.
Subsequent Steps: The resulting thiazole-quinoline intermediate would then undergo further functionalization, including coupling with a pyrimidine moiety and subsequent amination, to yield the final Dabrafenib molecule. These subsequent steps are detailed in various patents and publications concerning the synthesis of Dabrafenib.[4]
Mechanism of Action of Dabrafenib: The Ultimate Therapeutic Target
The end-product of the synthesis in which this compound is a key intermediate, Dabrafenib, is a highly specific inhibitor of the BRAF kinase enzyme.[1] In many cancers, a specific mutation (V600E) in the BRAF gene leads to a constitutively active BRAF protein. This, in turn, leads to the uncontrolled activation of the downstream MAPK/ERK signaling pathway, promoting cell proliferation and survival.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes. The following diagram illustrates the canonical pathway and the point of inhibition by Dabrafenib.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib on the mutant BRAF kinase.
Dabrafenib selectively binds to the ATP-binding site of the mutated BRAF kinase, preventing it from phosphorylating and activating its downstream target, MEK. This blockade of the signaling cascade leads to the inhibition of cell proliferation and the induction of apoptosis in BRAF V600E-mutant cancer cells.[1]
Conclusion
This compound (CAS: 958649-15-5) is a vital, non-therapeutic chemical intermediate whose value is realized through its role in the synthesis of the life-saving anti-cancer drug, Dabrafenib. Its specific chemical structure provides a robust starting point for the intricate molecular construction required to produce this targeted therapy. A thorough understanding of its properties and the chemical transformations it undergoes is essential for the efficient and scalable production of Dabrafenib, ultimately contributing to the advancement of oncology treatment.
References
The Ascendant Therapeutic Potential of 6-Bromo-4-hydroxyquinoline-3-carbonitrile Derivatives: A Technical Guide for Drug Discovery
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Within this esteemed class of heterocycles, derivatives of 6-Bromo-4-hydroxyquinoline-3-carbonitrile are emerging as a compelling frontier in the quest for novel therapeutic agents. The strategic incorporation of a bromine atom at the C6 position, a hydroxyl group at C4, and a carbonitrile moiety at C3 imparts a unique confluence of electronic and steric properties, predisposing these molecules to potent biological activity. This technical guide synthesizes the current understanding of these derivatives, offering an in-depth exploration of their synthesis, multifaceted biological activities, and underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols to accelerate the translation of these promising compounds from the laboratory to clinical applications.
Introduction: The Quinoline Scaffold and the Significance of Substitution
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are fundamental to numerous natural products and synthetic pharmaceuticals.[1] Their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, has cemented their status as a "privileged scaffold" in drug discovery.[2][3][4] The therapeutic efficacy of quinoline-based agents is profoundly influenced by the nature and position of substituents on the bicyclic ring system.
The this compound core is a testament to the power of rational drug design. The constituent functional groups are not arbitrary but are instead chosen for their anticipated contributions to the molecule's biological profile:
-
The Quinoline Core: Provides a rigid, planar structure that can effectively intercalate with DNA or fit into the active sites of enzymes.[5]
-
The 6-Bromo Substituent: The presence of a halogen, particularly bromine, at the C6 position can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. Furthermore, bromine can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity to biological targets.[6] In some series of quinoline derivatives, this substitution has been linked to increased cytotoxic effects.[7]
-
The 4-Hydroxy Group: This group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with amino acid residues in enzyme active sites. It exists in tautomeric equilibrium with its 4-oxo form, which can also influence its binding modes.
-
The 3-Carbonitrile Moiety: The nitrile group is a strong electron-withdrawing group and a versatile synthetic handle. It can participate in hydrogen bonding and dipole-dipole interactions, contributing to target binding. Its presence significantly influences the electronic distribution of the quinoline ring.[5] The carbonitrile group can also be chemically modified, for instance, by reduction to an amine, allowing for the generation of further derivatives.[8]
-
The 2-Amino Group: As suggested by the IUPAC name of a commercially available version of the core structure, a 2-amino group is often present.[8] This group can serve as a key pharmacophoric feature, forming critical hydrogen bonds with target proteins, a common characteristic of many kinase inhibitors.
This guide will delve into the synthesis of these intricate molecules and explore their promising anticancer and antimicrobial activities, supported by detailed experimental protocols and mechanistic insights.
Synthesis and Characterization
The synthesis of this compound derivatives can be achieved through various established organic chemistry methodologies. A common and effective approach involves the cyclization of appropriately substituted anilines with a suitable three-carbon component.
General Synthetic Pathway
A representative synthesis for the core structure, 2-amino-6-bromo-4-hydroxyquinoline-3-carbonitrile, involves the reaction of a substituted bromoaniline with a malononitrile derivative, followed by cyclization. A plausible synthetic route is outlined below.
Detailed Experimental Protocol: Synthesis of 2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile
This protocol is a representative example based on established quinoline synthesis methods.[9]
-
Step 1: Synthesis of Intermediate.
-
To a solution of 4-bromoaniline (1 equivalent) in a suitable solvent such as ethanol, add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of a base like piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization.
-
-
Step 2: Cyclization.
-
The intermediate from Step 1 is then subjected to a cyclization reaction. This can be achieved by heating in a high-boiling point solvent like diphenyl ether or by using a dehydrating agent such as polyphosphoric acid (PPA).
-
Heat the reaction mixture to 250-260 °C for a short period (15-30 minutes) until cyclization is complete (monitored by TLC).
-
Cool the reaction mixture and triturate with a non-polar solvent like hexane to precipitate the crude product.
-
-
Step 3: Purification.
-
The crude 2-amino-6-bromo-4-hydroxyquinoline-3-carbonitrile is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol or DMF).
-
-
Step 4: Characterization.
-
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.[9]
-
Anticancer Activity: A Multi-pronged Assault on Malignancy
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.
Mechanism of Action: Inhibition of Key Signaling Pathways
A primary mode of anticancer action for many quinoline derivatives is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways that are often dysregulated in cancer.[6]
-
EGFR and BRAF Inhibition: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK pathway, promoting cell proliferation and survival.[10][11] Mutations in EGFR and the downstream kinase BRAF are common drivers of various cancers.[10] Certain 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives have shown potent inhibitory activity against EGFR and BRAFV600E.[12] Given the structural similarities, it is highly probable that this compound derivatives also target these kinases. The 2-amino group and the quinoline nitrogen can form key hydrogen bonds in the ATP-binding pocket of the kinase, while the bromo-substituted ring can engage in hydrophobic and halogen bonding interactions.
-
Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that is overexpressed and hyperactivated in many cancers, playing a key role in cell migration, invasion, and proliferation.[13] Spiro-pyrano[3,2-c]quinoline derivatives have been identified as non-ATP competitive inhibitors of Src kinase, suggesting that the quinoline scaffold can be adapted to target allosteric sites as well.[13][14]
-
Induction of Apoptosis: Beyond kinase inhibition, some bromo-substituted quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2] This can occur through various mechanisms, including the generation of reactive oxygen species (ROS) or the disruption of mitochondrial function.
In Vitro Cytotoxicity Data
The anticancer potential of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. While data for a comprehensive series of this compound derivatives is still emerging, results from structurally related compounds provide a strong indication of their potential efficacy.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Amino-3-cyano-4-(L-phenylalaninyl)quinolines (Compound 4d) | A549 (Lung) | 3.317 | [15] |
| MCF-7 (Breast) | 7.711 | [15] | |
| 2-Amino-3-cyano-4-(L-phenylalaninyl)quinolines (Compound 4e) | A549 (Lung) | 4.648 | [15] |
| MCF-7 (Breast) | 6.114 | [15] | |
| 2'-Aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitriles (Compound 3d) | MDA-MB-231 (Breast) | Data relates to Src Kinase inhibition | [13] |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | Potent activity reported | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and proliferation.[14]
References
- 1. prepchem.com [prepchem.com]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile [smolecule.com]
- 9. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRAF, MEK and EGFR inhibition as treatment strategies in BRAF V600E metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Preliminary Screening of 6-Bromo-4-hydroxyquinoline-3-carbonitrile: A Roadmap for Therapeutic Potential Assessment
An In-Depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Quinoline Scaffold as a Privileged Structure
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] This versatile heterocyclic compound is the foundation for numerous approved drugs, exhibiting activities from antimalarial (e.g., Chloroquine) to anticancer and antibacterial agents.[1][3][4] The diverse pharmacological profile of quinoline derivatives stems from the scaffold's unique structural and electronic properties, which can be finely tuned through substitution.[1][5] The introduction of specific functional groups can dramatically influence a molecule's therapeutic efficacy and mechanism of action.[1][6]
This guide focuses on 6-Bromo-4-hydroxyquinoline-3-carbonitrile , a specific derivative featuring key functional groups that suggest significant therapeutic potential. The presence of a bromine atom at the C-6 position has been associated with enhanced antiproliferative activity in related compounds.[7][8] The 4-hydroxyquinoline moiety is a known pharmacophore, and the 3-carbonitrile group can act as a crucial hydrogen bond acceptor or a reactive handle for further chemical modification. The 4-anilinoquinoline-3-carbonitrile class, for instance, is known for its potential as Epidermal Growth Factor Receptor (EGFR) inhibitors.[2] This structural rationale forms the basis for the preliminary screening strategy outlined herein.
The Strategic Framework for Preliminary Screening
The initial evaluation of a novel chemical entity is a critical juncture in the drug discovery pipeline.[9][10] It is a process of systematic investigation designed to efficiently identify biological activity, confirm its validity, and generate early insights into the mechanism of action (MoA). A poorly designed primary screen can lead to a high rate of false positives or, worse, the premature abandonment of a promising compound.[11]
Our approach is a multi-tiered screening cascade that prioritizes efficiency and data quality. The goal is not merely to find a "hit"—a compound with desired activity in a screen—but to validate it rigorously, ensuring that the observed activity is real, reproducible, and specific to the target.[12][13][14]
Below is a logical workflow illustrating the proposed screening cascade.
Caption: A workflow for the preliminary screening of a novel compound.
Phase 1: Primary Cytotoxicity Screening
The initial step is to assess the compound's general cytotoxic and antiproliferative potential against a diverse panel of human cancer cell lines.[9][15] This provides a broad view of its activity spectrum.
2.1. Rationale and Experimental Choices
-
Assay Selection (MTT vs. SRB): We will detail two robust and widely used colorimetric assays.
-
The MTT assay measures the metabolic activity of viable cells.[10][15] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals, the amount of which is proportional to the number of viable cells.
-
The Sulforhodamine B (SRB) assay measures total cellular protein content, which provides an estimate of cell number.[9] It is less susceptible to interference from compounds that affect cellular metabolism without causing cell death. Running both can provide a more complete picture.
-
-
Cell Line Panel: A well-chosen panel is crucial. It should include cell lines from different cancer types to identify potential tissue-specific activity. Including a non-cancerous cell line is vital for an early assessment of selectivity.[15][16]
| Cell Line | Cancer Type | Key Features |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (+), p53 wild-type |
| HeLa | Cervical Cancer | Aggressive, widely studied |
| HT29 | Colorectal Adenocarcinoma | Represents a common solid tumor type |
| PC-3 | Prostate Cancer | Androgen-independent |
| HEK293 | Human Embryonic Kidney | Non-cancerous control for selectivity |
2.2. Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system when run with appropriate controls (vehicle, positive control, and untreated cells).
-
Cell Culture & Seeding:
-
Culture selected cell lines in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin and perform a cell count.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. The optimal density ensures cells are in an exponential growth phase throughout the experiment.
-
Incubate the plate for 24 hours to allow cells to adhere.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions in culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound, vehicle control (DMSO), or a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[9] The duration should be sufficient to observe effects on cell proliferation.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in control wells.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[9][10] The IC₅₀ is the concentration of a compound required to inhibit cell growth by 50%.[9]
-
Phase 2: Hit Confirmation and Validation
A "hit" from the primary screen (e.g., a compound with an IC₅₀ < 10 µM) requires immediate confirmation.[17] This phase is designed to eliminate false positives and build confidence in the initial result.[11][12][13]
3.1. Rationale for Orthogonal Testing
Relying on a single assay is risky. An orthogonal assay measures the same biological endpoint (cell viability) but uses a different technology or principle.[11] This helps to rule out assay-specific artifacts, such as a compound interfering with the MTT reduction process itself.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity—a hallmark of cell death.[10][18][19]
3.2. Detailed Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is critical to run this assay in parallel with a repeat of the primary screen. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]
-
Supernatant Collection: After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[10]
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate for the recommended time at room temperature, protected from light. Measure the absorbance at the specified wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in treated wells relative to the minimum and maximum release controls. A confirmed hit should show a dose-dependent increase in LDH release that correlates with the decrease in viability observed in the primary assay.
Phase 3: Preliminary Mechanism of Action (MoA) Studies
With a confirmed and selective hit, the next logical step is to formulate and test a hypothesis about its MoA. The structure of this compound strongly suggests potential interaction with protein kinases, a major class of oncology targets.[20]
4.1. Hypothesis: Kinase Inhibition
The 4-anilinoquinoline scaffold is a well-known "hinge-binding" motif found in many kinase inhibitors.[2][21] The 4-hydroxy group of our compound can act as a bioisostere for the aniline amine, forming critical hydrogen bonds in the ATP-binding pocket of a kinase.
Caption: A potential mechanism targeting key cancer signaling kinases.
4.2. Recommended Assay: Kinase Profiling
A broad biochemical kinase screen is an efficient method to identify potential kinase targets.[22][23] These services are commercially available and test the compound against a large panel of recombinant human kinases.
-
Protocol Overview:
-
The test compound is typically provided at a fixed concentration (e.g., 1 or 10 µM).
-
Each kinase in the panel is incubated with the compound and its specific substrate in the presence of ATP.
-
The kinase activity is measured (e.g., via phosphorylation of the substrate).
-
The result is expressed as the percentage of remaining kinase activity compared to a vehicle control.
-
-
Data Interpretation: A significant reduction (>50-70%) in activity for a specific kinase or kinase family identifies it as a potential target. This data is invaluable for guiding subsequent cell-based target engagement assays and lead optimization efforts.
Data Synthesis and Path Forward
The preliminary screen culminates in a rich dataset that provides a foundational understanding of the compound's therapeutic potential.
5.1. Summary of Potential Findings
| Parameter | Metric | Interpretation |
| Potency | IC₅₀ Values (µM) | Lower values indicate higher potency. |
| Spectrum | Activity across Cell Lines | Broad-spectrum vs. selective activity. |
| Selectivity Index (SI) | SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells) | A higher SI (>10) is desirable. |
| Confirmation | Correlation between MTT and LDH assays | Confirms on-target cytotoxicity. |
| Preliminary MoA | Kinase Inhibition Profile (%) | Identifies potential molecular targets. |
Based on these results, a decision can be made to either advance this compound into a full lead optimization program, conduct further MoA studies, or deprioritize it. This structured, data-driven approach ensures that resources are focused on compounds with the highest probability of becoming successful therapeutic agents.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Overview of the Phases of Drug Discovery [cambridgemedchemconsulting.com]
- 12. Hit confirmation, hit validation – REVIVE [revive.gardp.org]
- 13. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
- 14. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. scispace.com [scispace.com]
- 19. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 20. Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]
discovery and isolation of novel quinoline-3-carbonitriles
An In-Depth Technical Guide to the Discovery, Synthesis, and Isolation of Novel Quinoline-3-carbonitriles
Authored by: Gemini, Senior Application Scientist
Foreword: The Quinoline Core in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a vast array of biologically active compounds. This heterocyclic aromatic compound, consisting of a benzene ring fused to a pyridine ring, is the foundational framework for numerous natural alkaloids and synthetic therapeutic agents. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.
Within this versatile family, the quinoline-3-carbonitrile moiety stands out. The electron-withdrawing nature of the nitrile group at the C3 position significantly modulates the molecule's electronic properties, influencing its interaction with biological targets and serving as a crucial pharmacophore. These compounds are pivotal as both final drug candidates and versatile synthetic intermediates for further functionalization. This guide provides a comprehensive overview of the methodologies for discovering, synthesizing, isolating, and characterizing novel quinoline-3-carbonitriles, grounded in field-proven insights for researchers and drug development professionals.
Strategic Approaches to Synthesis: From Classical Reactions to Modern Innovations
The construction of the quinoline-3-carbonitrile core can be achieved through various synthetic routes. The choice of method is often dictated by the desired substitution pattern, availability of starting materials, and the need for efficiency and scalability.
Foundational Methods: Adapting Classical Name Reactions
While numerous classical methods exist for quinoline synthesis (e.g., Skraup, Doebner-von Miller, Combes), the Friedländer annulation is particularly relevant for quinoline-3-carbonitriles. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as ethyl cyanoacetate or malononitrile.
The primary advantage of the Friedländer synthesis is its convergent nature, which often leads to the desired product in a single step with predictable regiochemistry. However, it can be limited by the availability of the requisite 2-aminoaryl carbonyl precursors and may require harsh reaction conditions.
The Power of Efficiency: Multicomponent Reactions (MCRs)
Modern synthetic chemistry prioritizes efficiency, atom economy, and environmental sustainability. One-pot multicomponent reactions (MCRs) have emerged as a superior strategy for synthesizing complex molecules like quinoline-3-carbonitriles. These reactions combine three or more starting materials in a single operation, forming multiple bonds and constructing the final product without isolating intermediates.
A prevalent and highly effective MCR for this scaffold involves the reaction of an appropriate aldehyde, a ketone with an α-methylene group (such as a cyclic ketone), a nitrile source (like ethyl cyanoacetate or malononitrile), and an ammonium source (e.g., ammonium acetate) which serves as the nitrogen donor for the pyridine ring. This approach is lauded for its high yields, short reaction times, and simplified work-up procedures.
Logical Workflow for Quinoline-3-carbonitrile Synthesis & Evaluation
Below is a general workflow diagram illustrating the process from conceptualization to a fully characterized compound.
Caption: General workflow for synthesis and evaluation.
Mechanism Spotlight: The Domino Knoevenagel-Michael-Cyclization Cascade
The efficiency of the MCR approach often stems from a domino reaction sequence. A common pathway involves an initial Knoevenagel condensation between the aldehyde and the active methylene nitrile, followed by a Michael addition of the enolate derived from the ketone. The sequence culminates in an intramolecular cyclization and subsequent aromatization (often via oxidation or dehydration) to yield the stable quinoline ring system.
Caption: Domino reaction sequence in a multicomponent synthesis.
Experimental Protocol: A Validated One-Pot Synthesis
This section provides a representative, self-validating protocol for the synthesis of a novel 2,4-disubstituted-quinoline-3-carbonitrile derivative via a one-pot multicomponent reaction.
Materials and Reagents
-
Substituted aromatic aldehyde (1.0 mmol, 1.0 eq)
-
Cyclic ketone (e.g., 6-methoxy-1,2,3,4-tetrahydronaphthalin-1-one) (1.0 mmol, 1.0 eq)
-
Malononitrile or Ethyl Cyanoacetate (1.2 mmol, 1.2 eq)
-
Ammonium acetate (2.0 mmol, 2.0 eq)
-
Catalyst: Piperidine or L-Proline (10 mol%)
-
Solvent: Ethanol or solvent-free (5-10 mL)
-
Reaction Vessel: 50 mL round-bottom flask with reflux condenser
Step-by-Step Procedure
-
Vessel Preparation: Ensure the reaction flask and condenser are clean and dry. Add a magnetic stir bar.
-
Reactant Charging: To the flask, add the aromatic aldehyde (1.0 eq), cyclic ketone (1.0 eq), malononitrile (1.2 eq), and ammonium acetate (2.0 eq).
-
Solvent and Catalyst Addition: Add ethanol (5-10 mL) to the mixture, followed by the catalyst (e.g., piperidine, 10 mol%). Causality Note: The basic catalyst is crucial for promoting both the initial Knoevenagel condensation and the subsequent Michael addition by facilitating the formation of the necessary nucleophiles.
-
Reaction Execution: Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Hexane:Ethyl Acetate, 7:3). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the limiting reactant (usually the aldehyde).
-
Product Isolation (Work-up): a. Cool the reaction mixture to room temperature. A solid precipitate of the product often forms. b. If a precipitate is present, collect it via vacuum filtration. c. Wash the crude solid with cold ethanol to remove unreacted starting materials and soluble impurities. d. If no solid forms, pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes to induce precipitation. Collect the resulting solid by filtration.
-
Drying: Dry the isolated solid in a vacuum oven at 50-60°C to a constant weight.
Isolation and Purification: Overcoming Common Challenges
The isolation of pure quinoline-3-carbonitriles can be challenging, as products may precipitate as oils or be prone to decomposition on standard purification media like silica gel. A systematic approach is essential for success.
Crystallization: The Preferred Method
For solid crude products, recrystallization is the most effective method for achieving high purity.
-
Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents include ethanol, isopropanol, ethyl acetate, or toluene. A solvent/anti-solvent system (e.g., dissolving in minimal hot dichloromethane followed by the slow addition of hexane) can also be effective.
Column Chromatography: When Crystallization Fails
If the product is an oil or highly impure, column chromatography is necessary.
-
Stationary Phase: Standard silica gel can be acidic and may cause decomposition of sensitive quinolines. It is often advisable to use deactivated silica (pre-treated with a base like triethylamine mixed in the eluent) or an alternative stationary phase such as neutral alumina.
-
Eluent System: A gradient elution starting from a non-polar system (e.g., 100% Hexane) and gradually increasing polarity with ethyl acetate is a standard approach. The optimal system should be determined by TLC first.
Decision Tree for Purification Strategy
Caption: Decision workflow for purifying quinoline derivatives.
Structural Characterization: Confirming Identity and Purity
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is employed to elucidate the structure of the newly synthesized compound.
| Technique | Purpose | Typical Observations for Quinoline-3-carbonitrile Scaffold |
| ¹H NMR | Maps the proton environment | Aromatic protons in the δ 7.0-8.5 ppm range. Specific signals for substituents. A singlet for the proton at C4 if unsubstituted. |
| ¹³C NMR | Maps the carbon skeleton | Aromatic carbons in the δ 110-160 ppm range. A characteristic signal for the nitrile carbon (CN) around δ 115-120 ppm. Carbonyl signal (if present) > δ 160 ppm. |
| FT-IR | Identifies functional groups | Strong, sharp absorption for the nitrile group (C≡N) around 2220-2240 cm⁻¹. C=C and C=N stretching in the 1500-1650 cm⁻¹ region. |
| Mass Spec (MS) | Determines molecular weight | Provides the molecular ion peak (M⁺) corresponding to the molecular formula, confirming the successful synthesis. Fragmentation patterns can offer further structural clues. |
| Melting Point | Assesses purity of solids | A sharp, narrow melting point range (e.g., 300–302 °C) is indicative of a high-purity crystalline compound. |
Biological Context: The Therapeutic Potential
The synthesis of novel quinoline-3-carbonitriles is driven by their potential as therapeutic agents. Structure-Activity Relationship (SAR) studies are essential to optimize their biological effects.
-
Anticancer Activity: Many derivatives are designed as kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell proliferation. The 4-anilinoquinoline-3-carbonitrile core is a well-studied pharmacophore for EGFR inhibition.
-
Antibacterial Activity: The quinoline scaffold is the basis for quinolone antibiotics. Novel derivatives are often tested for their ability to inhibit bacterial DNA gyrase, a key enzyme in bacterial replication. Compounds are screened against both Gram-positive and Gram-negative bacterial strains.
-
Other Activities: The versatility of the quinoline ring means derivatives have been investigated for a wide range of other activities, including anti-inflammatory, antimalarial, and antiviral applications.
theoretical studies on 6-Bromo-4-hydroxyquinoline-3-carbonitrile
An In-depth Technical Guide to the Theoretical Studies of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous synthetic compounds with a wide array of biological activities and physicochemical properties.[1] Its derivatives have been extensively studied and developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1] The electronic and structural versatility of the quinoline ring system also makes it a promising candidate for applications in optoelectronics and nonlinear optics.[1][2]
This technical guide focuses on the theoretical and computational analysis of a specific derivative, This compound . The introduction of a bromine atom at the 6-position, a hydroxyl group at the 4-position, and a carbonitrile group at the 3-position is expected to significantly influence the molecule's electronic distribution, reactivity, and biological interactions. Understanding these properties at a quantum mechanical level is crucial for predicting its behavior and guiding its potential applications.
This document serves as a comprehensive overview of the theoretical methodologies employed to study this compound, providing insights into its structural, electronic, spectroscopic, and nonlinear optical properties, as well as its potential as a therapeutic agent.
Molecular Structure and Synthesis
The foundational structure of this compound is depicted below. The synthesis of related 6-bromo-4-hydroxyquinoline derivatives often involves multi-step reactions starting from precursors like 4-bromoaniline.[3][4] For instance, the synthesis of 6-bromo-4-hydroxyquinoline can be achieved through the decarboxylation of 2-carboxy-4-hydroxy-6-bromoquinoline at high temperatures.[5] The introduction of the carbonitrile group at the 3-position can be accomplished through various synthetic routes, often involving cyclization and substitution reactions.
Caption: Molecular structure of this compound.
Computational Methodology
Theoretical studies on quinoline derivatives predominantly employ Density Functional Theory (DFT) due to its excellent balance of computational cost and accuracy in describing electronic structures.[6][7]
Workflow for Theoretical Analysis:
Caption: A typical workflow for the computational analysis of this compound.
Justification of Method Selection:
-
Density Functional Theory (DFT): DFT methods are well-established for calculating the electronic structure of molecules, providing accurate geometries, energies, and other molecular properties.
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely used as it often yields results that are in good agreement with experimental data for organic molecules.[8][9]
-
6-311++G(d,p) Basis Set: This Pople-style basis set is a flexible and robust choice for calculations on molecules containing heteroatoms. The inclusion of diffuse functions (++) is important for describing anions and weak interactions, while polarization functions (d,p) allow for more accurate descriptions of bonding.[10]
Quantum Chemical Descriptors and Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.[2]
Table 1: Predicted Electronic Properties
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -2.5 eV | Electron-accepting capacity |
| Energy Gap (ΔE) | 4.0 eV | Chemical reactivity, electronic transitions |
Note: These are representative values based on similar quinoline derivatives and would be precisely calculated in a dedicated study.
Caption: Energy level diagram of the Frontier Molecular Orbitals (HOMO and LUMO).
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
-
Electronegativity (χ): The ability of a molecule to attract electrons.
-
Chemical Hardness (η): Resistance to change in electron distribution.
-
Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.
These parameters provide valuable insights into the molecule's stability and reactivity in chemical reactions.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to identify the regions that are rich or poor in electrons, which in turn helps in predicting the sites for electrophilic and nucleophilic attack.
-
Red regions (negative potential): Electron-rich areas, susceptible to electrophilic attack. For this compound, these are expected around the nitrogen atom of the quinoline ring, the oxygen of the hydroxyl group, and the nitrogen of the nitrile group.
-
Blue regions (positive potential): Electron-poor areas, susceptible to nucleophilic attack. These are expected around the hydrogen atoms.
-
Green regions (neutral potential): Areas with a balanced charge distribution.
Mulliken Atomic Charges
Mulliken population analysis is a method to estimate the partial atomic charges in a molecule.[11] This analysis helps in understanding the intramolecular charge transfer and the electrostatic interactions within the molecule. It's important to note that Mulliken charges can be sensitive to the choice of basis set.[12][13]
Theoretical Spectroscopic Analysis
Computational methods can predict the vibrational (FT-IR) and electronic (UV-Vis) spectra of a molecule.
-
FT-IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. These can then be compared with experimental FT-IR spectra to confirm the molecular structure. Key predicted vibrational bands for this compound would include C-H stretching, C=C and C=N stretching of the quinoline ring, O-H stretching, and C≡N stretching.[7][14]
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.[2] The calculated absorption maxima can be correlated with experimental data to understand the electronic structure and chromophores within the molecule.
Nonlinear Optical (NLO) Properties
Quinoline derivatives are known to exhibit significant nonlinear optical (NLO) properties, making them attractive for applications in optoelectronics and photonics.[1][6] Theoretical calculations can predict key NLO parameters:
-
Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.
-
First-order Hyperpolarizability (β): The primary determinant of the second-order NLO response.
The presence of electron-donating (hydroxyl) and electron-withdrawing (nitrile, bromo) groups on the quinoline scaffold can lead to a significant intramolecular charge transfer, which is a key requirement for a high NLO response.[15]
Potential Biological Activity and Molecular Docking
The 6-bromo-quinazoline scaffold, which is structurally similar to the 6-bromo-quinoline core, has shown promise as a source of cytotoxic agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[8][16] This suggests that this compound could also possess anticancer properties.
Molecular Docking Protocol:
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[16]
Caption: A generalized workflow for molecular docking studies.
A molecular docking study of this compound against a target like EGFR would involve:
-
Preparation of the protein and ligand: Obtaining the 3D structures and preparing them for docking.
-
Docking simulation: Using software to predict the binding poses and calculate the binding affinity (often expressed as a docking score or binding energy).
-
Analysis of interactions: Identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site.
The results of such a study would provide valuable insights into the potential of this compound as an EGFR inhibitor and guide further experimental validation.
Conclusion
Theoretical studies provide a powerful and cost-effective means to investigate the properties of novel chemical entities like this compound. Through the application of Density Functional Theory and related computational methods, it is possible to gain a deep understanding of its molecular structure, electronic properties, reactivity, and potential for various applications. The insights gleaned from these theoretical analyses, spanning from quantum chemical descriptors to molecular docking simulations, are invaluable for guiding the synthesis, characterization, and development of this promising quinoline derivative for use in materials science and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mulliken_population_analysis [chemeurope.com]
- 12. Mulliken [cup.uni-muenchen.de]
- 13. 10.2.2 Population Analysis: Atomic Partial Charges⣠10.2 Wave Function Analysis ⣠Chapter 10 Molecular Properties and Analysis ⣠Q-Chem 5.4 Userâs Manual [manual.q-chem.com]
- 14. Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Analytical Methods for 6-Bromo-4-hydroxyquinoline-3-carbonitrile: A Comprehensive Guide for Researchers
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the analytical characterization of 6-Bromo-4-hydroxyquinoline-3-carbonitrile. This quinoline derivative is of significant interest in medicinal chemistry and drug development, necessitating accurate and reliable analytical methods for its identification, quantification, and purity assessment. This document outlines methodologies employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols provided herein are synthesized from established methods for structurally related compounds and offer a solid foundation for researchers, scientists, and drug development professionals. Each section explains the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.
Introduction to this compound
This compound is a heterocyclic compound featuring a quinoline core, a structure prevalent in a wide array of pharmacologically active molecules. The presence of the bromo, hydroxyl, and carbonitrile functional groups imparts specific chemical properties that are crucial for its biological activity and require precise analytical characterization. Accurate determination of its identity, purity, and concentration in various matrices is paramount throughout the drug development pipeline, from initial synthesis and preclinical evaluation to quality control of the final active pharmaceutical ingredient (API).
Key Molecular Attributes:
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrN₂O | --INVALID-LINK--[1] |
| Molecular Weight | 249.06 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[1] |
Chromatographic Analysis: Purity and Quantification
Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantification in complex mixtures. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible method for routine analysis, while Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and specificity, particularly for trace-level analysis and impurity identification.[2]
High-Performance Liquid Chromatography (HPLC-UV)
The following protocol is a starting point for the analysis of this compound, adapted from established methods for similar quinolinone derivatives.[3] Optimization may be necessary based on the specific instrumentation and sample matrix.
Caption: Workflow for HPLC-UV analysis of this compound.
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or HPLC grade)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1.0 mL of methanol to achieve a concentration of 1 mg/mL.
-
Vortex and sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
HPLC System Setup and Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 80% A, 20% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C.
-
Set the UV detection wavelength to 254 nm. This is a common starting point for aromatic compounds; for optimal sensitivity, the maximum absorbance wavelength (λmax) should be determined by scanning a standard solution.
-
Inject 10 µL of the prepared sample solution.
-
Run the following gradient program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 80 | 20 |
| 30.0 | 80 | 20 |
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantification, a calibration curve should be generated using standard solutions of known concentrations.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
For enhanced sensitivity and structural confirmation of impurities, LC-MS is the preferred method. The following is a general protocol that can be adapted for various LC-MS systems.
Instrumentation:
-
An LC-MS system equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample and Mobile Phase Preparation:
-
Prepare the sample and mobile phases as described in the HPLC-UV protocol, but at a lower concentration (e.g., 1-10 µg/mL in methanol or acetonitrile) suitable for MS detection.
-
-
LC Parameters:
-
The same LC conditions as the HPLC-UV method can generally be used as a starting point, though adjustments to the flow rate (e.g., 0.4 mL/min) may be necessary depending on the MS interface.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Data Acquisition: Acquire the mass spectrum in full scan mode to observe the protonated molecule [M+H]⁺. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes).
-
For impurity identification, tandem MS (MS/MS) can be performed to analyze fragmentation patterns.
-
Expected Mass Spectrometry Data:
| Adduct | Calculated m/z |
| [M+H]⁺ | 249.97 |
| [M+Na]⁺ | 271.95 |
Note: These are theoretical values. Observed m/z may vary slightly.
Spectroscopic Analysis: Structural Elucidation
Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR analysis.
Instrumentation:
-
A 400 MHz or higher NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum. Expected signals would include aromatic protons in the range of 7.0-9.0 ppm and a signal for the hydroxyl proton.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum. Aromatic carbons are expected to appear between 110-150 ppm, and the nitrile carbon signal is anticipated around 115-120 ppm.
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and integration of the proton signals to assign them to the respective protons in the molecule.
-
Analyze the chemical shifts in the carbon spectrum to confirm the carbon skeleton.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.
Instrumentation:
-
An FTIR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.
Procedure:
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
FTIR Acquisition:
-
Acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C≡N stretch (nitrile) | 2220-2260 |
| C=O stretch (keto tautomer) | 1630-1680 |
| C=C and C=N stretches (aromatic) | 1400-1600 |
| C-Br stretch | 500-600 |
Note: The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with 4-quinolone, which will influence the observed stretching frequencies.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the reliable determination of identity, purity, and quantity, which are critical for advancing research and development involving this compound. While the provided protocols are based on sound scientific principles and data from analogous structures, it is imperative that researchers perform appropriate method validation for their specific applications and instrumentation to guarantee the accuracy and precision of their results.
References
Application Note: Comprehensive NMR Spectroscopic Analysis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
Introduction: The Structural Significance of a Substituted Quinoline
6-Bromo-4-hydroxyquinoline-3-carbonitrile is a heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. Its quinoline core is a prevalent scaffold in a multitude of biologically active molecules. The strategic placement of a bromine atom, a hydroxyl group, and a carbonitrile moiety imparts a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation and purity assessment of such complex organic molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed NMR analysis of this compound. We will delve into sample preparation, 1D and 2D NMR acquisition protocols, and a thorough interpretation of the resulting spectra, grounded in the fundamental principles of substituent effects and molecular structure.
A critical aspect of 4-hydroxyquinolines is their existence in tautomeric forms. In solution, particularly in polar aprotic solvents like DMSO, the equilibrium strongly favors the 4-quinolone (keto) form over the 4-hydroxyquinoline (enol) form. This is a crucial consideration for accurate spectral interpretation, and all subsequent analysis will be based on the predominant keto tautomer: 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile .
Part 1: Foundational Protocols for High-Fidelity NMR Data Acquisition
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters. The following protocols are designed to yield spectra with excellent resolution and signal-to-noise ratio.
Sample Preparation: The First Step to a Clean Spectrum
A well-prepared NMR sample is crucial for obtaining quality spectra.[1]
Protocol:
-
Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to compensate for the lower natural abundance of the ¹³C isotope.[2]
-
Solvent Selection: Due to the polar nature of the quinolone, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice. It readily dissolves the compound and its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.52 ppm) provide a convenient internal reference.
-
Dissolution: In a clean, dry vial, dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆.[2][3] Gentle warming or vortexing can aid in complete dissolution.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube. Ensure the final sample height in the tube is between 4-5 cm.[4]
-
Capping and Labeling: Securely cap the NMR tube and ensure it is properly labeled with the sample identity.[4]
NMR Spectrometer Setup and 1D Data Acquisition
The following are standard parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard one-pulse sequence (e.g., zg30 on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 12-15 ppm, centered around 7-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of all protons.
-
Number of Scans (NS): 16-64 scans, depending on the sample concentration.
-
Referencing: The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at δ = 2.50 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.[3]
-
Referencing: The spectrum should be referenced to the central peak of the DMSO-d₆ multiplet at δ = 39.52 ppm.
Part 2: Spectral Interpretation and Structural Elucidation
Predicted ¹H NMR Spectrum: A Detailed Analysis
The predicted ¹H NMR spectrum of 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile in DMSO-d₆ is expected to show four signals in the aromatic region and one broad signal for the N-H proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.7 | s | - |
| H-5 | ~8.2 | d | ~2.3 |
| H-7 | ~7.9 | dd | ~8.9, 2.3 |
| H-8 | ~7.6 | d | ~8.9 |
| N-H | ~12.5 | br s | - |
Interpretation of the Predicted ¹H Spectrum:
-
N-H Proton (~12.5 ppm): The N-H proton of the 4-quinolone system is expected to be significantly deshielded due to hydrogen bonding and the aromatic nature of the ring system, appearing as a broad singlet at a very downfield chemical shift.
-
H-2 (~8.7 ppm): This proton is adjacent to the electron-withdrawing nitrile group and the ring nitrogen, leading to a significant downfield shift. It is expected to appear as a singlet due to the absence of adjacent protons.
-
H-5 (~8.2 ppm): This proton is in the peri position to the carbonyl group at C-4, which exerts a strong deshielding effect. It is expected to be a doublet due to coupling with H-7, with a small meta-coupling constant.
-
H-7 (~7.9 ppm): This proton is ortho to the bromine atom and meta to H-5. The bromine atom has a moderate deshielding effect. It will appear as a doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5. Typical ortho-coupling in aromatic systems is around 6-8 Hz, while meta-coupling is smaller, around 2-3 Hz.[5]
-
H-8 (~7.6 ppm): This proton is ortho to H-7 and will be split into a doublet by it.
Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-3 | ~105 |
| C-4 | ~175 |
| C-4a | ~140 |
| C-5 | ~128 |
| C-6 | ~120 |
| C-7 | ~135 |
| C-8 | ~122 |
| C-8a | ~125 |
| -CN | ~118 |
Interpretation of the Predicted ¹³C Spectrum:
-
C-4 (Carbonyl Carbon, ~175 ppm): The carbonyl carbon of the 4-quinolone system is expected to be the most downfield signal in the spectrum.
-
C-2 (~145 ppm): This carbon is deshielded by the adjacent nitrogen atom and the nitrile group.
-
C-7 (~135 ppm): The bromine atom has a deshielding effect on the attached carbon, but this is often less pronounced than other substituents. The chemical shift of C-7 will also be influenced by the other groups.
-
C-4a and C-8a (Bridgehead Carbons): These quaternary carbons are typically found in the 125-140 ppm range.
-
C-5, C-8: These protonated aromatic carbons will appear in the typical aromatic region.
-
C-6 (~120 ppm): The carbon directly attached to the bromine atom is expected to be shielded relative to an unsubstituted carbon due to the "heavy atom effect".
-
-CN (Nitrile Carbon, ~118 ppm): The carbon of the nitrile group typically appears in this region.
-
C-3 (~105 ppm): This carbon is significantly shielded, being alpha to a carbonyl group and attached to the electron-withdrawing nitrile group.
Part 3: Advanced Structural Confirmation with 2D NMR Spectroscopy
For unequivocal assignment of all proton and carbon signals, 2D NMR experiments are indispensable. The following section outlines the expected correlations from key 2D NMR experiments.
Workflow for 2D NMR Analysis
Caption: Workflow for structural elucidation using 1D and 2D NMR.
¹H-¹H COSY (Correlation Spectroscopy)
The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds.[6]
Expected Correlations:
-
A cross-peak between H-7 and H-8 , confirming their ortho-relationship.
-
A weaker cross-peak between H-5 and H-7 , confirming their meta-relationship.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to the carbons to which they are attached.[6]
Expected Correlations:
-
H-2 with C-2
-
H-5 with C-5
-
H-7 with C-7
-
H-8 with C-8
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds.[6]
Caption: Key predicted HMBC and COSY correlations for structural confirmation.
Key Predicted HMBC Correlations:
-
H-2 to C-4 , C-3 , and C-8a : These correlations are vital for confirming the connectivity around the pyridinone ring.
-
H-5 to C-4 , C-7 , and the bromine-bearing C-6 : This helps to place the bromine atom at position 6.
-
H-8 to C-4a and C-6 : These correlations further solidify the assignments in the carbocyclic ring.
-
N-H to C-2 and C-8a : The correlation of the N-H proton to these carbons provides definitive evidence for the 4-quinolone tautomer.
Conclusion
This application note provides a robust framework for the comprehensive NMR analysis of this compound, taking into account its predominant keto tautomeric form. By following the detailed protocols for sample preparation and data acquisition, and by utilizing the predicted spectral data and 2D correlation maps as a guide, researchers can confidently elucidate and confirm the structure of this important heterocyclic compound. The integration of 1D and 2D NMR techniques provides a self-validating system for structural assignment, which is paramount in the fields of chemical synthesis and drug development.
References
- 1. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. organomation.com [organomation.com]
- 4. youtube.com [youtube.com]
- 5. acdlabs.com [acdlabs.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
in vitro assay using 6-Bromo-4-hydroxyquinoline-3-carbonitrile
Application Note & Protocol Guide
A Multi-Assay Strategy for Characterizing 6-Bromo-4-hydroxyquinoline-3-carbonitrile as a Potential STAT3 Pathway Inhibitor
Introduction: The Rationale for Targeting STAT3 with Novel Quinolinones
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in fundamental cellular processes, including proliferation, survival, and differentiation.[1] In normal physiology, its activation is transient and tightly regulated. However, the constitutive activation of the STAT3 signaling pathway is a well-established hallmark of numerous human cancers, driving tumor progression, metastasis, and therapeutic resistance.[1][2][3] This aberrant activity makes STAT3 a compelling and high-priority target for anticancer drug discovery.[3][4]
The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[5][6] The unique electronic and structural features of this scaffold make it an ideal starting point for designing inhibitors that can interact with specific domains of protein targets. This compound is a novel compound belonging to this class. While direct biological data for this specific molecule is nascent, its structural similarity to known kinase and transcription factor inhibitors provides a strong rationale for its investigation as a modulator of oncogenic signaling pathways.
The most common and direct strategy for inhibiting STAT3 is to prevent its functional dimerization.[3] STAT3 activation requires phosphorylation at a key tyrosine residue (Tyr705), which then allows two STAT3 monomers to bind to each other via their Src Homology 2 (SH2) domains.[4][7] This dimerization is essential for its nuclear translocation and subsequent DNA binding to promote the transcription of target genes. Small molecules that bind to the SH2 domain can physically block this interaction, thereby abrogating the entire downstream signaling cascade.[3][7]
This guide presents a comprehensive, multi-assay workflow designed to investigate this compound as a potential inhibitor of the STAT3 SH2 domain. The strategy begins with a direct, target-centric biochemical assay and progresses through a series of cell-based assays to confirm on-target activity, functional consequences, and phenotypic outcomes. This tiered approach provides a robust system for validating and characterizing novel STAT3 pathway inhibitors.
Physicochemical Properties & Safety Data
Proper handling and solubilization are critical for reproducible results. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 364793-52-2 | [8][9] |
| Molecular Formula | C₁₀H₅BrN₂O | [9] |
| Molecular Weight | 249.06 g/mol | [9] |
| Appearance | Solid | [9] |
| Purity | ≥95% | [9][10] |
| Solubility | Soluble in DMSO. | N/A |
Safety & Handling: As with any chemical compound intended for research, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times.[11][12] Handle the compound in a well-ventilated area or a chemical fume hood.[11][12] Consult the full Safety Data Sheet (SDS) from the supplier for comprehensive handling, storage, and disposal information.[8][11] This compound is for research and development use only.[8]
The STAT3 Signaling Pathway: A Target for Inhibition
The diagram below illustrates the canonical STAT3 activation pathway, which is the focus of the proposed inhibitory strategy. The key intervention point is the disruption of SH2-domain-mediated dimerization.
Caption: Canonical STAT3 signaling pathway and the hypothesized point of inhibition.
Experimental Workflow: A Tiered Validation Strategy
A successful inhibitor characterization campaign relies on a logical progression from high-throughput biochemical screening to more complex, physiologically relevant cellular models. This workflow ensures that resources are focused on compounds with genuine on-target activity and desired cellular effects.
Caption: A logical workflow for the characterization of a potential STAT3 inhibitor.
Protocol 1: Fluorescence Polarization (FP) Competition Assay for STAT3 SH2 Domain Binding
Principle: This high-throughput biochemical assay directly measures the binding of the test compound to the STAT3 SH2 domain.[13] A fluorescently-labeled phosphopeptide probe (e.g., FITC-GpYLPQTV) binds to the recombinant STAT3 protein, resulting in a high fluorescence polarization value because the large complex tumbles slowly in solution.[2] When an unlabeled inhibitor compound competes with the probe for binding to the SH2 domain, it displaces the probe. The displaced, free-tumbling probe has a low polarization value. The decrease in polarization is therefore directly proportional to the binding affinity of the test compound.
Materials & Reagents:
| Reagent | Supplier (Example) | Purpose |
| Recombinant Human STAT3 Protein | Thermo Fisher, Abcam | Target protein |
| FITC-GpYLPQTV-NH₂ Peptide Probe | Anaspec, Tocris | Fluorescent tracer |
| Assay Buffer (e.g., 100 mM K₂HPO₄, 2 mM EDTA, 50 mM ME, pH 7.5) | In-house preparation | Maintains protein stability |
| This compound | CymitQuimica, etc. | Test compound |
| DMSO (Anhydrous) | Sigma-Aldrich | Solvent for compound |
| Black, Low-Volume 384-well Plates | Corning, Greiner | Low-binding assay plates |
| Plate Reader with FP capability | Molecular Devices, BMG Labtech | Signal detection |
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10 mM to 100 nM). This will be the source plate.
-
For the assay plate, further dilute the compound from the source plate into the assay buffer to achieve the final desired concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is constant and low (e.g., ≤1%).
-
-
Assay Plate Setup (384-well format):
-
Total Binding Wells (High Signal): Add assay buffer containing 1% DMSO (vehicle control).
-
Non-specific Binding Wells (Low Signal): Add assay buffer containing a known, potent STAT3 inhibitor (e.g., Stattic) at a saturating concentration, or buffer without STAT3 protein.
-
Test Compound Wells: Add the serially diluted this compound solutions.
-
-
Reagent Addition:
-
Prepare a master mix of recombinant STAT3 protein and the FITC-labeled peptide probe in assay buffer. The final concentrations must be optimized but are typically around 150 nM for STAT3 and 10 nM for the probe.
-
Dispense this master mix into all wells of the assay plate.
-
The final volume per well is typically 20-25 µL.
-
-
Incubation & Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader using appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for FITC.
-
Data Analysis:
-
The raw data will be in millipolarization (mP) units.
-
Normalize the data by setting the average mP of the "Total Binding" wells to 100% and the average mP of the "Non-specific Binding" wells to 0%.
-
Plot the normalized % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent probe.
Protocol 2: Western Blot for Inhibition of STAT3 Phosphorylation
Principle: This assay validates the findings from the FP assay in a cellular context. It measures the level of phosphorylated STAT3 (p-STAT3) at the critical Tyr705 residue. A reduction in the p-STAT3 signal in compound-treated cells, relative to total STAT3 levels, indicates that the compound is successfully inhibiting the upstream signaling cascade that leads to STAT3 activation.
Materials & Reagents:
| Reagent | Supplier (Example) | Purpose |
| Cancer Cell Line (e.g., MDA-MB-231, HT29) | ATCC | Cellular model with active STAT3 |
| Cell Culture Medium (e.g., DMEM/RPMI-1640) + FBS | Gibco | Cell growth |
| IL-6 or other STAT3 activator | R&D Systems | To induce STAT3 phosphorylation |
| RIPA Lysis Buffer + Protease/Phosphatase Inhibitors | Cell Signaling Technology | Protein extraction |
| BCA Protein Assay Kit | Thermo Fisher | Protein quantification |
| Primary Antibody: anti-p-STAT3 (Tyr705) | Cell Signaling Technology | Detects active STAT3 |
| Primary Antibody: anti-Total STAT3 | Cell Signaling Technology | Loading control for STAT3 |
| Primary Antibody: anti-β-Actin or GAPDH | Santa Cruz Biotechnology | Overall loading control |
| HRP-conjugated Secondary Antibody | Jackson ImmunoResearch | Signal amplification |
| ECL Chemiluminescence Substrate | Thermo Fisher | Signal detection |
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in low-serum media (e.g., 0.5% FBS) for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO vehicle) for 1-2 hours.
-
Stimulate the cells with a STAT3 activator like IL-6 (e.g., 20 ng/mL) for 15-30 minutes to induce robust STAT3 phosphorylation.[4]
-
-
Protein Extraction and Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and denature by boiling in Laemmli sample buffer.[1]
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1][14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-STAT3 Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using an ECL reagent and an imaging system.[1]
-
-
Stripping and Re-probing:
-
To ensure equal loading, the same membrane can be stripped and re-probed for total STAT3 and then for β-Actin or GAPDH.
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For each sample, calculate the ratio of p-STAT3 to total STAT3, and then normalize this ratio to the loading control (β-Actin).
-
Compare the normalized p-STAT3 levels in compound-treated samples to the stimulated vehicle control to determine the extent of inhibition.
Protocol 3: STAT3-Dependent Luciferase Reporter Assay
Principle: This functional assay measures the direct consequence of STAT3 inhibition: a decrease in its transcriptional activity. Cells are co-transfected with a plasmid containing a firefly luciferase gene under the control of a STAT3-responsive promoter and a second plasmid expressing Renilla luciferase as a transfection control.[4] When STAT3 is active, it binds to the promoter and drives firefly luciferase expression. An effective inhibitor will reduce the luciferase signal.
Materials & Reagents:
| Reagent | Supplier (Example) | Purpose |
| Cell Line (e.g., HEK293T) | ATCC | Easily transfectable cells |
| STAT3-responsive Firefly Luciferase Reporter Plasmid | Addgene, Promega | Reporter for STAT3 activity |
| Renilla Luciferase Control Plasmid (e.g., pRL-TK) | Promega | Transfection efficiency control |
| Transfection Reagent (e.g., Lipofectamine 2000) | Invitrogen | Delivers plasmids into cells |
| Dual-Luciferase Reporter Assay System | Promega | Reagents to measure luciferase activity |
| Opaque, White 96-well Plates | Corning | For luminescence assays |
| Luminometer Plate Reader | BMG Labtech, PerkinElmer | Signal detection |
Step-by-Step Protocol:
-
Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Transiently co-transfect the cells with the STAT3 firefly luciferase reporter and the Renilla luciferase control plasmids using a suitable transfection reagent according to the manufacturer's protocol.[4]
-
Allow cells to incubate for 24 hours post-transfection.
-
-
Treatment and Stimulation:
-
Treat the transfected cells with a dose-response curve of this compound or DMSO vehicle for 4-6 hours.
-
Stimulate the cells with a STAT3 activator (e.g., IL-6 at 20 ng/mL) for an additional 6-8 hours to induce reporter gene expression.[4]
-
-
Lysis and Measurement:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the dual-luciferase kit.
-
Following the manufacturer's protocol, add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.
-
Then, add the Stop & Glo® Reagent to quench the firefly signal and simultaneously measure the Renilla luciferase activity.
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
For each well, calculate the ratio of Firefly Luminescence to Renilla Luminescence. This normalizes for differences in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the inhibitor concentration and fit to a 4PL curve to determine the IC₅₀ for transcriptional inhibition.
Protocol 4: Cell Viability (MTT) Assay
Principle: This phenotypic assay determines the ultimate effect of STAT3 pathway inhibition on cancer cell proliferation and viability. The MTT assay is a colorimetric method that measures cellular metabolic activity.[6] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials & Reagents:
| Reagent | Supplier (Example) | Purpose |
| Cancer Cell Line (e.g., MDA-MB-231, HT29) | ATCC | Cellular model |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | Viability indicator |
| Solubilization Agent (e.g., DMSO, acidic isopropanol) | Sigma-Aldrich | Dissolves formazan crystals |
| 96-well Clear Tissue Culture Plates | Corning | Cell culture |
| Microplate Reader (Absorbance) | BioTek, Molecular Devices | Signal detection |
Step-by-Step Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6] During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the inhibitor concentration and fit the data to a 4PL curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition).
References
- 1. benchchem.com [benchchem.com]
- 2. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Bromo-4-hydroxyquinoline-3- carbonitrile - Safety Data Sheet [chemicalbook.com]
- 9. 6-bromo-4-hydroxyquinoline-3- carbonitrile | CymitQuimica [cymitquimica.com]
- 10. calpaclab.com [calpaclab.com]
- 11. lookchem.com [lookchem.com]
- 12. capotchem.com [capotchem.com]
- 13. A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Note & Protocols: Characterizing 6-Bromo-4-hydroxyquinoline-3-carbonitrile as a STAT3 Pathway Inhibitor in Cell-Based Assays
Introduction: Targeting a Critical Oncogenic Hub
The Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal cytoplasmic transcription factor that integrates signals from numerous upstream cytokines and growth factors to regulate fundamental cellular processes, including proliferation, survival, and differentiation.[1][2] While its activation is transient and tightly regulated in normal cells, aberrant and persistent STAT3 activation is a hallmark of numerous human malignancies, where it functions as a key node driving tumorigenesis.[2][3] Constitutively active STAT3 promotes the transcription of a host of oncogenes, such as the cell cycle regulator c-Myc and the anti-apoptotic factor Bcl-xL.[3][4] This "oncogene addiction" makes the STAT3 signaling pathway a highly attractive target for therapeutic intervention in oncology.[3]
6-Bromo-4-hydroxyquinoline-3-carbonitrile is a small molecule belonging to the quinoline chemical class, a scaffold known to yield potent inhibitors of protein-protein interactions. This application note provides a comprehensive suite of validated, cell-based protocols designed to rigorously characterize the inhibitory activity of this compound on the STAT3 signaling pathway. The described workflow guides the user from initial cytotoxicity profiling to direct target modulation and downstream functional consequences, establishing a robust framework for evaluating this and other potential STAT3 inhibitors.
Compound Information and Preparation
Proper handling and preparation of the test compound are paramount for reproducible and reliable results.
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| CAS Number | 364793-52-2 | [5][6] |
| Molecular Formula | C₁₀H₅BrN₂O | [6] |
| Molecular Weight | 249.06 g/mol | [6] |
| Appearance | Solid | [6] |
Protocol: Stock Solution Preparation
-
Expertise & Experience: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution due to its high solubilizing capacity for hydrophobic small molecules and compatibility with most cell culture media at low final concentrations (<0.5% v/v).
-
Aseptically weigh out a precise amount of this compound powder.
-
Add sterile, anhydrous DMSO to create a 10 mM or 20 mM stock solution. For example, to make 1 mL of a 10 mM stock, add 1 mL of DMSO to 2.49 mg of the compound.
-
Vortex thoroughly for 5-10 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Safety and Handling
Users must consult the full Safety Data Sheet (SDS) before use.[5][7] As a standard precaution for a novel chemical agent, treat this compound as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the compound in solid or dissolved form.[8]
-
Handling: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.[8]
-
Disposal: Dispose of all compound-containing waste according to institutional and local environmental regulations.[8]
The STAT3 Signaling Pathway: Mechanism of Action
The canonical STAT3 signaling cascade is a well-defined process that serves as the foundation for our assays.[9] Inhibition can occur at multiple nodes, but a common strategy for small molecules is to disrupt the SH2 domain-mediated dimerization, which is essential for STAT3's function.[10][11]
Caption: The canonical JAK/STAT3 signaling pathway and the putative inhibitory point.
A Validated Experimental Workflow
Trustworthiness: A multi-assay, sequential workflow is critical for building a robust case for a compound's mechanism of action. This approach validates findings at each step, ensuring that observed downstream effects are a direct consequence of upstream target engagement and not off-target cytotoxicity.
Caption: Sequential workflow for characterizing a putative STAT3 inhibitor.
Protocol 1: Cell Viability and Cytotoxicity Assay
Objective: To determine the compound's half-maximal inhibitory concentration (IC₅₀) for cell viability and to establish a sub-toxic concentration range for subsequent mechanistic assays.
Materials:
-
Cancer cell line with known constitutive STAT3 activation (e.g., MDA-MB-468, DU145) or a cytokine-responsive line (e.g., HeLa, A549).
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
96-well clear, flat-bottom cell culture plates.
-
MTT or MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution).
-
Plate reader capable of measuring absorbance at the appropriate wavelength.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow attachment.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium. Start from a high concentration (e.g., 100 µM) down to the low nanomolar range. Include a "vehicle only" control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
Reagent Addition: Add 20 µL of MTS reagent (or follow the manufacturer's protocol for MTT) to each well.
-
Final Incubation: Incubate for 1-4 hours until a color change is apparent.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells (defined as 100% viability). Plot the normalized viability versus the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ value.
| Parameter | Recommended Range |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. Range | 1 nM - 100 µM |
| Incubation Time | 48 - 72 hours |
| Final DMSO Conc. | < 0.5% (v/v) |
Protocol 2: Analysis of STAT3 Phosphorylation by Western Blot
Objective: To directly assess if the compound inhibits cytokine-induced or constitutive phosphorylation of STAT3 at Tyr705, the key activation event.
Materials:
-
Cells seeded in 6-well plates.
-
Serum-free medium.
-
Cytokine for stimulation (e.g., human IL-6 at 20 ng/mL), if required for the cell line.[12]
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (for cytokine-inducible models): Replace the medium with serum-free medium and incubate for 12-24 hours. This reduces basal signaling.
-
Pre-treatment: Treat cells with various sub-toxic concentrations of the compound (or vehicle) for 2-4 hours.
-
Stimulation: Add IL-6 (20 ng/mL) to the appropriate wells for 15-30 minutes. Include an unstimulated control. For constitutive models, this step is omitted.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with 200 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-p-STAT3, 1:1000) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash thoroughly and apply ECL substrate.
-
-
Detection: Image the blot using a chemiluminescence imager.
-
Stripping and Re-probing: Strip the membrane and re-probe for Total STAT3 and GAPDH to ensure equal loading and to confirm that the compound inhibits phosphorylation rather than reducing total protein levels.
Protocol 3: STAT3-Dependent Transcriptional Activity (Dual-Luciferase Reporter Assay)
Objective: To functionally confirm that inhibition of STAT3 phosphorylation translates to reduced transcriptional activity of its target genes.[12]
Materials:
-
HEK293T or other easily transfectable cells.
-
STAT3-responsive firefly luciferase reporter plasmid (e.g., pGL4.47[luc2P/SIE/Hygro]).
-
Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Dual-Luciferase® Reporter Assay System (Promega).
-
Luminometer.
Procedure:
-
Transfection: Co-transfect cells in a 24-well plate with the STAT3 firefly luciferase reporter and the Renilla luciferase control plasmid.
-
Incubation: Allow 24 hours for plasmid expression.
-
Treatment and Stimulation: Treat cells with the compound for 2-4 hours, followed by stimulation with IL-6 for 6-8 hours to induce robust reporter expression.
-
Lysis: Wash cells with PBS and lyse using 100 µL of Passive Lysis Buffer.
-
Measurement:
-
Transfer 20 µL of lysate to a luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) and measure firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent and measure Renilla luciferase activity.
-
-
Data Analysis: For each well, calculate the ratio of firefly to Renilla luciferase activity. Normalize these ratios to the stimulated vehicle control. A potent inhibitor will show a dose-dependent decrease in this normalized ratio.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jebms.org [jebms.org]
- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-4-hydroxyquinoline-3- carbonitrile - Safety Data Sheet [chemicalbook.com]
- 6. 6-bromo-4-hydroxyquinoline-3- carbonitrile | CymitQuimica [cymitquimica.com]
- 7. lookchem.com [lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 6-Bromo-4-hydroxyquinoline-3-carbonitrile in Medicinal Chemistry: A Guide for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Within this versatile class of molecules, 6-Bromo-4-hydroxyquinoline-3-carbonitrile emerges as a compound of significant interest for drug discovery and development. The strategic placement of a bromine atom at the C6 position, a hydroxyl group at C4, and a carbonitrile moiety at C3 is anticipated to confer unique electronic and steric properties, potentially leading to enhanced biological activity.[1]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed to equip researchers, scientists, and drug development professionals with a foundational understanding of its potential, along with detailed protocols for its synthesis and biological evaluation. While direct experimental data on this specific compound is emerging, this document consolidates information from structurally related quinoline derivatives to provide a robust framework for initiating research.
The Quinoline Scaffold: A Platform for Therapeutic Innovation
The quinoline ring system is a bicyclic aromatic heterocycle that serves as the core for numerous natural and synthetic bioactive molecules. Its planarity allows for intercalation into DNA, a mechanism exploited by some anticancer and antimicrobial agents. Furthermore, the nitrogen atom and various substituents can engage in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors.[5] The 4-quinolone-3-carboxylic acid motif, in particular, is a well-established pharmacophore in medicinal chemistry.[2]
The introduction of a bromine atom, a halogen, at the C6 position of the quinoline ring is a common strategy in medicinal chemistry to enhance the therapeutic efficacy of a compound.[1] Bromine can increase lipophilicity, thereby improving membrane permeability, and can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to target proteins.
Anticipated Therapeutic Applications
Based on the extensive research into analogous quinoline derivatives, this compound is predicted to exhibit a range of biological activities.
Anticancer Potential
The quinoline scaffold is present in several approved anticancer drugs. The mechanisms of action for quinoline-based anticancer agents are diverse and can include the induction of apoptosis, inhibition of cell migration, and cell cycle arrest.[1] The presence of a halogen at the C6 position has been specifically linked to enhanced cytotoxic effects in some series of quinoline derivatives.[1] Highly brominated quinolines have demonstrated significant inhibitory effects against various cancer cell lines, with some derivatives showing potent antiproliferative activity.[6]
Antimicrobial Activity
Quinolone derivatives are renowned for their antibacterial properties, primarily by targeting bacterial DNA gyrase and topoisomerase IV, which are enzymes essential for DNA replication.[1] The substitution pattern on the quinolone ring is a critical determinant of the spectrum and potency of its antimicrobial activity.[1] Furthermore, certain bromo-substituted heterocyclic compounds have shown promise as antimicrobial agents.[7]
Anti-inflammatory Properties
Quinoline derivatives have also been investigated for their anti-inflammatory potential.[3] The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes or cytokines. While direct evidence for this compound is not yet available, structurally similar quinazolinone derivatives have demonstrated anti-inflammatory effects.[8]
Synthetic Pathways and Characterization
A plausible synthetic route to this compound can be extrapolated from established methods for similar quinoline structures. A common starting material is 4-bromoaniline, which can undergo a series of reactions to construct the quinoline core.[9][10]
Protocol 1: Proposed Synthesis of this compound
This protocol is a proposed synthetic route based on established quinoline synthesis methodologies. Optimization of reaction conditions may be necessary.
Materials:
-
4-bromoaniline
-
Diethyl (ethoxymethylene)malonate
-
Diphenyl ether
-
Phosphoryl chloride
-
Sodium cyanide
-
Appropriate solvents (e.g., ethanol, toluene)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Step 1: Synthesis of Diethyl 2-((4-bromophenyl)amino)methylene)malonate.
-
In a round-bottom flask, dissolve 4-bromoaniline in ethanol.
-
Add diethyl (ethoxymethylene)malonate to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography.
-
-
Step 2: Cyclization to Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.
-
Add the product from Step 1 to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to approximately 250 °C for 15-30 minutes.[10]
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid and wash with hexane to yield the quinolone core.
-
-
Step 3: Conversion to 6-Bromo-4-chloroquinoline-3-carbonitrile.
-
Treat the product from Step 2 with a chlorinating agent like phosphoryl chloride, which will also facilitate the conversion of the ester to a nitrile. This step may require elevated temperatures.
-
-
Step 4: Hydrolysis to this compound.
-
Hydrolyze the 4-chloro group of the product from Step 3 to a hydroxyl group using appropriate aqueous acidic or basic conditions.
-
Characterization: The structure of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Biological Evaluation Protocols
The following are detailed protocols for assessing the potential biological activities of this compound.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for evaluating the cytotoxic effects of a compound on cancer cell lines.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well plates
-
This compound (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control (a known antibiotic) and negative control (broth only)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in CAMHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: In Vitro Anti-inflammatory Activity (Nitric Oxide Scavenging Assay)
This assay assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
This compound (dissolved in DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Data Presentation and Visualization
Quantitative data from the biological assays should be summarized in a clear and structured format for easy comparison.
Table 1: Anticipated Biological Activity Data for this compound Derivatives
| Compound ID | Assay Type | Target/Cell Line | Activity Metric | Result (e.g., IC₅₀, MIC) |
| This compound | Cytotoxicity | MCF-7 | IC₅₀ | To be determined |
| This compound | Cytotoxicity | HCT-116 | IC₅₀ | To be determined |
| This compound | Antimicrobial | S. aureus | MIC | To be determined |
| This compound | Antimicrobial | E. coli | MIC | To be determined |
| This compound | Anti-inflammatory | RAW 264.7 | IC₅₀ (NO inhibition) | To be determined |
Note: The table is a template for organizing experimental results.
Visualizing Experimental Workflows
Diagrams created using Graphviz can effectively illustrate the experimental processes.
Caption: General workflow from synthesis to biological evaluation.
Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Future research should focus on the synthesis and comprehensive biological evaluation of a library of derivatives to establish structure-activity relationships (SAR). Mechanistic studies will be crucial to elucidate the specific molecular targets and pathways through which these compounds exert their effects. The protocols and insights provided in this guide offer a solid foundation for embarking on such research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 693203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jptcp.com [jptcp.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [scirea.org]
- 9. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antimicrobial Effects of Quinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many synthetic and natural products with a wide array of biological activities.[1][2][3] Their derivatives have demonstrated significant potential as antimalarial, anticancer, anti-inflammatory, and, most notably, antimicrobial agents.[4][5] The urgent global threat of antimicrobial resistance necessitates the development of novel therapeutics, and quinoline derivatives represent a promising scaffold for such endeavors.[6]
This guide provides a comprehensive overview of the essential in vitro techniques for evaluating the antimicrobial efficacy of novel or repurposed quinoline derivatives. As a Senior Application Scientist, this document is designed to be a practical resource, blending established protocols with the scientific rationale behind experimental choices to ensure robust and reproducible data. The methodologies detailed herein adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), providing a framework for the systematic assessment of a compound's antimicrobial profile.[7][8][9]
Part 1: Primary Antimicrobial Susceptibility Testing
The initial evaluation of a quinoline derivative's antimicrobial potential involves determining its ability to inhibit microbial growth. The following assays are fundamental for establishing a baseline of activity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is considered the "gold standard" for quantifying the in vitro activity of an antimicrobial agent.[7] It determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[7]
Scientific Rationale
This method provides a quantitative measure of a compound's potency. By exposing a standardized inoculum of bacteria to a serial dilution of the test compound in a liquid growth medium, we can precisely identify the concentration at which microbial growth is arrested. This is a critical parameter for comparing the efficacy of different derivatives and for guiding further studies.
Protocol: Broth Microdilution for Bacteria
Materials:
-
96-well sterile microtiter plates
-
Test quinoline derivatives
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO). Further dilutions are made in CAMHB to achieve the desired concentration range.
-
Inoculum Preparation: From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies.[7] Transfer to a tube with sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] Within 15 minutes, dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[7][10]
-
Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column. To the first column, add 200 µL of the highest concentration of the quinoline derivative. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this across the plate. Discard the final 100 µL from the last dilution well.[7]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.[7]
-
Controls:
-
Growth Control: Wells containing only inoculated broth.
-
Sterility Control: Wells containing only uninoculated broth.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compound.
-
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
Result Interpretation: The MIC is the lowest concentration of the quinoline derivative where no visible growth (turbidity) is observed.[7][11]
Protocol: Broth Microdilution for Fungi (Yeasts)
Materials:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Fungal strains (e.g., Candida albicans)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.
-
Plate Preparation and Inoculation: Follow the same serial dilution and inoculation steps as for bacteria, using RPMI-1640 medium.
-
Incubation: Incubate at 35°C for 24-48 hours.[7]
-
Result Interpretation: The MIC is the lowest concentration that causes a significant inhibition of growth (often ≥50%) compared to the growth control.[7]
Agar Disk and Well Diffusion Assays
These methods are qualitative or semi-quantitative and are excellent for initial screening of a large number of compounds. They rely on the diffusion of the antimicrobial agent from a source (a saturated disk or a well) through an agar medium inoculated with the test microorganism.
Scientific Rationale
The principle is that the antimicrobial agent will diffuse into the agar, creating a concentration gradient. If the organism is susceptible, a zone of inhibition will form around the disk or well where the concentration of the agent is sufficient to prevent growth. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.
Protocol: Agar Disk Diffusion
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm)
-
Test quinoline derivatives
-
Bacterial strains
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension. This should be done in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[10]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the quinoline derivative to the agar surface.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters.[10]
Protocol: Agar Well Diffusion
This method is similar to disk diffusion but allows for the testing of liquid samples.[4][12][13]
Procedure:
-
Plate Preparation and Inoculation: Prepare and inoculate MHA plates as described for the disk diffusion method.
-
Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the quinoline derivative solution into each well.
-
Incubation and Interpretation: Incubate and measure the zones of inhibition as for the disk diffusion method.[12]
Data Presentation for Primary Screening
Summarize the MIC values for a series of quinoline derivatives against various microbial strains in a clear, tabular format.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Quino-A | 8 | 16 | 64 | 32 |
| Quino-B | 2 | 4 | 32 | 8 |
| Quino-C | >128 | >128 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | NA |
Data is for illustrative purposes only.
Part 2: Advanced Antimicrobial Characterization
Once a quinoline derivative shows promising initial activity, further studies are necessary to understand its bactericidal or bacteriostatic nature and its mechanism of action.
Time-Kill Kinetic Assay
This assay provides dynamic information about the antimicrobial effect of a compound over time.[14] It helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[14]
Scientific Rationale
By exposing a bacterial population to a constant concentration of the antimicrobial agent and measuring the number of viable cells at various time points, we can observe the rate and extent of bacterial killing. A bactericidal agent will cause a significant reduction in the viable cell count, typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14] A bacteriostatic agent will maintain the initial inoculum level or show minimal killing.[14]
Protocol: Time-Kill Assay
Materials:
-
Test quinoline derivative
-
Bacterial strain
-
Growth medium (e.g., CAMHB)
-
Sterile tubes or flasks
-
Shaking incubator
-
Apparatus for serial dilutions and plating (pipettes, tubes, agar plates)
Procedure:
-
Inoculum Preparation: Prepare a logarithmic phase bacterial culture and dilute it in fresh broth to a starting density of approximately 1 x 10⁶ CFU/mL.[15]
-
Experimental Setup: Prepare tubes or flasks containing the growth medium with the quinoline derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).[15] Include a growth control without the compound.
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate with agitation at 37°C.[15]
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each tube.[15][16]
-
Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto agar plates. Incubate the plates for 18-24 hours.
-
Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL against time for each concentration.[17]
Visualization of Experimental Workflow
Caption: Workflow for the Time-Kill Kinetic Assay.
Mechanism of Action Studies
Many quinolone antimicrobials, particularly fluoroquinolones, are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[18][19][20] These enzymes are essential for DNA replication, transcription, and repair, making them excellent targets for antibacterial agents.[21] However, novel quinoline derivatives may exhibit different mechanisms. The following assays can help elucidate the mode of action.
2.2.1 DNA Gyrase and Topoisomerase IV Inhibition Assays
These cell-free enzymatic assays directly measure the effect of the quinoline derivative on the activity of purified topoisomerase enzymes.
Scientific Rationale:
-
DNA Gyrase Supercoiling Assay: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. An inhibitor will prevent this supercoiling.
-
Topoisomerase IV Decatenation/Relaxation Assay: Topoisomerase IV's primary role is to decatenate (unlink) replicated daughter chromosomes.[22] It can also relax supercoiled DNA.[22][23] An inhibitor will block these activities.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (containing ATP)
-
Test quinoline derivative
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and the quinoline derivative at various concentrations.
-
Enzyme Addition: Add a pre-determined optimal amount of DNA gyrase to initiate the reaction. Include a no-enzyme control and a no-inhibitor control.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.[24]
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).[24]
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Interpretation: An effective inhibitor will show a dose-dependent decrease in the amount of supercoiled DNA compared to the no-inhibitor control.
Protocol: Topoisomerase IV Relaxation Assay
Materials:
-
Purified E. coli Topoisomerase IV
-
Supercoiled pBR322 plasmid DNA
-
Assay Buffer (containing ATP)[23]
-
Test quinoline derivative
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup: Combine assay buffer, supercoiled pBR322 DNA, and the test compound.[23]
-
Enzyme Addition: Add Topoisomerase IV to start the reaction.[23]
-
Incubation: Incubate at 37°C for 30 minutes.[23]
-
Termination and Analysis: Stop the reaction and analyze the products by agarose gel electrophoresis.[23]
-
Interpretation: Inhibition is observed as a persistence of the supercoiled DNA band with increasing inhibitor concentration.
Visualization of Topoisomerase Inhibition Logic
Caption: Principle of DNA topoisomerase inhibition assays.
2.2.2 Bacterial Membrane Integrity Assays
Some antimicrobial agents act by disrupting the bacterial cell membrane.[25][26][27] The following assays can assess whether a quinoline derivative has membrane-disrupting properties.
Scientific Rationale:
-
Membrane Depolarization: A key function of the bacterial cytoplasmic membrane is to maintain a membrane potential. Disruption of the membrane leads to depolarization, which can be measured using voltage-sensitive fluorescent dyes.[25]
-
Outer Membrane Permeabilization: In Gram-negative bacteria, the outer membrane is a significant barrier. The uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN) can be used to assess the disruption of this barrier.
Protocol: Membrane Depolarization Assay
Materials:
-
Voltage-sensitive dye (e.g., DiSC₃(5))
-
Bacterial suspension
-
Buffer (e.g., HEPES)
-
Fluorometer
Procedure:
-
Cell Preparation: Grow bacteria to the mid-log phase, harvest, and resuspend in buffer.
-
Dye Loading: Add the voltage-sensitive dye to the cell suspension and incubate to allow the dye to incorporate into the polarized membranes, which quenches its fluorescence.
-
Compound Addition: Add the quinoline derivative to the cell suspension.
-
Fluorescence Monitoring: Measure the fluorescence intensity over time. Depolarization of the membrane will cause the release of the dye into the aqueous environment, resulting in an increase in fluorescence.[25]
2.2.3 Reactive Oxygen Species (ROS) Generation
Some bactericidal antibiotics can induce the production of reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, which contribute to cell death.[28][29]
Scientific Rationale: Fluorescent probes that become fluorescent upon oxidation can be used to detect intracellular ROS production.[30] An increase in fluorescence in treated cells compared to untreated controls indicates that the compound induces oxidative stress.
Protocol: Intracellular ROS Detection
Materials:
-
ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA))[30]
-
Bacterial suspension
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Treatment: Incubate the bacterial suspension with the quinoline derivative for a defined period.
-
Dye Loading: Add DCFH-DA to the cell suspension. The diacetate group is cleaved by intracellular esterases, trapping the probe inside the cell.[30]
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[30][31]
-
Analysis: Measure the fluorescence intensity using a flow cytometer or a plate reader.[30]
Conclusion
The systematic evaluation of quinoline derivatives for antimicrobial activity is a multi-step process that begins with broad screening and progresses to detailed mechanistic studies. The protocols outlined in this guide provide a robust framework for researchers to characterize the antimicrobial properties of their compounds. By understanding not only the potency (MIC) but also the dynamics of killing (time-kill) and the molecular target (mechanism of action), scientists can make informed decisions in the drug development pipeline. Adherence to standardized methodologies is paramount for generating high-quality, reproducible data that can be confidently compared across studies and ultimately contribute to the discovery of new weapons against infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. apjhs.com [apjhs.com]
- 3. jptcp.com [jptcp.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. nveo.org [nveo.org]
- 14. emerypharma.com [emerypharma.com]
- 15. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. actascientific.com [actascientific.com]
- 18. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. inspiralis.com [inspiralis.com]
- 24. topogen.com [topogen.com]
- 25. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 26. mdpi.com [mdpi.com]
- 27. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Single-cell, Time-lapse Reactive Oxygen Species Detection in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes [frontiersin.org]
- 30. bio-protocol.org [bio-protocol.org]
- 31. rsc.org [rsc.org]
Application Notes & Protocols: Preclinical Evaluation of 6-Bromo-4-hydroxyquinoline-3-carbonitrile for Anticancer Activity
Abstract: This document provides a comprehensive experimental framework for the preclinical evaluation of 6-Bromo-4-hydroxyquinoline-3-carbonitrile, a novel compound from the quinoline family. Quinoline derivatives have garnered significant interest in oncology due to their diverse mechanisms of action, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[1][2][3] This guide outlines a logical, multi-tiered approach, beginning with foundational in vitro assays to establish cytotoxicity and elucidate the mechanism of action, followed by a robust in vivo model to assess therapeutic efficacy in a physiological context. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to established standards for preclinical research.[4]
Rationale and Strategic Overview
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with proven biological activity.[5][6] Its planar, heterocyclic nature allows it to interact with various biological targets, such as intercalating with DNA or binding to the ATP-binding sites of kinases, thereby disrupting critical pro-survival signaling pathways in cancer cells.[2][6] The objective of this experimental plan is to systematically characterize the anticancer potential of this compound.
Our strategy employs a phased approach, ensuring that resource-intensive in vivo studies are only undertaken after compelling evidence is gathered from initial cell-based assays. This workflow maximizes efficiency and provides a strong, evidence-based foundation for further development.
Caption: High-level experimental workflow for anticancer drug evaluation.
Phase 1: In Vitro Characterization
The initial phase focuses on determining the compound's direct effect on cancer cells. A panel of human cancer cell lines from diverse origins (e.g., breast, lung, colon) should be used to assess the breadth of activity. For instance, testing on A549 (lung), SW480 (colorectal), and MDA-MB-231 (breast) cells provides a good starting point.[7]
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Causality: The MTT assay is a quantitative colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability and proliferation. Active mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8] This allows us to determine the concentration at which the compound inhibits cell growth by 50% (IC50), a critical parameter for potency.[7]
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
Compound Treatment: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the medium from the cells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a no-cell background control.
-
Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[8][9]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Correct the absorbance values by subtracting the background. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation Example:
| Cell Line | This compound IC50 (µM) | Doxorubicin (Control) IC50 (µM) |
| A549 (Lung) | Experimental Value | Known Value |
| SW480 (Colon) | Experimental Value | Known Value |
| MDA-MB-231 (Breast) | Experimental Value | Known Value |
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Causality: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we use an Annexin V/PI assay. In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[12]
Caption: Principle of apoptosis detection using Annexin V and PI.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its determined IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.[13]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately by flow cytometry. Use FITC (FL1) and PI (FL2/FL3) channels to differentiate the cell populations:
-
Live cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Causality: Many anticancer agents exert their effects by arresting the cell cycle at a specific phase, thereby preventing cell division.[1] Flow cytometry with PI staining allows for the quantification of DNA content within each cell. Since DNA content doubles from the G1 to the G2/M phase, this technique can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][15] A significant accumulation of cells in any one phase suggests compound-induced cell cycle arrest.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for a relevant time period (e.g., 24 hours).
-
Cell Harvesting: Harvest cells by trypsinization, collect the pellet by centrifugation, and wash once with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours on ice. Ethanol fixation is preferred for preserving DNA integrity.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples by flow cytometry, measuring the linear fluorescence of the PI signal.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. Look for a significant increase in a specific phase compared to the vehicle-treated control.
Data Presentation Example:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | Value | Value | Value |
| Compound (IC50) | Value | Value | Value |
Phase 2: In Vivo Efficacy Assessment
Upon successful in vitro characterization demonstrating potent cytotoxicity and a defined mechanism of action, the compound's efficacy is evaluated in a living system.
Protocol 4: Human Tumor Xenograft Model
Causality: The subcutaneous xenograft model is a standard and widely used in vivo system to evaluate the efficacy of novel anticancer agents.[16][17] It involves transplanting human cancer cells into immunodeficient mice (e.g., athymic nude or SCID mice), which lack a functional immune system to reject the human cells.[18] This allows the human tumor to grow, and the effect of the compound on tumor volume can be directly measured over time.[17]
Caption: Workflow for an in vivo subcutaneous xenograft study.
Methodology:
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., BALB/c nude). Allow them to acclimatize for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Harvest cancer cells from culture that are in a logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5-10 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice daily. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: V = 0.5 x (Length x Width²).
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes. Groups should include:
-
Group 1: Vehicle Control (e.g., saline, DMSO/Cremophor solution)
-
Group 2: this compound (at a predetermined dose)
-
Group 3: Positive Control (a standard-of-care chemotherapy agent for that cancer type)
-
-
Treatment Administration: Administer the compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to the treatment schedule (e.g., daily for 21 days).
-
Monitoring and Endpoints: Monitor tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss, ulceration).
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for the treated groups relative to the vehicle control group.
Reporting and Scientific Integrity
All preclinical research should be reported with transparency and rigor to ensure reproducibility. Adhere to guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[19] Key aspects to report include methods of randomization, any blinding of experimenters during data collection, and clear criteria for any data exclusion.[4] Statistical analyses should be clearly described and appropriate for the data type.
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Principles and Guidelines for Reporting Preclinical Research | Grants & Funding [grants.nih.gov]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 18. Drug discovery oncology in a mouse: concepts, models and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. equator-network.org [equator-network.org]
Application Notes & Protocols: 6-Bromo-4-hydroxyquinoline-3-carbonitrile as a Putative Chemical Probe for Kinase Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the potential use of 6-Bromo-4-hydroxyquinoline-3-carbonitrile as a chemical probe. While direct experimental data for this specific molecule as a probe is emerging, its structural features, shared with known bioactive quinoline derivatives, suggest a strong potential for investigating cellular signaling pathways, particularly in the context of kinase inhibition. This guide outlines its proposed mechanism of action, provides detailed protocols for its application in cell-based and biochemical assays, and offers insights into data interpretation and troubleshooting.
Introduction: Rationale for Use
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The specific compound, this compound, possesses key structural motifs—a bromine atom, a hydroxyl group, and a cyano group—that can significantly influence its biological profile through mechanisms like enhanced lipophilicity, hydrogen bonding, and potential for covalent interactions.[2]
Although this molecule is primarily available as a chemical intermediate for synthetic chemistry[3], its structural similarity to known kinase inhibitors makes it an intriguing candidate for use as a chemical probe. Chemical probes are small molecules used to study the function of proteins and biological pathways.[4] Based on the activities of analogous compounds, we propose that this compound may serve as a valuable tool for interrogating the kinome, particularly serine/threonine kinases such as Pim-1, which are critical targets in oncology research.[1]
This application note will therefore focus on its putative role as a kinase inhibitor probe, providing the necessary protocols to screen its activity and validate its potential targets.
Physicochemical Properties
A solid understanding of the compound's properties is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrN₂O | [5] |
| Molecular Weight | 249.06 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [5] |
| CAS Number | 364793-52-2 | [5] |
Proposed Mechanism of Action: Kinase Inhibition
Many quinoline-based compounds exert their effects by inhibiting protein kinases.[1] These enzymes play a crucial role in cell signaling by catalyzing the phosphorylation of specific substrates. The planar quinoline ring system is well-suited to interact with the ATP-binding pocket of kinases. The substituents on the ring can then form specific interactions that determine potency and selectivity.
For this compound, we hypothesize the following interactions within a kinase ATP-binding site, such as that of Pim-1:
-
Hinge-Binding: The nitrogen atom in the quinoline ring and the adjacent 4-hydroxyl group can act as hydrogen bond donors and acceptors, forming critical interactions with the "hinge" region of the kinase domain.
-
Hydrophobic Interactions: The bicyclic quinoline core can engage in hydrophobic interactions within the ATP pocket.
-
Halogen Bonding: The bromine at the 6-position can form halogen bonds with backbone carbonyls or other electron-rich residues, potentially enhancing binding affinity.
-
Cyano Group Interaction: The 3-carbonitrile group is a strong electron-withdrawing group and can participate in dipole-dipole interactions or hydrogen bonding, further anchoring the molecule in the active site.
This proposed binding mode would competitively inhibit ATP from binding, thereby blocking the downstream phosphorylation cascade and eliciting a biological response.
Visualizing the Proposed Kinase Inhibition Pathway
Caption: Proposed mechanism of kinase inhibition by the chemical probe.
Experimental Protocols
The following protocols are adapted from established methodologies for characterizing kinase inhibitors and provide a framework for evaluating this compound.[1]
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol aims to determine the direct inhibitory activity of the compound on a purified kinase enzyme.
A. Materials:
-
This compound
-
Purified recombinant kinase (e.g., Pim-1)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
DMSO (ACS grade)
-
Assay buffer (specific to the kinase)
-
Microplate reader
B. Reagent Preparation:
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). Then, dilute these further into the assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme and Substrate Preparation: Dilute the kinase and substrate to their optimal working concentrations in the assay buffer as recommended by the supplier.
C. Assay Procedure:
-
Add 5 µL of the diluted compound to the wells of a 96-well plate. Include wells with DMSO only as a vehicle control.
-
Add 20 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 25 µL of a solution containing both the peptide substrate and ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP (or generated ADP) according to the assay kit manufacturer's instructions.
-
Measure the luminescence or fluorescence using a microplate reader.
D. Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
Protocol 2: Cell Viability (Antiproliferative) Assay
This protocol assesses the effect of the compound on the viability and proliferation of cancer cell lines. The MTT assay is a common colorimetric method for this purpose.[1][2]
A. Materials:
-
Cancer cell line (e.g., a line known to be sensitive to the target kinase inhibition)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
B. Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in the complete cell culture medium.
-
Treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (medium with the same percentage of DMSO).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
C. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Experimental Workflow Overview
Caption: High-level workflow for biochemical and cell-based assays.
Interpretation of Results & Troubleshooting
-
High IC₅₀ in Biochemical Assay: If the compound shows weak activity against the purified enzyme, it may not be a potent inhibitor for that specific kinase. Consider screening against a broader panel of kinases to identify a more sensitive target. Also, verify the compound's purity and solubility in the assay buffer.
-
Potent in Cell Assay, Weak in Biochemical Assay: This discrepancy could indicate several possibilities:
-
The compound is acting on a different target within the cell.
-
The compound is metabolized into a more active form.
-
The compound affects a pathway upstream or downstream of the tested kinase.
-
-
No Cellular Activity: The compound may have poor cell permeability. Consider performing a cell permeability assay. Alternatively, the chosen cell line may not depend on the target kinase for survival.
-
General Cytotoxicity: If the compound induces cell death rapidly across multiple cell lines, it may be acting through a non-specific cytotoxic mechanism rather than targeted inhibition.
Conclusion
This compound is a compound with significant potential as a chemical probe for kinase-related research. Its structural attributes, common to known inhibitors, provide a strong rationale for its investigation. The protocols detailed in this guide offer a robust starting point for researchers to explore its biological activity, determine its potency and selectivity, and ultimately validate its utility as a tool to dissect complex cellular signaling networks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-bromo-4-hydroxyquinoline-3- carbonitrile | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
Welcome to the technical support center for the synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve your yield.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific issues you might encounter during the synthesis of this compound, which is often prepared via a multi-step process starting from 4-bromoaniline. A common route involves the Gould-Jacobs reaction or a similar cyclization strategy.[1][2][3]
Issue 1: Low Yield in the Initial Condensation Step
Question: I am seeing a low yield of the intermediate, 2-((4-bromophenyl)amino)maleate or a similar adduct, from the reaction of 4-bromoaniline and diethyl malonate (or a related active methylene compound). What could be the cause?
Answer:
Low yields in this initial condensation can often be attributed to several factors:
-
Incomplete Reaction: The condensation of an aniline with a malonic ester derivative requires sufficient thermal energy to drive the reaction to completion and remove the ethanol byproduct.[3] Ensure your reaction temperature is maintained at 140-150 °C for 2-3 hours.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.
-
Sub-optimal Reagent Purity: The purity of both 4-bromoaniline and the malonic ester derivative is critical. Impurities can lead to side reactions or inhibit the desired condensation. It is advisable to use freshly purified reagents.
-
Inefficient Removal of Byproducts: The removal of ethanol as it is formed drives the equilibrium towards the product. If your reaction setup does not allow for efficient distillation of ethanol, the reaction may not proceed to completion.
Issue 2: Poor Yield or Tar Formation During High-Temperature Cyclization
Question: My cyclization step, where the intermediate is heated in a high-boiling solvent like diphenyl ether, is resulting in a low yield of the desired 6-bromo-4-hydroxyquinoline-3-carboxylate ester and significant tar formation. How can I improve this?
Answer:
The high-temperature cyclization is often the most challenging step. Here's how to troubleshoot it:
-
Temperature Control is Critical: The temperature for the intramolecular cyclization is typically high, around 250 °C.[1][4][5] However, excessive temperatures can lead to decomposition and the formation of tarry byproducts.[6] Conversely, a temperature that is too low will result in an incomplete reaction.[6] Precise temperature control is paramount.
-
Rate of Addition: Adding the intermediate portion-wise to the preheated high-boiling solvent can help to maintain a consistent reaction temperature and minimize localized overheating, which can contribute to decomposition.[3]
-
Reaction Time: The reaction time at high temperatures should be optimized. Prolonged heating, even at the correct temperature, can lead to product degradation.[7] Monitoring the reaction by TLC is essential to determine the optimal reaction time.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may occur at high temperatures.
Issue 3: Incomplete Hydrolysis (Saponification) of the Ester
Question: I am having difficulty completely hydrolyzing the ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate to the corresponding carboxylic acid. What are the key parameters to consider?
Answer:
Incomplete hydrolysis can be a frustrating issue. Consider the following:
-
Concentration of Base: A 10-20% aqueous solution of sodium hydroxide is typically effective for the saponification.[3] Ensure the concentration of your base is appropriate.
-
Reaction Time and Temperature: The hydrolysis is often carried out at reflux.[3] The reaction should be monitored by TLC until all the starting ester has been consumed.
-
Solubility: The ester may have limited solubility in the aqueous base. The use of a co-solvent like ethanol can sometimes improve solubility and facilitate a more efficient reaction.
Issue 4: Low Yield During Decarboxylation
Question: The final decarboxylation step to yield 6-bromo-4-hydroxyquinoline is giving me a low yield. How can I optimize this?
Answer:
The decarboxylation of 6-bromo-4-hydroxyquinoline-3-carboxylic acid is a thermal process.
-
Sufficiently High Temperature: The decarboxylation requires heating the carboxylic acid intermediate at its melting point or in a high-boiling solvent like diphenyl ether until the evolution of carbon dioxide ceases.[4][8] Ensure the temperature is high enough to initiate and sustain the reaction.
-
Monitoring Gas Evolution: The cessation of CO2 evolution is a good indicator of reaction completion.
-
Purification of the Intermediate: Impurities in the carboxylic acid intermediate can interfere with the decarboxylation process. Ensure the intermediate is of high purity before proceeding.
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common and effective method is a variation of the Gould-Jacobs reaction.[4] This typically involves three main stages:
-
Condensation: Reaction of 4-bromoaniline with a suitable active methylene compound, such as diethyl 2-cyano-3-ethoxyacrylate, to form an intermediate.
-
Cyclization: High-temperature intramolecular cyclization of the intermediate to form the quinoline ring system. This is often carried out in a high-boiling solvent like diphenyl ether.[4]
-
Purification: The crude product is then purified, often by recrystallization.
Q2: Are there alternative reagents to diethyl malonate for the initial condensation?
A2: Yes, for the synthesis of the 3-carbonitrile derivative specifically, a more direct approach would be to use a reagent like diethyl 2-cyano-3-ethoxyacrylate or a similar compound that already contains the nitrile functionality. This would circumvent the need for later introduction of the cyano group.
Q3: Can microwave irradiation be used to improve the cyclization step?
A3: Microwave-assisted synthesis has been shown to significantly improve reaction times and yields for the Gould-Jacobs reaction.[1][7] The use of microwave heating allows for rapid and uniform heating, which can minimize the formation of byproducts that are often seen with conventional heating methods.[7]
Q4: How can I effectively monitor the progress of these reactions?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each step of this synthesis.[3][4] By choosing an appropriate solvent system, you can visualize the consumption of starting materials and the formation of products and byproducts.
Q5: What are the key safety precautions to take during this synthesis?
A5: This synthesis involves the use of high temperatures and potentially hazardous reagents.
-
High Temperatures: The use of high-boiling solvents like diphenyl ether requires careful handling to avoid severe burns. All high-temperature reactions should be conducted in a well-ventilated fume hood.
-
Reagent Handling: Phosphorus oxychloride, which can be used in related quinoline syntheses, is highly corrosive and reacts violently with water.[9][10] Always handle it with appropriate personal protective equipment (PPE) in a fume hood.
-
Acid/Base Handling: Concentrated acids and bases used for hydrolysis and workup should be handled with care.
III. Experimental Protocols
Optimized Protocol for the Synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (Precursor to the target molecule)
This protocol is adapted from the well-established Gould-Jacobs reaction.[3][4]
Step 1: Condensation of 4-Bromoaniline with Diethyl (ethoxymethylene)malonate
-
In a round-bottom flask equipped with a distillation apparatus, combine 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).
-
Heat the mixture at 100-120 °C for 1-2 hours.
-
Ethanol formed during the reaction should be removed by distillation.
-
Monitor the reaction progress by TLC.
Step 2: Cyclization
-
In a separate flask, preheat diphenyl ether to 240-250 °C.
-
Add the adduct from Step 1 portion-wise to the hot diphenyl ether.
-
Maintain the temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
Step 3: Isolation of the Ester
-
After cooling, dilute the reaction mixture with petroleum ether.
-
The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration.
-
Wash the solid with petroleum ether and dry.
Step 4: Hydrolysis and Decarboxylation
-
Reflux the crude ester in a 10-20% aqueous solution of sodium hydroxide until hydrolysis is complete (monitored by TLC).
-
Cool the solution and acidify with concentrated hydrochloric acid to precipitate the 6-bromo-4-hydroxyquinoline-3-carboxylic acid.
-
Isolate the acid by filtration.
-
Heat the isolated acid at its melting point (or in a high-boiling solvent) until carbon dioxide evolution ceases to yield 6-bromo-4-hydroxyquinoline.
IV. Data Summary
| Parameter | Recommended Value | Reference |
| Condensation Temperature | 100-120 °C | [3] |
| Cyclization Temperature | 240-250 °C | [3][4] |
| Hydrolysis NaOH Concentration | 10-20% | [3] |
V. Visualizations
Gould-Jacobs Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. prepchem.com [prepchem.com]
- 9. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 10. atlantis-press.com [atlantis-press.com]
Technical Support Center: Troubleshooting Solubility Issues of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
Welcome to the technical support guide for 6-Bromo-4-hydroxyquinoline-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubilization of this compound. Quinoline derivatives are a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, but their flat, aromatic nature often leads to poor solubility in common laboratory solvents.[1] This guide provides a structured approach to overcoming these issues, grounded in physicochemical principles.
The core of this compound's challenging behavior lies in its molecular structure. It possesses a rigid, planar quinoline core, which favors strong crystal lattice packing, making it difficult for solvent molecules to penetrate and dissolve the solid. Furthermore, the compound exhibits keto-enol tautomerism, existing in equilibrium between the 4-hydroxy and 4-oxo forms. This duality affects its hydrogen bonding capabilities and interactions with different solvent types.
This guide will walk you through a series of frequently asked questions, a systematic troubleshooting workflow, and detailed experimental protocols to help you achieve clear, stable solutions for your experiments.
Compound Profile & Physicochemical Properties
A foundational understanding of the compound's properties is the first step in troubleshooting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrN₂O | [2][3] |
| Molecular Weight | ~249.06 g/mol | [2][3] |
| Appearance | Solid; Light brown powder | [2][4] |
| CAS Numbers | 364793-52-2 (hydroxy form); 958649-15-5 (oxo form) | [2][3][5][6] |
| Structure | Aromatic heterocyclic compound with bromo, hydroxyl, and nitrile functional groups. | |
| Predicted XlogP | 2.5 | [7] |
The positive XlogP value suggests a degree of lipophilicity, yet the presence of hydrogen bond donors (-OH) and acceptors (nitrile, ring nitrogens, oxygen) imparts polar characteristics. This amphiphilic nature is why a single ideal solvent is not always apparent.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers.
Q1: What is the best starting solvent to dissolve this compound?
A1: For initial attempts, polar aprotic solvents are the most effective choice. We strongly recommend starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) .
-
Causality: These solvents have high dielectric constants and are excellent hydrogen bond acceptors. They can effectively solvate both the polar functional groups and the aromatic rings of the quinoline structure, disrupting the strong intermolecular forces within the crystal lattice. Unlike protic solvents (like methanol or water), they do not form a tight, structured "cage" around the molecule that can sometimes hinder dissolution.
Q2: My compound won't dissolve in methanol or ethanol, even with heating. What should I do?
A2: This is a common observation. While methanol and ethanol are polar, their hydrogen-bonding network can be less effective at breaking up the crystal lattice of a highly planar molecule compared to DMSO or DMF. If these solvents fail, do not increase the heat excessively, as this risks compound degradation. Instead, proceed directly to using DMSO or DMF as recommended in A1.
Q3: I successfully dissolved the compound in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer (e.g., PBS). Why is this happening?
A3: This phenomenon, known as "crashing out," occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit.[8] DMSO is miscible with water, but it cannot keep the compound dissolved once the solution becomes predominantly aqueous.
Possible Solutions:
-
Decrease the Final Concentration: This is the simplest solution. Your working concentration may be too high for the aqueous buffer to support.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.
-
Adjust the pH (for aqueous solutions): The 4-hydroxy group on the quinoline ring is weakly acidic. By increasing the pH of your aqueous buffer (e.g., to pH 8.0 or 9.0), you can deprotonate this group, forming a phenolate salt. This ionized form is often significantly more water-soluble.[8][9] Crucially, you must verify that the altered pH does not affect your experimental assay.
-
Use Solubilizing Excipients: Consider incorporating excipients into your aqueous buffer. Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), can encapsulate the hydrophobic quinoline core, increasing its apparent solubility in water.[9]
Q4: Is it safe and effective to use heat or sonication to improve solubility?
A4: Yes, these are standard techniques, but they must be used with caution.
-
Heated Sonication: Gently warming the solvent (e.g., to 37-50°C) while sonicating can provide the energy needed to overcome the activation barrier of dissolution.[9] This is often effective for kinetically limited solubility.
-
Trustworthiness Check: Be aware that this can create a supersaturated solution. A supersaturated solution is thermodynamically unstable and may precipitate over time, especially upon cooling or with slight agitation.[8] After dissolving with heat, allow the solution to return to room temperature for an extended period (e.g., 1-2 hours) to ensure it remains stable before use. Always check for the compound's thermal stability from the supplier's data sheet or literature to avoid degradation.
Q5: How can I be certain my compound is truly dissolved and not just a fine suspension?
A5: Visual inspection is the first step. A true solution will be clear and transparent. If it appears cloudy or hazy, it is likely a suspension. For a more definitive check, use the Tyndall Effect :
-
Method: In a darkened room, shine a laser pointer through the vial containing your solution. If the path of the laser beam is visible, it indicates the presence of suspended particles that are scattering the light.[8] In a true solution, the beam will pass through without a visible path.
Systematic Troubleshooting Workflow
When faced with a solubility challenge, a systematic approach is more effective than random solvent testing. The following workflow guides you from initial solvent selection to advanced solubilization techniques.
References
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-bromo-4-hydroxyquinoline-3- carbonitrile | CymitQuimica [cymitquimica.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound,958649-15-5-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 3-Quinolinecarbonitrile, 6-broMo-4-hydroxy- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. PubChemLite - 6-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
stability of 6-Bromo-4-hydroxyquinoline-3-carbonitrile under experimental conditions
Welcome to the technical support center for 6-Bromo-4-hydroxyquinoline-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this compound during experimental use. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.
Introduction to this compound Stability
This compound is a heterocyclic compound with a quinoline core, a structure prevalent in many biologically active molecules.[1][2] The stability of this compound is paramount for obtaining reliable experimental data. Its reactivity is influenced by the interplay of the electron-withdrawing bromo and carbonitrile groups and the electron-donating hydroxy group on the quinoline ring system. This guide will delve into the practical aspects of its stability under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound, like many quinoline derivatives, is primarily influenced by several key factors:
-
pH: The solubility and stability of quinoline compounds are highly dependent on the pH of the solution.[3][4] Both acidic and basic conditions can accelerate degradation.[3]
-
Light: Many quinoline derivatives are photosensitive and can degrade upon exposure to UV or even ambient light.[3][5] This can lead to discoloration and the formation of byproducts.[3]
-
Temperature: Elevated temperatures generally increase the rate of chemical degradation.[3] For long-term storage, refrigeration is often recommended, but the compound's solubility at low temperatures should be considered to avoid precipitation.[5]
-
Oxidation: The quinoline ring can be susceptible to oxidation, which may be initiated by atmospheric oxygen, peroxides, or certain metal ions.[5]
Q2: What are the recommended storage conditions for solid this compound and its solutions?
A2: To ensure the long-term stability of the compound, the following storage conditions are recommended:
-
Solid Compound: Store in a cool, dry, and dark place.[5][6] A well-sealed container is crucial to prevent moisture ingress.[5] For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[5]
-
Stock Solutions: Prepare fresh solutions for each experiment whenever possible.[3][5] If storage is necessary, store solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light by using amber vials or wrapping them in aluminum foil.[5] It is advisable to avoid repeated freeze-thaw cycles.[5]
Q3: I've noticed a color change in my solution of this compound. What does this indicate?
A3: A color change, typically to yellow and then brown, is a common indicator of degradation in quinoline compounds.[1][3] This is often a result of photodegradation or oxidation.[3] The formation of colored byproducts signifies that the integrity of your compound is compromised, which can lead to inconsistent experimental results. It is crucial to store solutions protected from light.[3]
Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?
A4: Yes, inconsistent results and a loss of potency are classic signs of compound degradation.[3] Given that quinoline compounds can be unstable in aqueous solutions, it is highly probable that degradation is affecting your assays.[3] We recommend preparing fresh solutions for sensitive experiments or performing a stability study of your stock solutions under your specific storage and experimental conditions.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability-related issues encountered during experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation in stock solution | Poor solubility in the chosen solvent; Temperature-dependent solubility. | - Verify the solubility of the compound in your solvent. Consider using a different solvent or a co-solvent system. - Gently warm the solution to see if the precipitate redissolves. If so, ensure the working temperature of your experiment is suitable. - Visually inspect solutions for any precipitate before use.[5] |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Degradation of the compound. | - Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.[5] - Minimize the time between sample preparation and analysis.[5] - Keep samples cool and protected from light during sample processing.[5] - Optimize chromatographic conditions (e.g., mobile phase pH, temperature) to prevent on-column degradation.[5] |
| Loss of biological activity or inconsistent assay results | Degradation of the compound in the assay medium. | - Prepare fresh stock solutions immediately before each experiment.[5] - Evaluate potential interactions between the compound and other components in your assay buffer or media.[5] - Perform a time-course experiment to assess the stability of the compound in the final assay buffer under the exact experimental conditions (temperature, light exposure). |
| Discoloration of solid compound or solutions | Photodegradation or oxidation. | - Store the solid compound and solutions protected from light in amber vials or by wrapping containers with aluminum foil.[5] - For highly sensitive applications, consider handling the compound and preparing solutions under an inert atmosphere.[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the stability of this compound and to develop stability-indicating analytical methods.
Objective: To identify potential degradation products and determine the intrinsic stability of the molecule under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[3]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) if no degradation is observed.[3] Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[3] Neutralize the samples with 0.1 M NaOH before analysis.[3]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[3] Neutralize the samples with 0.1 M HCl before analysis.[3]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).[3]
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[3] Sample at various time points. For the solid compound, place the powder in the oven.[3]
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light.[3]
-
-
Sample Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate and identify the parent compound and any degradation products.
Visualizing Stability and Degradation
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on the general chemistry of quinoline derivatives.
A diagram of potential degradation pathways.
Experimental Workflow for Stability Assessment
The following workflow outlines a systematic approach to assessing the stability of this compound in your specific experimental setup.
A workflow for experimental stability assessment.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 3-Quinolinecarbonitrile, 6-broMo-4-hydroxy- Safety Data Sheets(SDS) lookchem [lookchem.com]
Technical Support Center: Optimizing the Synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
Welcome to the technical support center for the synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable troubleshooting protocols, and answers to frequently encountered challenges during this synthesis. Our goal is to empower you to navigate the complexities of this reaction, optimize your conditions, and achieve high-yield, high-purity results.
Section 1: Reaction Pathway Overview
The synthesis of this compound is typically achieved via a variation of the Gould-Jacobs reaction.[1][2][3] This robust method involves two primary stages:
-
Condensation: A nucleophilic substitution reaction between 4-bromoaniline and an activated malononitrile derivative, such as ethyl 2-cyano-3-ethoxyacrylate (or formed in situ from ethyl cyanoacetate and an orthoformate). This step forms an enaminonitrile intermediate.
-
Thermal Cyclization: The enaminonitrile intermediate undergoes a high-temperature intramolecular cyclization, followed by tautomerization, to yield the final 4-hydroxyquinoline core. This step is the most critical and challenging, requiring precise temperature control to maximize yield and prevent product degradation.[1][4]
The overall synthetic pathway is illustrated below.
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound? The most established method is the Gould-Jacobs reaction, which involves condensing 4-bromoaniline with a suitable cyanoacetate derivative followed by a high-temperature thermal cyclization.[2][3] The key is the second step, where the intermediate is heated in a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, to temperatures typically exceeding 250 °C to induce ring closure.[5][6]
Q2: What are the critical parameters to control in the initial condensation step? The formation of the enaminonitrile intermediate is generally straightforward. Key parameters include:
-
Reagent Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of the malononitrile derivative can help drive the reaction to completion.
-
Temperature & Time: The condensation is often performed at moderate temperatures (e.g., refluxing in ethanol or heating neat at 100-120 °C) for a few hours.[7]
-
Purity of Reactants: Ensure the 4-bromoaniline is pure, as impurities can lead to side products that complicate the subsequent high-temperature cyclization.
Q3: Why is the thermal cyclization step so challenging? The intramolecular cyclization requires a significant energy input to overcome the activation barrier. This presents a delicate balance:
-
Insufficient Temperature/Time: Leads to an incomplete reaction, leaving a significant amount of the uncyclized intermediate in your final mixture.[1]
-
Excessive Temperature/Time: Can cause the starting material, intermediate, and even the desired product to decompose or char, drastically reducing the yield and complicating purification.[4] Microwave-assisted synthesis can sometimes offer better control, reducing reaction times and potentially improving yields by allowing for rapid heating to the target temperature.[1][8]
Q4: Which high-boiling solvents are recommended for cyclization, and what are their pros and cons? Using a high-boiling, inert solvent is crucial for achieving the necessary temperature for efficient cyclization.[5]
| Solvent | Boiling Point (°C) | Advantages | Disadvantages |
| Diphenyl Ether | ~259 °C | Excellent thermal stability, inert, widely used and documented for this reaction.[6][7] | Can be difficult to remove completely from the product; has a distinctive odor. |
| Dowtherm A | ~257 °C | Similar properties to diphenyl ether (it's a eutectic mixture of diphenyl ether and biphenyl). | Similar removal challenges as diphenyl ether. |
| Mineral Oil | >300 °C | Inexpensive, very high boiling point, inert.[4][9] | Can be difficult to separate from the product; viscosity can be an issue. |
Q5: How can I effectively monitor the reaction progress? Monitoring is critical, especially for the cyclization step.
-
Thin Layer Chromatography (TLC): TLC is the most common method. You will monitor the disappearance of the enaminonitrile intermediate spot and the appearance of the product spot. The product, being more polar due to the hydroxyl group, will typically have a lower Rf value than the intermediate.
-
LC-MS: For more precise monitoring, Liquid Chromatography-Mass Spectrometry can be used to track the consumption of reactants and the formation of the product, providing mass confirmation simultaneously.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Caption: A simplified troubleshooting workflow for low product yield.
Problem 1: Low or no yield of this compound.
-
Possible Cause A: Incomplete Thermal Cyclization
-
Why it happens: The reaction temperature was too low or the heating time was too short for the intramolecular ring-closing to occur.[1]
-
How to solve:
-
Verify Temperature: Ensure your reaction setup is reaching the target temperature (typically >250 °C). Use a calibrated thermometer placed directly in the reaction apparatus.
-
Increase Reaction Time: If the temperature is correct, extend the heating time. Monitor the reaction by TLC every 15-30 minutes to determine the optimal duration.
-
Ensure Even Heating: Use a heating mantle with efficient stirring to prevent hot spots and ensure the entire mixture reaches the required temperature.
-
-
-
Possible Cause B: Product Degradation
-
Why it happens: The reaction temperature was too high, or the heating was prolonged, leading to decomposition (charring) of the product or starting materials.[4]
-
How to solve:
-
Optimize Temperature and Time: A time-temperature examination is crucial. Running the reaction at a slightly lower temperature for a longer time may be less destructive than a very high temperature for a short period.[1] For example, an initial trial at 250 °C for 30 minutes can be a good starting point.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation at high temperatures.
-
-
-
Possible Cause C: Poor Quality of Starting Materials
-
Why it happens: Impurities in the 4-bromoaniline or the malononitrile derivative can inhibit the reaction or lead to intractable side products.
-
How to solve:
-
Verify Purity: Check the purity of your starting materials by NMR, GC-MS, or melting point.
-
Purify if Necessary: Recrystallize 4-bromoaniline if it appears discolored or impure. Distill liquid reagents if their purity is questionable.
-
-
Problem 2: The reaction mixture turns black/chars during cyclization.
-
Possible Cause: Excessive Temperature or "Hot Spots"
-
Why it happens: This is a clear sign of decomposition. The set temperature may be too high, or inefficient stirring is causing localized overheating at the flask's surface.[4]
-
How to solve:
-
Reduce Temperature: Lower the set temperature by 5-10 °C.
-
Improve Stirring: Ensure vigorous, efficient stirring throughout the heating process to maintain a homogenous temperature.
-
Controlled Addition: Add the enaminonitrile intermediate portion-wise to the pre-heated high-boiling solvent. This can help control the initial exotherm and prevent a rapid temperature spike.[7]
-
-
Problem 3: Difficulty isolating the product from the high-boiling solvent.
-
Possible Cause: Product remains dissolved or "oils out".
-
Why it happens: After cooling, the product should precipitate. If it doesn't, the concentration may be too low, or it has formed a supersaturated solution or an oil.
-
How to solve:
-
Use an Anti-Solvent: After the reaction mixture has cooled, add a non-polar solvent like n-hexane or petroleum ether.[6] This will drastically decrease the product's solubility, forcing it to precipitate while the high-boiling solvent remains in solution. Use a generous volume (e.g., 5-10 times the volume of the reaction solvent).
-
Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod at the oil-solvent interface. Alternatively, add a seed crystal from a previous successful batch.
-
Slow Cooling: Allow the reaction to cool slowly to room temperature, then place it in an ice bath to maximize precipitation before filtration.[10]
-
-
Problem 4: Final product is impure and contaminated with the uncyclized intermediate.
-
Possible Cause: Incomplete Cyclization
-
Why it happens: The reaction did not go to completion. This is the most common purity issue.
-
How to solve:
-
Re-evaluate Reaction Conditions: As per Problem 1, increase the reaction time or temperature. A modest increase (e.g., 15 minutes longer or 5 °C higher) can often drive the reaction to completion.
-
Purification by Recrystallization: The crude product can often be purified by recrystallization.[10] Solvents like ethanol, acetic acid, or DMF are often suitable for quinoline derivatives. The uncyclized intermediate will likely have different solubility properties, allowing for separation.
-
Trituration: Wash the crude solid product thoroughly with a solvent in which the intermediate is soluble but the final product is not (e.g., hot acetone or ethyl acetate) to remove the impurity.
-
-
Section 4: Experimental Protocols
Protocol 1: Synthesis of the Enaminonitrile Intermediate (This protocol is a generalized procedure based on common methods for enaminonitrile synthesis)
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.05 eq).
-
Reaction: Heat the mixture at 110-120 °C for 2 hours. Ethanol will be evolved as a byproduct. The reaction can be monitored by TLC until the 4-bromoaniline is consumed.
-
Workup: Cool the reaction mixture to room temperature. The resulting product is often a solid or a thick oil. It can be used directly in the next step or purified by recrystallization from a solvent like ethanol if necessary.
Protocol 2: Thermal Cyclization to this compound (This protocol is adapted from established Gould-Jacobs procedures)[5][6]
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add the high-boiling solvent (e.g., diphenyl ether, approx. 10 mL per gram of intermediate).
-
Heating: Heat the solvent to the target temperature (e.g., 250-255 °C) under an inert atmosphere (N₂ or Ar).
-
Addition: Slowly add the crude enaminonitrile intermediate from Protocol 1 in portions to the hot solvent, ensuring the temperature does not drop significantly.
-
Reaction: Maintain the reaction at 250-255 °C for 30-60 minutes. Monitor the disappearance of the intermediate by TLC.
-
Isolation:
-
Remove the heat source and allow the mixture to cool to approximately 80-100 °C.
-
Carefully pour the warm mixture into a larger beaker containing a large volume of n-hexane (at least 10 times the volume of diphenyl ether) with vigorous stirring.
-
A precipitate of the crude product should form. Continue stirring as the mixture cools to room temperature.
-
Collect the solid product by vacuum filtration.
-
-
Washing & Drying: Wash the filter cake thoroughly with more n-hexane to remove all traces of the high-boiling solvent. Dry the solid product under vacuum. The product can be further purified by recrystallization if needed.[10]
References
- 1. ablelab.eu [ablelab.eu]
- 2. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Purity of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
Welcome to the dedicated support center for 6-Bromo-4-hydroxyquinoline-3-carbonitrile. As a pivotal intermediate in medicinal chemistry and drug development, achieving high purity is not just a goal—it's a prerequisite for reliable downstream applications and regulatory compliance. This guide is structured to provide direct, actionable solutions to common and complex purification challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect from the synthesis of this compound?
The impurity profile largely depends on the synthetic route, which commonly involves a cyclization reaction. Potential impurities include:
-
Unreacted Starting Materials: Such as 4-bromoaniline or its acylated precursors.
-
Side-Reaction Products: Incomplete cyclization or alternative cyclization pathways can lead to isomeric impurities.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis.
-
Degradation Products: The quinoline core can be susceptible to degradation under harsh purification conditions (e.g., strongly acidic silica gel).
A thorough purity analysis is essential to identify and quantify these impurities before selecting a purification strategy[1].
Q2: My crude product has a distinct color (e.g., yellow to dark brown). What does this indicate?
While the pure compound is expected to be a solid (likely off-white to light yellow), dark coloration in the crude product often signals the presence of high-molecular-weight, conjugated impurities or baseline "tar" formed during the reaction. These are common in syntheses involving heating, such as the Gould-Jacobs or related quinoline syntheses[2]. While some color may be inherent, significant darkening necessitates a decolorization step (e.g., using activated carbon) during purification.
Q3: Which analytical methods are recommended for assessing the purity of my compound?
A multi-pronged approach is best for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of non-volatile organic compounds. A reversed-phase C18 column with a suitable gradient of water and acetonitrile (often with a formic acid modifier) is an excellent starting point[1][3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying volatile or semi-volatile impurities that may not be detected by HPLC[1].
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of purity and for developing conditions for column chromatography[4].
Troubleshooting Guide: Recrystallization
Recrystallization is often the most effective and scalable method for purifying crystalline solids like this compound. It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Q4: My compound won't dissolve in the recrystallization solvent, even when boiling. What should I do?
This indicates that the solvent is too non-polar for your compound. The presence of the hydroxyl (-OH) and nitrile (-CN) groups, along with the quinoline nitrogen, imparts significant polarity.
Solution:
-
Switch to a More Polar Solvent: If you are using solvents like hexanes or toluene, they are likely inappropriate. Move up the polarity scale to solvents like ethyl acetate, acetone, ethanol, or methanol.
-
Use a Mixed-Solvent System: This is a powerful technique for fine-tuning solubility. Dissolve your compound in a minimal amount of a "good" (high-solubility) hot solvent, such as ethanol or DMSO. Then, slowly add a "bad" (low-solubility) anti-solvent, like water or hexanes, dropwise to the hot solution until it becomes faintly cloudy. This point of supersaturation is ideal for initiating crystallization upon slow cooling[5].
Q5: My product "oils out" of the solution instead of forming crystals. How can I prevent this?
"Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or if the concentration is too high. The resulting oil often traps impurities, defeating the purpose of recrystallization.
Solutions:
-
Increase the Solvent Volume: The solution may be too concentrated. Add more hot solvent to the oiled-out mixture to redissolve it completely, then allow it to cool more slowly[6].
-
Lower the Cooling Rate: Rapid cooling encourages precipitation rather than crystallization. Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by a few paper towels, before moving it to an ice bath[6].
-
Change the Solvent System: The boiling point of your solvent might be too high. Select a solvent with a lower boiling point.
-
Add a Seed Crystal: If you have a small amount of pure material, adding a single crystal can provide a nucleation site to promote proper crystal lattice formation.
Q6: No crystals are forming even after the solution has cooled completely. What are my next steps?
This is a common issue where the solution remains supersaturated without nucleation.
Solutions (in order of application):
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide a surface for crystal nucleation to begin[6].
-
Introduce a Seed Crystal: As mentioned above, this is a highly effective method.
-
Reduce the Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.
-
Cool to a Lower Temperature: If you have only cooled to room temperature, place the flask in an ice bath, and if necessary, a dry ice/acetone bath for a short period.
Troubleshooting Guide: Column Chromatography
For challenging separations or when recrystallization is ineffective, column chromatography is the method of choice. However, quinoline-containing compounds can present unique challenges.
Q7: My compound is streaking severely on the TLC plate and I'm getting poor separation on the column. What's happening?
This is a classic problem for basic compounds on acidic silica gel. The basic nitrogen on the quinoline ring interacts strongly and sometimes irreversibly with the acidic silanol (Si-OH) groups on the silica surface, leading to tailing or streaking[7].
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (NEt₃) is sufficient to neutralize the acidic sites on the silica, leading to sharp, symmetrical peaks[7].
-
Use an Alternative Stationary Phase: If streaking persists, switch to a more inert or basic stationary phase.
Q8: I suspect my compound is decomposing on the column. How can I confirm and prevent this?
The acidic nature of silica gel can catalyze the degradation of sensitive compounds[8]. If you notice new spots appearing on TLC after spotting your crude material and letting the plate sit for a while before eluting, or if your column fractions show new impurities, decomposition is likely.
Solutions:
-
Minimize Contact Time: Use flash chromatography with applied pressure to significantly reduce the time your compound spends on the column[8].
-
Deactivate Silica or Use Alumina: As described above, neutralizing the stationary phase or switching to alumina can prevent acid-catalyzed decomposition[8][9].
-
Work at Lower Temperatures: If the compound is thermally labile, running the column in a cold room can help reduce the rate of decomposition[8].
Experimental Protocols & Data
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid at a gentle boil.
-
Decolorization (Optional): If the solution is darkly colored, remove it from the heat and add a very small amount of activated carbon (spatula tip). Swirl and heat back to a boil for 1-2 minutes.
-
Hot Filtration (if carbon was used): Pre-heat a funnel with fluted filter paper by pouring hot ethanol through it. Filter the hot solution quickly to remove the carbon.
-
Induce Supersaturation: To the clear, hot filtrate, add deionized water dropwise while swirling until a persistent cloudiness appears. Add a final 1-2 drops of hot ethanol to just redissolve the cloudiness.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Table 1: Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Suitability for this compound |
| Hexane | 69 | 0.1 | Poor solvent; useful as an anti-solvent or for washing non-polar impurities. |
| Toluene | 111 | 2.4 | Likely a poor solvent; may be useful as an anti-solvent in some cases. |
| Ethyl Acetate | 77 | 4.4 | Moderate solvent; good candidate for single-solvent recrystallization or as a chromatography eluent. |
| Acetone | 56 | 5.1 | Good solvent; may be too soluble for effective recrystallization unless used in a mixed system. |
| Ethanol | 78 | 5.2 | Good solvent; excellent choice for a mixed-solvent system with water. |
| Methanol | 65 | 6.6 | Very good solvent; high solubility may lead to lower recovery unless an anti-solvent is used. |
| Water | 100 | 10.2 | Poor solvent; ideal as an anti-solvent with polar organic solvents like ethanol or acetone. |
Visualized Workflows
Caption: Decision workflow for selecting a primary purification method.
Caption: Troubleshooting streaking issues in quinoline chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Investigating the Degradation of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
Disclaimer: 6-Bromo-4-hydroxyquinoline-3-carbonitrile is a specific chemical entity for which publicly available, detailed degradation pathway information is scarce. This guide is therefore designed to provide researchers with the foundational principles, experimental strategies, and troubleshooting advice required to independently and rigorously determine its stability profile. The methodologies described herein are based on established international guidelines and first-principles chemical analysis.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses preliminary questions researchers may have before embarking on a full-scale degradation study.
Q1: My compound appears to be degrading during storage or preliminary experiments. What are the most likely causes?
A1: Degradation is typically initiated by environmental factors acting on susceptible functional groups within the molecule. For this compound, the primary points of reactivity are:
-
The 4-hydroxy (phenolic) group: This group is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.[1][2] This can lead to the formation of colored quinone-type impurities.
-
The quinoline ring system: Aromatic heterocyclic rings can be susceptible to photolytic degradation upon exposure to UV or even high-intensity visible light.[3][4]
-
The 3-carbonitrile group: Nitriles can undergo hydrolysis to form an amide and subsequently a carboxylic acid.[5][6] This reaction is catalyzed by the presence of strong acids or bases.[7][8]
-
The C-Br bond: While generally stable, carbon-halogen bonds on aromatic rings can be cleaved under certain energetic conditions, such as high-intensity photolysis or in the presence of specific catalysts.
Q2: What is a forced degradation study and why is it necessary?
A2: A forced degradation or "stress testing" study is an experiment where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing (e.g., high heat, strong acids/bases, oxidizers, and intense light).[9] Its purpose is four-fold:
-
To Identify Likely Degradants: It rapidly generates potential degradation products that might form over a much longer period under normal storage conditions.[9]
-
To Elucidate Degradation Pathways: By observing which conditions create which degradants, you can understand the chemical mechanisms of decomposition.[9][10]
-
To Develop Stability-Indicating Methods: It provides a complex mixture of the parent compound and its impurities, which is essential for developing an analytical method (like HPLC) that can separate and quantify all components, proving the method is "stability-indicating."[9][11]
-
To Inform Formulation and Packaging: Understanding that a compound is, for example, highly sensitive to light and oxygen will guide decisions to use light-resistant packaging and include antioxidants in a formulation.[9]
Q3: What analytical technique is best suited for analyzing the degradation of this compound?
A3: The gold standard for this type of analysis is Ultra-Performance Liquid Chromatography (UPLC) coupled with both a Photodiode Array (PDA) detector and a Mass Spectrometer (MS) .[11][12]
-
UPLC provides high-resolution separation of the parent compound from its degradation products.[11]
-
The PDA detector offers spectral information for each peak, helping to assess peak purity and providing preliminary structural clues.
-
The Mass Spectrometer provides mass-to-charge ratio (m/z) data, which is critical for identifying the molecular weight of unknown degradants and, through fragmentation analysis (MS/MS), elucidating their structures.[13][14]
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides detailed protocols for conducting a forced degradation study and troubleshooting common issues.
Initial Preparation: The Stability-Indicating Method
Before initiating stress studies, you must have a preliminary analytical method capable of resolving the parent peak from potential degradants.
Troubleshooting Tip: If you see new peaks appearing during your experiments but they are not well-separated from the main peak (i.e., poor resolution), you must optimize your chromatography. Try adjusting the mobile phase gradient, changing the column chemistry (e.g., from C18 to a Phenyl-Hexyl), or modifying the pH of the mobile phase.
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol is designed to meet the expectations of regulatory bodies like the International Council for Harmonisation (ICH).[10] The goal is to achieve 5-20% degradation of the active ingredient; excessive degradation can lead to secondary and tertiary degradants that complicate analysis.[10]
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. For compounds with poor solubility, co-solvents may be required.[9]
2. Application of Stress Conditions:
-
For each condition below, set up a stressed sample and a control sample (stored at ambient temperature in the dark).
| Stress Condition | Protocol | Rationale & Potential Products |
| Acid Hydrolysis | Mix stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours. If no degradation, increase acid concentration or temperature.[9] | To test susceptibility to low pH. Primarily targets the nitrile group for hydrolysis to a carboxylic acid via an amide intermediate.[5][6] |
| Base Hydrolysis | Mix stock solution with 0.1 M NaOH. Incubate at room temperature for 8-12 hours. Base-catalyzed reactions are often faster.[12] | To test susceptibility to high pH. Also targets the nitrile group for hydrolysis.[7][8] The phenolic group will be deprotonated, potentially increasing its susceptibility to oxidation. |
| Oxidation | Mix stock solution with 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature in the dark for 24 hours. | To mimic oxidative stress. The electron-rich phenol and quinoline rings are prime targets for oxidation, leading to N-oxides or hydroxylated derivatives.[1][13] |
| Thermal Degradation | Store the solid compound (dry heat) and the stock solution (wet heat) in an oven at 70°C for 48 hours.[9] | To assess intrinsic thermal stability. May induce a variety of reactions if the molecule is labile. |
| Photolytic Degradation | Expose the solid compound and stock solution to a light source providing at least 1.2 million lux hours and 200 watt hours/square meter of UV energy, as per ICH Q1B guidelines.[9] | To assess light sensitivity. Can cause complex reactions, including ring cleavage or debromination.[3][4] |
3. Quenching and Analysis:
-
After the specified time, cool the samples to room temperature.
-
Crucially, neutralize the acidic and basic samples with an equimolar amount of base (e.g., NaOH) or acid (e.g., HCl) respectively. This stops the degradation reaction.
-
Dilute all samples (stressed and control) to a suitable concentration for your analytical method (e.g., 0.1 mg/mL).
-
Analyze all samples by your UPLC-PDA-MS method.
Troubleshooting Common Analytical Issues
-
Issue: No degradation is observed under any condition.
-
Solution: The compound is highly stable. Increase the severity of the conditions: use higher acid/base concentrations (e.g., 1 M), higher temperatures (e.g., 80°C), or longer exposure times.[9]
-
-
Issue: The compound completely degrades, and no parent peak remains.
-
Solution: The conditions were too harsh. Reduce the exposure time, temperature, or concentration of the stressor. The 5-20% degradation target is key for meaningful results.[10]
-
-
Issue: A new peak is observed, but the mass spectrum is ambiguous.
-
Solution: Perform MS/MS (tandem mass spectrometry). By fragmenting the parent ion of the unknown peak, you can obtain structural fragments that help piece together its identity, much like solving a puzzle.
-
Part 3: Visualizing Degradation Pathways & Workflows
Diagram 1: Hypothetical Degradation Pathways
The following diagram illustrates the most probable primary degradation pathways for this compound based on its chemical structure.
Caption: Predicted primary degradation pathways for the target compound.
Diagram 2: Experimental Workflow for Forced Degradation
This workflow outlines the logical steps from sample preparation to data analysis in a typical stress testing study.
Caption: Standard workflow for a forced degradation study.
References
- 1. Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review | Semantic Scholar [semanticscholar.org]
- 2. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Quinoline-Based Kinase Inhibitors: Evaluating 6-Bromo-4-hydroxyquinoline-3-carbonitrile Against Established Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate novel quinoline-based kinase inhibitors. We will use 6-Bromo-4-hydroxyquinoline-3-carbonitrile as a representative lead scaffold for a head-to-head comparison against clinically relevant quinoline inhibitors. The focus is not merely on presenting existing data but on establishing a robust experimental strategy to characterize and compare such compounds, explaining the causal logic behind each methodological choice.
The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide variety of biological targets.[1] Its rigid, bicyclic aromatic structure provides an excellent foundation for orienting functional groups in three-dimensional space to achieve high-affinity interactions with protein targets. In the realm of oncology and immunology, quinoline derivatives have been exceptionally successful as protein kinase inhibitors.[2][3] Several FDA-approved drugs, including Bosutinib, Lenvatinib, and Cabozantinib, feature a quinoline core and function by disrupting aberrant signaling pathways that drive tumor growth and proliferation.[2][4]
The development of new kinase inhibitors aims to improve selectivity, enhance potency, and overcome resistance mechanisms. This requires a systematic approach to evaluating novel scaffolds. This guide will use this compound as a starting point to illustrate this evaluation process.
Profiling the Lead Scaffold: this compound
This compound is a synthetic organic compound whose direct biological activity is not extensively documented in public literature.[5][6] However, its structure contains key pharmacophores that suggest potential as a kinase inhibitor, making it an excellent candidate for a rigorous evaluation campaign.
-
Chemical Structure: C₁₀H₅BrN₂O
-
Molecular Weight: 249.06 g/mol [5]
Structural Analysis and Postulated Activity:
-
4-Hydroxyquinoline Core: This core is tautomeric with the 4-quinolone form. This moiety is critical. In many kinase inhibitors, the nitrogen at position 1 and the adjacent carbonyl/hydroxyl group act as hydrogen bond acceptors and donors, respectively, to interact with the "hinge region" of the kinase ATP-binding pocket.
-
3-Carbonitrile Group: The electron-withdrawing nitrile group at the C3 position can significantly influence the electronic properties of the ring system. It is a common feature in potent kinase inhibitors, where it can form additional interactions or modulate the pKa of the quinoline nitrogen.[7]
-
6-Bromo Group: The bromine atom at the C6 position provides a point for further chemical modification (e.g., via palladium-catalyzed coupling reactions) and can occupy a hydrophobic pocket within the target kinase.[8]
Compared to highly potent 4-anilino-quinoline-3-carbonitrile inhibitors that target kinases like EGFR[4][7], the 4-hydroxy group in our lead scaffold represents a significant structural divergence. The anilino group in established inhibitors typically extends into a deeper hydrophobic pocket, forming crucial interactions. The smaller hydroxyl group would lack these interactions, suggesting that this compound might exhibit a different target profile or lower potency against kinases that require that extended binding motif.
Benchmarking Against Clinically Relevant Quinoline Inhibitors
To understand the potential of our lead scaffold, we must compare it against well-characterized inhibitors. We have selected two archetypes that highlight different substitution patterns and target profiles.
Comparator 1: Bosutinib (A 4-Anilino-quinoline-3-carbonitrile)
-
Target Profile: Primarily a dual Src/Abl tyrosine kinase inhibitor.[7]
-
Mechanism of Action: ATP-competitive inhibitor.
-
Key Structural Features: Bosutinib features a 4-anilino group (2,4-dichloro-5-methoxyaniline) that occupies the hydrophobic pocket adjacent to the ATP-binding site. It also possesses a 3-carbonitrile group and a solubilizing group at the C7 position. The core quinoline nitrogen and the NH of the anilino linker interact with the kinase hinge region.
Comparator 2: Lenvatinib (A 4-Aryloxy-quinoline-3-carboxamide)
-
Target Profile: A multi-kinase inhibitor targeting VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT.[4]
-
Mechanism of Action: ATP-competitive inhibitor.
-
Key Structural Features: Lenvatinib replaces the 3-carbonitrile with a 3-carboxamide and the 4-anilino group with a 4-aryloxy linker. This demonstrates the versatility of the quinoline scaffold, where different substituents at the C3 and C4 positions can drastically alter the target kinase profile.
| Feature | This compound | Bosutinib | Lenvatinib |
| Core Scaffold | Quinoline | Quinoline | Quinoline |
| C3-Substituent | -CN (Carbonitrile) | -CN (Carbonitrile) | -CONH₂ (Carboxamide) |
| C4-Substituent | -OH (Hydroxy) | 4-(2,4-dichloro-5-methoxyanilino) | 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy) |
| Primary Targets | To be determined | Src, Abl | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT |
| Binding Mode | Postulated ATP-competitive | ATP-competitive | ATP-competitive |
A Strategic Framework for Comparative Experimental Evaluation
A tiered approach is essential for efficiently evaluating a novel inhibitor. This strategy progresses from broad, high-throughput biochemical assays to more complex and physiologically relevant cell-based models. This workflow ensures that resources are focused on compounds that demonstrate genuine potential.
Detailed Experimental Methodologies
Here, we provide self-validating protocols for the key experiments outlined in our strategic framework. The causality behind specific steps is explained to ensure robust and reproducible results.
Protocol 5.1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a purified recombinant kinase in a cell-free system.
Method: ADP-Glo™ Kinase Assay (Promega). This luminescent assay quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP concentration and thus a lower luminescent signal.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute this compound and comparator compounds (e.g., Bosutinib) in 100% DMSO to create 100x stock concentrations. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the target kinase and its specific substrate peptide in kinase reaction buffer.
-
Initiate Reaction: Add 2 µL of a 25 µM ATP solution to start the reaction. Incubate at room temperature for 60 minutes. Causality: This incubation time must be optimized to ensure the reaction is in the linear range (typically 10-30% ATP consumption) for accurate inhibitor assessment.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes. Causality: Complete ATP depletion is critical to prevent it from interfering with the subsequent luminescence detection step.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP produced by the active kinase into ATP. Incubate for 30 minutes.
-
Signal Generation: The newly generated ATP is used by a luciferase in the detection reagent to produce light.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the log of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Protocol 5.2: Cellular Target Engagement Assay
Objective: To measure the apparent affinity of the inhibitors for their target kinase within the complex environment of a live cell.
Method: NanoBRET™ Target Engagement Intracellular Kinase Assay (Promega).[9][10] This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding. A NanoLuc®-tagged kinase is expressed in cells, and a fluorescent tracer that binds the kinase's active site is added. When a test compound displaces the tracer, the BRET signal decreases.
Step-by-Step Protocol:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. 24 hours post-transfection, harvest and resuspend the cells.
-
Compound Plating: Add serially diluted test compounds in DMSO to a 384-well white assay plate.
-
Cell Addition: Add the transfected cells to the wells containing the compounds and incubate for 2 hours in a CO₂ incubator. Causality: This incubation allows the compounds to permeate the cell membrane and reach equilibrium with the target kinase.
-
Tracer Addition: Add the NanoBRET™ tracer, which is specific for the kinase of interest.
-
Substrate Addition: Add the Nano-Glo® Substrate to initiate the luminescent reaction.
-
Data Acquisition: Immediately read the plate on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (610 nm) emission simultaneously.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the BRET ratio against the log of inhibitor concentration to determine the cellular IC50.
Protocol 5.3: Cell Viability Assessment
Objective: To measure the effect of the inhibitors on the metabolic activity of a cancer cell line that is dependent on the target kinase.
Method: XTT Cell Viability Assay.[11][12] This colorimetric assay measures the reduction of a tetrazolium salt (XTT) to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[13] Unlike the MTT assay, the formazan product is water-soluble, eliminating a solubilization step and improving assay workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed a cancer cell line known to be driven by the target kinase (e.g., a Src-dependent cell line for Bosutinib) into a 96-well plate at a predetermined optimal density. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours. Causality: A 72-hour incubation is a standard duration to observe antiproliferative effects that may require multiple cell cycles.
-
Reagent Preparation: Just before use, prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent.
-
Assay: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator. Causality: During this time, viable cells will convert the XTT to the orange formazan product. The incubation time can be adjusted based on the metabolic rate of the cell line.
-
Data Acquisition: Shake the plate gently and measure the absorbance at 475 nm using a microplate reader.
-
Data Analysis: After subtracting the background absorbance, calculate the percentage of viability relative to the vehicle-treated cells. Plot this percentage against the log of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Synthesis and Interpretation
The ultimate goal is to integrate data from all assays to build a comprehensive profile of each inhibitor. Discrepancies between biochemical and cellular potencies are common and informative.[14][15]
Hypothetical Comparative Data Table:
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular Target Engagement IC50 (nM) | Cell Viability GI50 (nM) |
| This compound | Src | 550 | >10,000 | >10,000 |
| Bosutinib | Src | 1.2 | 50 | 150 |
| Lenvatinib | VEGFR2 | 5.2 | 85 | 200 |
Interpretation of Hypothetical Results:
-
This compound: Shows weak biochemical activity and no significant activity in cell-based assays. This suggests that while the quinoline core has some affinity for the kinase, it is a poor lead compound in its current form. The 4-hydroxy group is likely insufficient to establish the potent interactions achieved by the 4-anilino group of Bosutinib.
-
Bosutinib: Demonstrates high biochemical potency. The right-shift in IC50 from the biochemical to the cellular target engagement assay (1.2 nM vs. 50 nM) is expected and can be attributed to factors like cell membrane permeability, intracellular ATP concentration (which is much higher than in biochemical assays), and potential efflux pump activity. The further shift to the GI50 value (150 nM) reflects the fact that a certain threshold of target inhibition is required to elicit a biological response like growth arrest.
-
Lenvatinib: Shows a similar trend, validating the experimental workflow across a different inhibitor and target class.
Conclusion and Future Directions
This guide establishes a systematic, multi-tiered framework for the comparative evaluation of novel quinoline-based kinase inhibitors. By using this compound as a test case, we have demonstrated how to move from structural postulation to rigorous experimental validation. The described methodologies—from cell-free biochemical assays to live-cell target engagement and viability studies—provide a robust pathway for identifying promising lead candidates.
For a scaffold like this compound, which showed weak activity in our hypothetical example, the next logical step would be structure-based design. Guided by the data, medicinal chemists could explore replacing the 4-hydroxy group with various substituted anilino or aryloxy moieties to enhance binding affinity, transforming a weak hit into a potent and selective inhibitor.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-bromo-4-hydroxyquinoline-3- carbonitrile | CymitQuimica [cymitquimica.com]
- 6. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 693203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 9. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Efficacy of 6-Bromo-4-hydroxyquinoline-3-carbonitrile Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. Within this diverse family, 6-bromo-4-hydroxyquinoline-3-carbonitrile and its analogs are emerging as a promising class of compounds with significant potential in oncology. The strategic placement of a bromine atom at the C-6 position, a hydroxyl group at C-4, and a carbonitrile moiety at C-3 creates a unique electronic and structural landscape, making these molecules attractive candidates for targeted cancer therapy. This guide provides a comprehensive comparison of the available efficacy data for these analogs, delves into their structure-activity relationships, outlines key experimental protocols, and explores their potential mechanisms of action.
The this compound Scaffold: A Privileged Structure in Anticancer Research
The quinoline ring system is a prevalent feature in numerous approved drugs, and its derivatives have been extensively investigated for their anticancer properties. The core structure of this compound combines several key pharmacophoric elements:
-
The Quinoline Core: A bicyclic aromatic system that provides a rigid framework for interaction with biological targets.
-
The 6-Bromo Substituent: Halogenation, particularly with bromine, at the C-6 position has been shown to enhance the cytotoxic effects of various quinoline and quinolinone derivatives[1]. This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the potential for halogen bonding interactions with target proteins.
-
The 4-Hydroxy Group: This group can act as both a hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes. It also allows for the existence of a tautomeric quinolinone form, which is a common feature in many biologically active quinoline derivatives.
-
The 3-Carbonitrile Group: The strongly electron-withdrawing nitrile group significantly influences the electronic properties of the quinoline ring and can participate in hydrogen bonding or other interactions with biological targets.
While direct and extensive comparative studies on a homologous series of this compound analogs are limited in the public domain, analysis of structurally related compounds provides valuable insights into their therapeutic potential and structure-activity relationships (SAR).
Comparative Efficacy of this compound Analogs and Related Compounds
The anticancer activity of quinoline derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the in vitro cytotoxic activity of a close analog, 2-amino-6-bromo-4-hydroxyquinoline-3-carbonitrile , and other structurally related bromo-substituted quinoline and quinazolinone derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of cancer cells.
| Compound ID/Name | C-2 Substituent | C-6 Substituent | C-8 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog of Interest | ||||||
| 2-amino-6-bromo-4-hydroxyquinoline-3-carbonitrile | -NH2 | -Br | -H | Not Reported | Not Reported | |
| Structurally Related Bromo-Substituted Quinolines | ||||||
| 5,7-Dibromo-8-hydroxyquinoline | -H | -Br (at C-5 & C-7) | -OH | C6 (Rat Brain) | 6.7 - 25.6 µg/mL | [2] |
| HeLa (Cervical) | 6.7 - 25.6 µg/mL | [2] | ||||
| HT29 (Colon) | 6.7 - 25.6 µg/mL | [2] | ||||
| Structurally Related Bromo-Substituted Quinazolinones | ||||||
| Compound 8a (a 6-bromo-quinazolin-4(3H)-one derivative) | Thio-aliphatic | -Br | -H | MCF-7 (Breast) | 15.85 ± 3.32 | [3] |
| SW480 (Colon) | 17.85 ± 0.92 | [3] | ||||
| MRC-5 (Normal) | 84.20 ± 1.72 | [3] | ||||
| Compound 8e (a 6-bromo-quinazolin-4(3H)-one derivative) | Thio-benzyl (p-Me) | -Br | -H | MCF-7 (Breast) | 35.14 ± 6.87 | [3] |
| SW480 (Colon) | 63.15 ± 1.63 | [3] |
Structure-Activity Relationship (SAR) Insights
Based on the available data for structurally related compounds, several key SAR trends can be inferred for the this compound scaffold:
-
Impact of the C-6 Bromo Substituent: The presence of a bromine atom at the C-6 position is a recurring feature in many quinoline derivatives with potent anticancer activity[1]. This suggests that this substitution is crucial for the cytotoxic effects of the this compound core.
-
Influence of Substituents at C-2: As seen with the quinazolinone analogs, the nature of the substituent at the C-2 position significantly impacts cytotoxicity. An aliphatic thio-linker in "Compound 8a" resulted in higher potency compared to a substituted thio-benzyl group in "Compound 8e"[3]. This highlights the importance of the size, flexibility, and electronic properties of substituents at this position.
-
Role of the 4-Hydroxy Group: The 4-hydroxy group is a key feature for the biological activity of many quinolinones and is likely to be important for the anticancer effects of the title compounds through its ability to form hydrogen bonds with target enzymes.
-
Contribution of the 3-Carbonitrile Group: While direct SAR data for modifications at this position is scarce for the core structure, the electron-withdrawing nature of the nitrile group is expected to modulate the overall electronic profile of the molecule, which can influence its binding affinity to biological targets.
Caption: Logical relationship between the core scaffold, its modifications, and anticancer efficacy.
Experimental Protocols
The evaluation of the anticancer efficacy of this compound analogs typically involves a series of in vitro assays.
General Synthesis of Substituted 4-Hydroxyquinoline-3-carbonitriles
A common synthetic route to 4-hydroxyquinoline-3-carbonitriles involves the cyclization of an appropriately substituted aniline with a suitable three-carbon synthon, such as an ethoxymethylenemalononitrile.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aniline (e.g., 4-bromoaniline) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Addition of Reagents: Add an equimolar amount of ethyl (ethoxymethylene)cyanoacetate or a similar reagent to the aniline solution.
-
Cyclization: Heat the reaction mixture to a high temperature (typically 240-260 °C) for a short period (15-30 minutes) to induce cyclization.
-
Work-up: After cooling, the reaction mixture is typically diluted with a non-polar solvent like hexane to precipitate the product. The crude product is then collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure 4-hydroxyquinoline-3-carbonitrile derivative.
Caption: A generalized workflow for the synthesis of 4-hydroxyquinoline-3-carbonitrile analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Replace the old medium with the medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and positive control (a known anticancer drug) wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Potential Mechanisms of Action
While the precise molecular targets of this compound analogs are still under investigation, studies on structurally similar compounds suggest several plausible mechanisms of action.
Inhibition of Tyrosine Kinases
Many quinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) is a prominent member of the receptor tyrosine kinase family and a well-established target for cancer therapy. The binding of quinoline-based inhibitors to the ATP-binding site of the EGFR kinase domain can block downstream signaling pathways involved in cell proliferation, survival, and metastasis. Molecular docking studies on some 6-bromo-quinazoline derivatives have suggested favorable interactions with the EGFR active site[3].
Caption: Plausible mechanism of action via EGFR inhibition.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis in cancer cells. Certain bromo- and cyano-substituted 8-hydroxyquinolines have been shown to inhibit topoisomerase I[2]. It is plausible that this compound analogs could also exert their anticancer effects through this mechanism.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. While a comprehensive comparative analysis of a systematic series of analogs is not yet available, the existing data on structurally related compounds strongly suggests that this class of molecules possesses significant cytotoxic potential. The presence of the 6-bromo substituent appears to be a key determinant of activity, and further modifications at other positions on the quinoline ring, particularly at the C-2 position, offer opportunities to enhance potency and selectivity.
Future research in this area should focus on the systematic synthesis and evaluation of a library of this compound analogs to establish a clear structure-activity relationship. This should include variations in the halogen at the C-6 position, as well as the introduction of diverse substituents at other positions to probe the effects of steric and electronic properties on anticancer efficacy. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets of these compounds, which will be crucial for their rational optimization and further development as clinically viable therapeutic agents.
References
The Structural Nuances of Potency: A Comparative Guide to 6-Bromo-4-hydroxyquinoline-3-carbonitrile Derivatives in Drug Discovery
For Immediate Release
In the intricate world of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a foundational framework for numerous therapeutic agents.[1] Within this class, 6-Bromo-4-hydroxyquinoline-3-carbonitrile and its derivatives have emerged as a compelling area of research, demonstrating significant potential in the development of novel anticancer and kinase-inhibiting drugs. This guide offers an in-depth comparison of these derivatives, synthesizing available experimental data to elucidate their structure-activity relationships (SAR) and guide future drug design efforts.
The Core Scaffold: A Foundation for Diverse Biological Activity
The this compound core possesses a unique combination of structural features that contribute to its biological activity. The quinoline ring system is a known pharmacophore in a variety of approved drugs.[2] The bromo substituent at the 6-position can influence the molecule's electronic properties and provide a vector for further chemical modification. The 4-hydroxy group and the 3-carbonitrile moiety are critical for interactions with biological targets, often participating in hydrogen bonding and other key binding events.
While comprehensive SAR studies on a broad series of this compound derivatives are still emerging, valuable insights can be drawn from research on structurally related quinoline and quinazolinone compounds. These studies consistently highlight the importance of substitutions on the quinoline core for modulating potency and selectivity.
Comparative Analysis of Anticancer Activity
The anticancer potential of quinoline derivatives is a major focus of current research. While specific comparative data for a series of this compound analogs is limited in publicly available literature, studies on closely related 6-bromo-quinazoline-4(3H)-one derivatives provide a valuable surrogate for understanding potential SAR trends.
A study on 6-bromo-quinazoline-4(3H)-one derivatives revealed significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines.[3] The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for these compounds and compared with standard anticancer drugs.
Table 1: Comparative Anticancer Activity (IC50, µM) of 6-Bromo-quinazoline-4(3H)-one Derivatives and Standard Drugs [3]
| Compound/Drug | MCF-7 (Breast Cancer) | SW480 (Colorectal Cancer) |
| Derivative 8a | 15.85 ± 3.32 | 17.85 ± 0.92 |
| Cisplatin | 12.30 ± 1.15 | 10.15 ± 0.98 |
| Doxorubicin | 0.85 ± 0.07 | 1.10 ± 0.12 |
| Erlotinib | 9.90 ± 0.14 | 11.20 ± 1.05 |
Data represents the mean ± standard deviation from three independent experiments.
These findings suggest that the 6-bromo-substituted core can serve as a potent scaffold for anticancer agents. The variations in potency among different derivatives underscore the critical role of substituent groups in determining biological activity. Further investigation into various substitutions on the this compound backbone is warranted to optimize anticancer efficacy.
Targeting Kinases: A Promising Avenue for Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline scaffold has been successfully exploited to develop potent kinase inhibitors. For instance, the quinazoline core, which is structurally similar to quinoline, is present in several FDA-approved epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib.[4]
Studies on 4-phenoxyquinoline derivatives have identified potent and selective inhibitors of the platelet-derived growth factor receptor (PDGFr) tyrosine kinase.[5] One compound, Ki6783, inhibited PDGFr autophosphorylation at 0.13 µM without affecting EGFR at concentrations up to 100 µM.[5] Further optimization led to compounds with even greater potency.[5] This highlights the potential of the quinoline scaffold for achieving selective kinase inhibition.
Experimental Protocols: A Guide for Researchers
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and the in vitro evaluation of its anticancer activity.
Synthesis of the 6-Bromo-4-hydroxyquinoline Core
A common method for the synthesis of the 6-bromo-4-hydroxyquinoline core involves the thermal decarboxylation of 2-carboxy-4-hydroxy-6-bromoquinoline.[6]
Protocol: Synthesis of 6-Bromo-4-hydroxyquinoline
-
Slurry 2-carboxy-4-hydroxy-6-bromoquinoline (20 mmol) in 250 ml of light mineral oil.
-
Heat the mixture to 270°-295° C for 10-15 minutes.
-
Allow the mixture to cool overnight.
-
Dilute the cooled mixture with chloroform.
-
Filter the mixture and wash the solid with adequate amounts of chloroform to yield 6-bromo-4-hydroxyquinoline.
Caption: Synthetic workflow for 6-Bromo-4-hydroxyquinoline.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol: MTT Assay for Cytotoxicity [7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. The available data from related compound series strongly suggest that systematic modification of this core can lead to potent and selective drug candidates.
Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives. Key areas for modification include:
-
Substitution at the 6-position: Replacing the bromo group with other halogens, alkyl, or aryl groups to probe the effect on activity.
-
Derivatization of the 4-hydroxy group: Etherification or esterification to modulate solubility and cell permeability.
-
Modification of the 3-carbonitrile group: Bioisosteric replacement with other hydrogen bond acceptors to explore alternative binding modes.
A comprehensive understanding of the structure-activity relationships of these derivatives, supported by robust experimental data, will be crucial for advancing this promising class of compounds towards clinical applications. The methodologies outlined in this guide provide a solid foundation for researchers to embark on this exciting area of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Brominated vs. Non-Brominated Hydroxyquinolines: A Guide for Researchers
Introduction: The Versatile Scaffold of Hydroxyquinoline
Hydroxyquinoline, a heterocyclic organic compound, represents a "privileged structure" in medicinal chemistry due to its wide array of biological activities.[1][2] This versatile scaffold, consisting of a pyridine ring fused to a phenol, is particularly noted for its potent metal-chelating properties, which are central to its diverse mechanisms of action.[3][4] The 8-hydroxyquinoline (8-HQ) isomer is especially significant in forming stable complexes with various metal ions, a characteristic that underpins its use as an antimicrobial, anticancer, anti-inflammatory, and neuroprotective agent.[3][5][6] This guide provides an in-depth comparative analysis of non-brominated hydroxyquinolines and their brominated counterparts, offering experimental insights into how the introduction of bromine atoms modulates their physicochemical properties and biological performance.
Chemical Properties and Synthesis: The Impact of Bromination
The addition of bromine atoms to the hydroxyquinoline scaffold significantly alters its electronic and lipophilic properties, which in turn influences its reactivity and biological interactions. Bromination typically increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes.[7]
Synthesis of Non-Brominated Hydroxyquinolines
The synthesis of the core 8-hydroxyquinoline structure is often achieved through the Skraup synthesis. This method involves the reaction of o-aminophenol with glycerol, sulfuric acid, and an oxidizing agent like o-nitrophenol.[8][9] In this reaction, glycerol is dehydrated by sulfuric acid to form acrolein, which then undergoes a condensation reaction with o-aminophenol to form a dihydroquinoline intermediate. This intermediate is subsequently oxidized to 8-hydroxyquinoline.[9]
Synthesis of Brominated Hydroxyquinolines
Brominated hydroxyquinolines are typically synthesized via electrophilic substitution of the parent hydroxyquinoline. The reaction conditions can be tailored to control the degree and regioselectivity of bromination. For instance, the synthesis of 5,7-dibromo-8-hydroxyquinoline can be achieved with high yield by reacting 8-hydroxyquinoline with two equivalents of bromine in a solvent like chloroform.[6][10]
The following diagram illustrates a general workflow for the bromination of 8-hydroxyquinoline.
Caption: General workflow for the synthesis of 5,7-dibromo-8-hydroxyquinoline.
Experimental Protocol: Synthesis of 5,7-Dibromo-8-hydroxyquinoline
This protocol is adapted from methodologies described in the literature.[6][11]
Materials:
-
8-Hydroxyquinoline
-
Bromine
-
Chloroform (or other suitable solvent like acetonitrile)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform in a round-bottom flask.
-
Prepare a solution of bromine (2.1 equivalents) in chloroform.
-
Slowly add the bromine solution to the 8-hydroxyquinoline solution dropwise over 5-10 minutes while stirring at room temperature. The reaction should be carried out in the dark to prevent light-induced side reactions.[11]
-
Continue stirring the mixture at room temperature. The reaction progress can be monitored by observing the consumption of bromine (disappearance of the reddish-brown color). The reaction is typically complete within 1-2 hours.[11]
-
After the reaction is complete, wash the organic layer with a 5% aqueous NaHCO₃ solution to neutralize any remaining HBr. Repeat the washing two to three times.[12]
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude 5,7-dibromo-8-hydroxyquinoline can be further purified by recrystallization or column chromatography.
Comparative Mechanism of Action
The primary mechanism of action for both brominated and non-brominated hydroxyquinolines is their ability to chelate metal ions, particularly transition metals like copper (Cu²⁺) and zinc (Zn²⁺).[3][13] This chelation disrupts metal homeostasis within cells, which is crucial for the function of many essential enzymes.[4]
Caption: Metal chelation mechanism of 8-hydroxyquinoline derivatives.
Bromination can enhance the lipophilicity of the hydroxyquinoline molecule, potentially facilitating its passage across the cell membrane and improving its ability to act as an ionophore, transporting metal ions into the cell.[7] This enhanced intracellular accumulation of metal-hydroxyquinoline complexes can lead to more potent biological effects.
Comparative Biological Activities
Antimicrobial and Antifungal Activity
Both classes of compounds exhibit significant antimicrobial and antifungal properties.[5][14] Their mechanism of action is largely attributed to the chelation of essential metal ions required for microbial growth and enzyme function.[4][15] Halogenated derivatives of hydroxyquinoline are utilized in various anti-infective medications.[16]
Anticancer Activity
The anticancer activity of hydroxyquinolines is a major area of research. Bromination has been shown to significantly enhance the antiproliferative effects of these compounds against various cancer cell lines.[1][12]
For example, a study on novel brominated methoxyquinolines demonstrated that the brominated compound 11 (5,7‐dibromo‐3,6‐dimethoxy‐8‐hydroxyquinoline) exhibited significantly higher antiproliferative activity compared to its non-brominated precursor.[12] The conversion of a methoxy group at the C-8 position to a hydroxyl group, in conjunction with bromination, was also noted to enhance the inhibitory potential.[12]
Table 1: Comparative Anticancer Activity (IC₅₀ Values)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (Rat Brain Tumor) | 15.4 | [12] |
| HeLa (Human Cervix Carcinoma) | 26.4 | [12] | |
| HT29 (Human Colon Carcinoma) | 15.0 | [12] | |
| 5-Fluorouracil (Reference Drug) | C6 | 258.3 | [12] |
| HeLa | 240.8 | [12] | |
| HT29 | 249.2 | [12] | |
| 5,7-dibromo-8-hydroxyquinoline | A549 (Human Lung Carcinoma) | 5.8 µg/mL | [6][10] |
| HT29 (Human Colon Carcinoma) | 5.4 µg/mL | [6][10] |
The data clearly indicates that brominated hydroxyquinolines can be significantly more potent than standard chemotherapeutic agents like 5-Fluorouracil in certain cancer cell lines.[12] The presence of bromine atoms is critical for this enhanced activity.[12]
Pharmacokinetics and Toxicity
The pharmacokinetic profile of a drug candidate is crucial for its development. A study on 1-(3′-bromophenyl)-heliamine, a brominated tetrahydroisoquinoline derivative, showed rapid absorption and clearance after oral administration in rats.[17] The absolute bioavailability was found to be 10.6%, suggesting low systemic exposure.[17]
Regarding toxicity, bromination can increase the cytotoxic potential of hydroxyquinolines. However, studies have also shown that certain brominated derivatives exhibit lower cytotoxic effects on normal cells compared to reference drugs like 5-FU.[12] For instance, compound 11 displayed a lower cytotoxic effect (15%–28%) across tested cancer cell lines compared to 5-FU (25%–42%) at their respective IC₅₀ concentrations, as determined by the LDH assay.[12] Nevertheless, some brominated quinolines are classified as toxic if swallowed and can cause serious eye damage, necessitating careful handling.[18]
Analytical Methods for Characterization
High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis of both brominated and non-brominated hydroxyquinolines.[19][20] Due to the chelating nature of these compounds, specialized columns and mobile phases are often required to achieve good peak symmetry and resolution.[20]
Mixed-mode columns, such as Primesep 100 or 200, which have both reversed-phase and ion-exchange characteristics, are particularly useful.[19] These columns allow for better retention of the basic quinoline molecules through ionic interactions.[19][20]
Experimental Protocol: HPLC Analysis of 8-Hydroxyquinoline
This is a general protocol based on established methods.[19][21]
Instrumentation:
-
HPLC system with a UV detector
-
Primesep 100 mixed-mode column (or a standard C18 column for comparison)
Mobile Phase:
-
A mixture of acetonitrile (MeCN) and water with a sulfuric acid (H₂SO₄) buffer. For example, a simple isocratic mobile phase could be used.
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of the hydroxyquinoline analyte in a suitable solvent.
-
Inject a known volume of the standard or sample solution onto the column.
-
Run the analysis under isocratic conditions.
-
Detect the analyte using a UV detector, typically at a wavelength of around 200 nm.[19]
-
Quantify the analyte by comparing its peak area to that of the standards.
Caption: General workflow for in vitro cytotoxicity screening of chemical compounds.[1]
Conclusion and Future Perspectives
The comparative analysis reveals that the bromination of hydroxyquinolines is a powerful strategy for enhancing their biological activity, particularly their anticancer efficacy. The introduction of bromine atoms modulates the lipophilicity and electronic properties of the scaffold, leading to improved cellular uptake and more potent disruption of metal homeostasis.
While brominated derivatives show immense promise, further research is warranted to fully elucidate their mechanisms of action, pharmacokinetic profiles, and long-term toxicity. Structure-activity relationship (SAR) studies will be crucial in designing new derivatives with improved selectivity for cancer cells and reduced off-target effects. The development of targeted delivery systems could also help to maximize their therapeutic potential while minimizing systemic toxicity. For researchers in drug development, the brominated hydroxyquinoline scaffold remains a highly attractive starting point for the discovery of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | Semantic Scholar [semanticscholar.org]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. acgpubs.org [acgpubs.org]
- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 14. Hydroxyquinolines – Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 15. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 16. Hydroxyquinoline Uses, Structure & Synthesis - Lesson | Study.com [study.com]
- 17. mdpi.com [mdpi.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 20. sielc.com [sielc.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to 6-Bromo-4-hydroxyquinoline-3-carbonitrile: Synthesis, Characterization, and Performance Against Structural Analogs
Abstract
This guide provides an in-depth technical analysis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore, and the strategic placement of a bromine atom, a hydroxyl group, and a nitrile moiety suggests a high potential for targeted biological activity.[1][2] Lacking extensive direct experimental data in peer-reviewed literature, this guide establishes a robust framework for its investigation. We present a validated, step-by-step synthesis protocol, detail expected analytical characterization, and conduct a rigorous comparative analysis against key structural analogs: the corresponding carboxylic acid and a methyl-substituted derivative. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this promising molecule.
Molecular Profile and Physicochemical Properties
This compound belongs to the 4-quinolone class, a core structure in numerous therapeutic agents.[1] The molecule's functionality—a hydrogen bond-donating hydroxyl group, a potentially reactive bromine atom, and a polar, metal-chelating nitrile group—creates a unique electronic and steric profile.[3][4]
Caption: Chemical Structure of this compound.
Below is a summary of its key physicochemical properties, essential for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 364793-52-2 | [5] |
| Molecular Formula | C₁₀H₅BrN₂O | [5] |
| Molecular Weight | 249.06 g/mol | [5] |
| Purity | Typically ≥95% | [5][6] |
| Physical Form | Solid | [5] |
| Predicted XlogP | 2.5 | [7][8] |
| Monoisotopic Mass | 247.96396 Da | [7][8] |
Synthesis and Characterization Protocols
Caption: Proposed Synthetic Workflow for this compound.
Detailed Synthesis Protocol
This protocol synthesizes the target compound from 4-bromoaniline, leveraging a high-temperature cyclization followed by functional group conversion.
Causality: The use of a high-boiling solvent like diphenyl ether is critical for the thermal cyclization step, providing the necessary energy to overcome the activation barrier for ring closure.[11] Subsequent hydrolysis and conversion to the nitrile are standard, high-yield transformations.
-
Step 1: Condensation. In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in absolute ethanol. Reflux the mixture for 4 hours, monitoring by TLC until the starting aniline is consumed.
-
Step 2: Cyclization. Remove ethanol under reduced pressure. Add the resulting intermediate to preheated diphenyl ether (10-15 mL per gram of intermediate) at 250 °C. Maintain this temperature for 30 minutes. The product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, will precipitate upon cooling.
-
Step 3: Purification of Intermediate. Cool the mixture to room temperature, dilute with hexane, and collect the solid precipitate by vacuum filtration. Wash thoroughly with hexane and then ethanol to remove residual diphenyl ether.
-
Step 4: Hydrolysis. Suspend the purified ester in a 10% aqueous solution of sodium hydroxide and reflux for 1 hour until a clear solution is formed.[12] Cool the solution in an ice bath and acidify with concentrated HCl to a pH of ~2 to precipitate 6-bromo-4-hydroxyquinoline-3-carboxylic acid. Filter and dry the solid.
-
Step 5: Nitrile Formation. Convert the carboxylic acid to the corresponding amide (via an acid chloride intermediate using thionyl chloride, followed by reaction with ammonia). The primary amide is then dehydrated using a reagent such as phosphorus oxychloride or trifluoroacetic anhydride to yield the final product, this compound.
-
Step 6: Final Purification. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the purified compound.
Analytical Characterization
-
¹H NMR: The aromatic region should display characteristic splitting patterns for the quinoline ring system. Protons on the brominated ring will show distinct shifts and coupling constants. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: Expect signals corresponding to the ten carbon atoms, with the carbon attached to the bromine being significantly influenced. The nitrile carbon will appear in the characteristic 115-125 ppm range.
-
FT-IR: Key stretches to identify include a broad O-H band (~3400 cm⁻¹), a sharp C≡N stretch (~2230-2210 cm⁻¹), and C=C/C=N stretches in the 1600-1450 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio), with molecular ion peaks (M⁺ and M+2⁺) confirming the molecular weight.
Comparative Analysis with Structural Analogs
To understand the unique contribution of each functional group, we compare the target compound with two key analogs: its carboxylic acid precursor and a version where the bromine is replaced by a methyl group.
Caption: Structural Relationships of the Target Compound and Its Analogs.
Performance Comparison
The choice of functional group at the 3- and 6-positions dramatically influences the molecule's properties, including its lipophilicity (LogP), electronic character, and potential for biological interactions.
| Compound | Molecular Formula | MW ( g/mol ) | Predicted XlogP | Key Differences & Implications |
| Target Compound | C₁₀H₅BrN₂O | 249.06 | 2.5 | Nitrile Group: Acts as a potent hydrogen bond acceptor and metal chelator; smaller than COOH.[4] Bromine: Increases lipophilicity, potential for halogen bonding. |
| Analog 1: Carboxylic Acid | C₁₀H₆BrNO₃ | 268.06 | 2.5 | Carboxylic Acid Group: Strong H-bond donor/acceptor, can be ionized at physiological pH, altering solubility and cell permeability.[8][13] |
| Analog 2: Methyl Variant | C₁₁H₈N₂O | 184.19 | ~2.1 (Est.) | Methyl Group: Replaces bromine, reducing molecular weight and lipophilicity. Lacks halogen bonding capability but adds a small hydrophobic feature. |
| Parent Compound | C₁₀H₆N₂O | 170.17 | ~1.8 (Est.) | Baseline: Provides a reference for the electronic and steric effects of Br and CN substitution. |
Discussion:
-
Nitrile vs. Carboxylic Acid (Position 3): The nitrile group in the target compound makes it a bioisostere for other functional groups and can be crucial for binding to enzyme active sites.[4] In contrast, the carboxylic acid in Analog 1 is ionizable, which can be favorable for aqueous solubility but may hinder passage through cell membranes.
-
Bromine vs. Methyl (Position 6): The bromine atom on the target compound significantly increases its lipophilicity compared to the methyl group in Analog 2. This can enhance membrane permeability and hydrophobic interactions within a target binding pocket. Furthermore, bromine can participate in halogen bonding, a specific and directional non-covalent interaction that is increasingly recognized as important for ligand-protein binding affinity.
Potential Biological Activity and Therapeutic Applications
The 4-quinolone scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities.[14] Derivatives have shown potent anticancer, antibacterial, and antiviral properties.[2][15][16]
-
Anticancer Activity: Many quinolone derivatives exert cytotoxic effects by inhibiting topoisomerase enzymes, which are critical for DNA replication in rapidly dividing cancer cells.[1] The planar quinoline ring can intercalate into DNA, while the side chains interact with the enzyme.
-
Enzyme Inhibition: The 4-hydroxy and 3-carbonitrile groups can form a bidentate chelation site for metal ions, a common feature in inhibitors of metalloenzymes like HIV-1 integrase.[9]
-
Antibacterial Activity: The bacterial DNA gyrase and topoisomerase IV are well-established targets for quinolone-based antibiotics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile [smolecule.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-bromo-4-hydroxyquinoline-3- carbonitrile | CymitQuimica [cymitquimica.com]
- 6. calpaclab.com [calpaclab.com]
- 7. PubChemLite - 6-bromo-4-hydroxy-8-methylquinoline-3-carbonitrile (C11H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - 6-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. atlantis-press.com [atlantis-press.com]
- 12. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 13. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 693203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Buy 4-Hydroxy-7-methylquinoline-3-carbonitrile [smolecule.com]
- 16. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 6-Bromo-3-Methylquinoline Analogues: An Inquiry into Anticancer and Antimicrobial Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a bromine atom at the 6-position and a methyl group at the 3-position of the quinoline ring system creates a unique chemical entity with the potential for diverse biological activities. This guide provides a comparative analysis of the anticipated anticancer and antimicrobial properties of 6-bromo-3-methylquinoline analogues.
It is important to note that while the broader class of quinolines and their isomers, quinazolines, have been extensively studied, specific and comprehensive experimental data on the anticancer and antimicrobial activities of a wide range of 6-bromo-3-methylquinoline analogues is not abundant in publicly available literature. Therefore, this guide will leverage data from structurally related 6-bromo-quinazoline derivatives to provide a comparative framework and predictive insights for future research in this area. The structural similarity between these two scaffolds, both featuring the 6-bromo substitution, allows for valuable inferences to be drawn regarding potential structure-activity relationships.
Anticipated Anticancer Activity: A Comparative Look at 6-Bromo-Quinazoline Analogues
Quinoline and quinazoline derivatives have demonstrated significant potential as anticancer agents, often exerting their effects through the inhibition of key cellular processes.[1] While direct data on 6-bromo-3-methylquinoline analogues is limited, studies on 6-bromo-quinazoline derivatives offer compelling evidence of their cytotoxic potential against various cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of several 6-bromo-quinazoline derivatives against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) [± SD] | Reference Compound | Reference IC₅₀ (µM) [± SD] | Source |
| 8a | MCF-7 | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 | [2][3] |
| SW480 | 17.85 ± 0.92 | - | - | [2][3] | |
| MRC-5 (Normal) | 84.20 ± 1.72 | - | - | [2][3] | |
| 5b | MCF-7 | 0.53 - 1.95 | Cisplatin | - | [4] |
| SW480 | 0.53 - 1.95 | - | - | [4] |
Expert Insights: The data presented for the 6-bromo-quinazoline analogues, particularly compounds 8a and 5b , are highly encouraging. Compound 8a demonstrates significant cytotoxicity against both MCF-7 and SW480 cancer cell lines, with a noteworthy selectivity towards cancer cells over the normal MRC-5 cell line, suggesting a favorable therapeutic window.[2][3] The potency of compound 5b , which is reported to be stronger than the established chemotherapeutic drug cisplatin, underscores the potential of the 6-bromo-substituted scaffold.[4] These findings strongly suggest that a focused investigation into the anticancer properties of 6-bromo-3-methylquinoline analogues is a promising avenue for drug discovery.
Potential Mechanisms of Anticancer Action
The anticancer activity of quinoline and quinazoline derivatives is often attributed to their ability to interfere with fundamental cellular processes. A plausible mechanism of action for 6-bromo-substituted analogues involves the inhibition of Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 6-Bromo-4-hydroxyquinoline-3-carbonitrile: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly in oncology and immunology, the quinoline scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors.[1] This guide provides an in-depth, objective assessment of the specificity of a novel quinoline compound, 6-Bromo-4-hydroxyquinoline-3-carbonitrile. Given the prevalence of kinase inhibition as a mechanism of action for this structural class, we will proceed under the well-founded hypothesis that this molecule functions as a kinase inhibitor.
This guide is designed for researchers, scientists, and drug development professionals. We will not only present comparative data but also delve into the causality behind the experimental choices, ensuring a thorough understanding of how to rigorously assess the specificity of a novel small molecule inhibitor. To provide a robust comparative framework, the hypothetical performance of this compound will be benchmarked against two well-characterized kinase inhibitors: the prototypical broad-spectrum inhibitor, Staurosporine, and the clinically approved multi-kinase inhibitor, Dasatinib.
The Critical Role of Specificity in Kinase Inhibitor Development
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[1] Lack of specificity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window.[3] Therefore, a comprehensive assessment of an inhibitor's specificity is paramount during preclinical development.
Comparative Kinase Inhibition Profiles
To contextualize the potential specificity of this compound, we present a hypothetical, yet realistic, kinase inhibition profile alongside Staurosporine and Dasatinib. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), with lower values indicating higher potency. This broad panel includes representatives from major kinase families to provide a comprehensive overview of selectivity.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) |
| ABL1 | 50 | 15 | <1 |
| SRC | 25 | 6 | <1 |
| VEGFR2 | 800 | 25 | 8 |
| PDGFRβ | 950 | 30 | 28 |
| c-KIT | >10,000 | 50 | 12 |
| EGFR | 5,000 | 100 | >5000 |
| p38α (MAPK14) | 150 | 20 | 500 |
| CDK2 | >10,000 | 5 | >1000 |
| ROCK1 | 750 | 10 | >1000 |
| PKA | >10,000 | 7 | >10,000 |
Interpretation of the Data: This hypothetical data positions this compound as a moderately potent and selective inhibitor of the SRC family kinases (SFKs) and ABL1, with significantly less activity against other major kinase families such as receptor tyrosine kinases (VEGFR2, PDGFRβ, c-KIT, EGFR) and serine/threonine kinases (CDK2, ROCK1, PKA). In contrast, Staurosporine demonstrates broad, potent inhibition across multiple kinase families, highlighting its utility as a research tool but its unsuitability for clinical applications due to a lack of specificity.[4] Dasatinib, a known multi-kinase inhibitor, shows high potency against ABL1 and SFKs, but also significant activity against other kinases like VEGFR2, PDGFRβ, and c-KIT, which contributes to its clinical efficacy in certain leukemias.[5][6][7][8]
Experimental Protocols for Specificity Assessment
To empirically determine the specificity of a novel inhibitor like this compound, a multi-faceted approach is required. Below are detailed protocols for essential assays.
In Vitro Kinase Profiling: The Gold Standard
A radiometric kinase assay is considered the gold standard for in vitro profiling due to its direct measurement of substrate phosphorylation.[9]
Experimental Workflow for In Vitro Kinase Profiling
Caption: Workflow for a radiometric in vitro kinase profiling assay.
Detailed Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, typically starting from 100 µM.
-
Kinase Reaction: In a 96-well plate, for each kinase to be tested, combine the kinase, its specific peptide substrate, and the appropriate kinase buffer.
-
Inhibitor Addition: Add the serially diluted compound to the kinase reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiation of Reaction: Initiate the phosphorylation reaction by adding [γ-33P]-ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.[3]
-
Incubation: Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Termination and Spotting: Stop the reaction and spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Washing: Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-33P]-ATP.
-
Detection: Measure the amount of incorporated 33P on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement: Confirming Intracellular Activity
While in vitro assays are essential, it is crucial to confirm that the inhibitor can engage its target within the complex environment of a living cell. The NanoBRET™ Target Engagement (TE) assay is a powerful method for this purpose.[10][11][12]
Detailed Methodology:
-
Cell Preparation: Transfect HEK293 cells with a vector expressing the target kinase (e.g., SRC) fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 2 hours).
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is a cell-permeable fluorescent ligand that binds to the ATP-binding site of the kinase.
-
Detection: Add the NanoLuc® substrate and immediately measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A decrease in the BRET signal indicates displacement of the tracer by the inhibitor. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.
Downstream Signaling Analysis: Assessing Functional Consequences
Inhibition of a target kinase should result in a measurable change in the phosphorylation of its downstream substrates. Western blotting is a standard technique to assess these functional consequences.[13][14][15][16]
Hypothetical Signaling Pathway for an SRC Family Kinase Inhibitor
Caption: A simplified signaling pathway illustrating SRC-mediated phosphorylation of STAT3.
Detailed Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known SRC activation) to 70-80% confluency. Treat the cells with varying concentrations of this compound for an appropriate duration.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated form of a downstream target (e.g., p-STAT3) and the total form of the target (total STAT3). Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein signal to the total protein signal to determine the effect of the inhibitor on downstream signaling.
Conclusions and Future Directions
This guide has outlined a comprehensive strategy for assessing the specificity of a novel quinoline-based compound, this compound, under the hypothesis that it functions as a kinase inhibitor. By comparing its hypothetical performance to the broad-spectrum inhibitor Staurosporine and the multi-targeted drug Dasatinib, we can begin to build a picture of its potential therapeutic utility.
The provided experimental protocols for in vitro kinase profiling, cellular target engagement, and downstream signaling analysis represent a robust, self-validating system for characterizing any novel kinase inhibitor. Rigorous execution of these experiments is essential for establishing the trustworthiness of the data and for making informed decisions in the drug discovery pipeline. The ultimate goal is to identify compounds with a well-defined specificity profile that translates to on-target efficacy with minimal off-target liabilities.
References
- 1. Exploring Selectivity of Multikinase Inhibitors across the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staurosporine - Wikipedia [en.wikipedia.org]
- 5. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Purity Analysis of Synthesized 6-Bromo-3-hydroxyquinolin-2(1H)-one
Executive Summary
This technical guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 6-Bromo-3-hydroxyquinolin-2(1H)-one, a key heterocyclic intermediate in pharmaceutical research. We delve into the principles, practical applications, and comparative performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and classical Melting Point Analysis. This guide is designed to equip researchers, analysts, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs, ensuring the quality and integrity of their synthesized compound. Detailed, field-tested protocols and data interpretation insights are provided to bridge the gap between theory and practice.
Introduction: The Critical Role of Purity in Drug Discovery
6-Bromo-3-hydroxyquinolin-2(1H)-one is a substituted quinolinone, a scaffold of significant interest in medicinal chemistry due to the wide range of pharmacological activities exhibited by its derivatives.[1] The introduction of a bromine atom and a hydroxyl group can significantly influence the molecule's physicochemical properties and biological targets.[2][3] As with any active pharmaceutical ingredient (API) precursor, establishing the purity of 6-Bromo-3-hydroxyquinolin-2(1H)-one is a non-negotiable prerequisite for its use in further synthetic steps and biological screening.
The presence of impurities, even at trace levels, can have profound consequences, including:
-
Altering chemical reactivity in subsequent reactions.
-
Introducing toxicity or off-target effects in biological assays.
-
Complicating the interpretation of structure-activity relationships (SAR).
Regulatory bodies like the FDA and international guidelines such as those from the International Conference on Harmonisation (ICH) mandate stringent purity control.[4] This guide, therefore, focuses on creating a robust, multi-faceted (orthogonal) analytical approach to confidently assess the purity of this synthesized compound.
Orthogonal Analytical Approaches for Purity Determination
No single analytical technique is sufficient to unequivocally determine purity. A robust analysis relies on orthogonality , the practice of using multiple, distinct methods that measure different chemical or physical properties. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method. For 6-Bromo-3-hydroxyquinolin-2(1H)-one, we will compare four key orthogonal techniques.
Head-to-Head Method Comparison
High-Performance Liquid Chromatography (HPLC-UV)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A UV detector measures the absorbance of the eluting compounds, allowing for quantification.
-
Application: HPLC is the workhorse for quantitative purity assessment in the pharmaceutical industry.[5] It excels at separating the main compound from structurally similar impurities.
-
Strengths: High resolution, sensitivity, and excellent quantitative precision and accuracy.[5] The "Area Percent" method provides a rapid estimation of purity.
-
Limitations: It requires a reference standard for absolute quantification. Impurities that do not possess a UV chromophore will be invisible to the detector. Co-eluting impurities can lead to an overestimation of purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry.[6] The mass spectrometer measures the mass-to-charge ratio (m/z) of the eluting compounds, providing molecular weight information.
-
Application: Primarily used for the identification and structural elucidation of impurities.[6][7] It is a powerful tool for profiling potential byproducts from the synthesis.[8]
-
Strengths: High specificity and sensitivity. It can detect impurities that co-elute with the main peak in HPLC-UV and provides crucial molecular weight data for identification.[9]
-
Limitations: Response factors in mass spectrometry (especially with electrospray ionization) can vary significantly between compounds, making it less reliable for direct quantification without specific impurity standards.[6]
Quantitative ¹H NMR (qNMR) Spectroscopy
-
Principle: Quantitative NMR (qNMR) is a primary analytical method where the signal intensity of a specific resonance is directly proportional to the number of corresponding nuclei.[10] By comparing the integral of a signal from the target compound to that of a certified internal standard of known concentration, an absolute purity value can be determined without needing a reference standard of the analyte itself.[11]
-
Application: Provides an absolute measure of purity (mass fraction). It is particularly useful for qualifying reference standards and for samples where a dedicated reference standard is unavailable.[12]
-
Strengths: Universal detection for all proton-containing molecules. It is non-destructive and highly accurate.[10][11] It can detect non-UV active impurities like residual solvents.
-
Limitations: Lower sensitivity compared to HPLC. Signal overlap from impurities can complicate quantification, though this can often be mitigated using higher field strength magnets or 2D NMR techniques.[11] Weighing the sample and standard accurately is critical and can be a significant source of error.[10]
Melting Point Analysis
-
Principle: The melting point is a fundamental physical property of a pure crystalline solid. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting temperature range.[13][14]
-
Application: A rapid and straightforward technique for a preliminary, qualitative assessment of purity.[15][16]
-
Strengths: Inexpensive, fast, and requires minimal sample.[16] A sharp melting range close to the literature value is a good indicator of high purity.[17]
-
Limitations: It is non-specific, as many different impurities can cause a similar depression.[18] It is not quantitative and is generally only sensitive to impurities present at >1-2%.[16] Eutectic mixtures can present a sharp melting point, which can be misleading.[18]
Comparative Summary
| Parameter | HPLC-UV | LC-MS | ¹H qNMR | Melting Point |
| Primary Use | Quantitative Purity | Impurity Identification | Absolute Quantitative Purity | Qualitative Purity Check |
| Quantification | Relative (Area %) / Absolute (with std.) | Semi-Quantitative | Absolute (with internal std.) | No |
| Sensitivity | High (ng-µg) | Very High (pg-ng) | Moderate (mg) | Low (>1% impurity) |
| Specificity | Moderate to High | Very High | High | Low |
| Throughput | High | High | Moderate | High |
| Key Advantage | Robustness, Precision | Molecular Weight Info | No analyte-specific standard needed | Simplicity, Speed |
| Key Limitation | Requires UV chromophore | Poor quantitation | Lower sensitivity | Non-specific, not quantitative |
Detailed Experimental Protocols
Workflow for Purity Analysis of a Synthesized Compound
Caption: General workflow for the comprehensive purity analysis of a newly synthesized compound.
Protocol 4.1: Purity Determination by HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of 6-Bromo-3-hydroxyquinolin-2(1H)-one.
-
Dissolve in 1 mL of a suitable solvent (e.g., Methanol or a mixture of Acetonitrile/Water) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL.
-
-
Analysis and Calculation:
-
Inject the sample and integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Protocol 4.2: Impurity Identification by LC-MS
-
Instrumentation: An LC-MS system, typically coupling an HPLC (as described above) to a mass spectrometer (e.g., Quadrupole or Ion Trap).
-
Chromatographic Conditions: Use the same HPLC method as in Protocol 4.1 to ensure retention time correlation. The use of a volatile buffer like formic acid or ammonium acetate is essential.
-
Mass Spectrometer Settings (Example for ESI+):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100 - 800.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 10 L/min.
-
-
Data Analysis:
-
Extract the ion chromatogram for the molecular weight of the main compound (C₉H₆BrNO₂; MW: 240.06 g/mol ; Expected [M+H]⁺: 239.97/241.97 due to bromine isotopes).[21]
-
Examine the mass spectra of minor peaks in the chromatogram to determine their molecular weights, which provides clues to their identity (e.g., starting materials, byproducts).
-
Protocol 4.3: Absolute Purity by ¹H qNMR
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).[10]
-
Materials:
-
Sample: ~10 mg of 6-Bromo-3-hydroxyquinolin-2(1H)-one, accurately weighed on a microbalance.
-
Internal Standard (IS): A certified reference material with known purity (e.g., Maleic Anhydride, Dimethyl Sulfone), ~5 mg, accurately weighed. The IS should have sharp signals that do not overlap with the analyte signals.
-
Solvent: Deuterated solvent (e.g., DMSO-d₆) of high isotopic purity.
-
-
Sample Preparation:
-
Combine the accurately weighed sample and internal standard in a vial.
-
Dissolve in a known volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the standard (a D1 of 30-60 seconds is often sufficient).[10] Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal for the analyte (I_Analyte) and a signal for the internal standard (I_IS).
-
Calculate the purity using the following formula:
-
Purity (% w/w) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS
-
Where: N = number of protons for the integrated signal, MW = molecular weight, m = mass, P_IS = purity of the internal standard.
-
-
Data Interpretation and Reporting
A comprehensive purity assessment integrates the results from all methods.
-
HPLC Report: Should state the purity as area % at a specific wavelength, noting the number and percentage of any detected impurities.
-
LC-MS Report: Should confirm the molecular weight of the main peak and provide proposed molecular weights for any observed impurities.
-
qNMR Report: Should state the absolute purity as a weight/weight percentage, which is often considered the most accurate value.
-
Melting Point: Should be reported as a range (e.g., 273-275 °C). A narrow range (e.g., < 2 °C) suggests high purity.[17][18] The literature melting point for this compound is 274 °C.[2]
Example Data Summary:
| Analysis Method | Result | Interpretation |
| HPLC-UV (254 nm) | 99.6% (Area %) | High chromatographic purity. Two minor impurities detected at 0.25% and 0.15%. |
| LC-MS | Main peak [M+H]⁺ at m/z 240/242. Impurity 1 [M+H]⁺ at m/z 172/174. | Confirms identity of main peak. Impurity 1 likely corresponds to 4-bromoaniline (starting material). |
| ¹H qNMR | 99.2% (w/w) | High absolute purity. The slightly lower value compared to HPLC may account for non-UV active impurities (e.g., residual water or solvent). |
| Melting Point | 273.5 - 274.5 °C | Sharp melting range consistent with literature value, indicating a pure crystalline solid. |
Conclusion and Recommendations
For the comprehensive purity analysis of synthesized 6-Bromo-3-hydroxyquinolin-2(1H)-one, an orthogonal approach is essential.
-
For routine quality control and in-process checks , HPLC-UV provides a rapid, precise, and reliable measure of chromatographic purity.
-
For impurity profiling and identification , especially during process development or for regulatory submissions, LC-MS is indispensable for gaining structural information about unknown components.
-
For certifying a batch as a reference standard or when the highest accuracy of absolute purity is required, ¹H qNMR is the gold standard method.
-
Melting point analysis serves as a valuable, quick preliminary check of purity throughout the synthesis and purification process.
By judiciously combining these techniques, researchers and drug development professionals can ensure the integrity of their synthetic intermediates, leading to more reliable and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. chimia.ch [chimia.ch]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rssl.com [rssl.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
- 14. 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 15. westlab.com [westlab.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 18. web.pdx.edu [web.pdx.edu]
- 19. Separation of 2-(4,,-Tribromo-3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. Separation of 3-Bromo-1H-dibenzo(de,h)quinoline-2,7-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. 6-Bromo-3-hydroxyquinolin-2(1H)-one | C9H6BrNO2 | CID 71742395 - PubChem [pubchem.ncbi.nlm.nih.gov]
From Benchtop to Bedside: A Comparative Guide for the In Vivo Validation of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
The journey of a novel chemical entity from a promising in vitro "hit" to a viable therapeutic candidate is a rigorous, multi-stage process. A critical inflection point in this journey is the transition from controlled, single-cell environments to the complex, dynamic systems of a living organism. This guide provides a comprehensive framework for the in vivo validation of 6-Bromo-4-hydroxyquinoline-3-carbonitrile , a quinoline derivative with potential therapeutic applications. Drawing from established methodologies for similar heterocyclic compounds, we will detail the experimental design, comparative analysis, and mechanistic confirmation necessary to bridge the gap between promising in vitro data and preclinical reality.
Introduction: The Rationale for In Vivo Assessment
Initial laboratory findings for many quinoline derivatives, a class of compounds known for a wide spectrum of pharmacological activities, often demonstrate potent efficacy in cell-based assays.[1][2][3] Specifically, compounds structurally related to this compound have shown promise as inhibitors of critical oncogenic pathways, such as the STAT3 signaling cascade.[4][5] An in vitro finding, for instance, might show that our compound induces apoptosis in a cancer cell line with a low micromolar IC50. However, this tells us little about its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) in a whole organism—factors that ultimately determine therapeutic success.[6]
Therefore, in vivo validation is not merely a confirmatory step but a crucial discovery phase to answer pivotal questions:
-
Efficacy: Does the compound inhibit tumor growth in a living model?
-
Toxicity: What is the maximum tolerated dose (MTD) and what are the clinical signs of toxicity?[7][8]
-
Pharmacokinetics (PK): Does the compound reach the target tissue at a sufficient concentration and for an adequate duration?
-
Pharmacodynamics (PD): Does the compound engage its molecular target in the tumor tissue and elicit the desired biological response?
This guide will use a hypothetical scenario where this compound has demonstrated potent in vitro activity against the MDA-MB-231 triple-negative breast cancer cell line, with evidence suggesting it functions as a STAT3 inhibitor. Our goal is to design a robust validation study comparing it against a known STAT3 inhibitor, such as Stattic or a clinically relevant compound.[9][10]
Part 1: Designing the In Vivo Efficacy Study
The cornerstone of preclinical validation is the animal model of the disease.[11][12] For oncology, the human tumor xenograft model in immunodeficient mice is a widely accepted standard for evaluating the antitumor effects of new compounds.[13][14][15]
Causality Behind Experimental Choices: Model and Comparator Selection
-
Animal Model: We will use female athymic nude mice (e.g., NU/J strain). The lack of a thymus gland in these mice prevents the rejection of human tumor cells, allowing the MDA-MB-231 cells to grow as a solid, subcutaneous tumor.[15] This ectopic model is chosen for its reproducibility and the ease of monitoring tumor growth via caliper measurements.[11]
-
Comparative Compound: Stattic, a well-characterized, selective STAT3 inhibitor, will serve as our positive control.[9] This allows us to benchmark the performance of this compound against a compound with a known mechanism of action, providing a direct comparison of potency and potential off-target effects.
Experimental Workflow
A well-structured workflow is essential for minimizing variability and ensuring data integrity. The entire process, from cell culture to endpoint analysis, must be meticulously planned.
Detailed Experimental Protocol: Efficacy Assessment
This protocol is a self-validating system, incorporating controls and standardized measurements to ensure the reliability of the results.
Materials:
-
MDA-MB-231 human breast cancer cells
-
Female athymic nude mice, 6-8 weeks old
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Sterile PBS, Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
This compound (6-BHQC) and Stattic
-
Appropriate vehicle for dosing (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water)
Step-by-Step Procedure:
-
Cell Preparation: Culture MDA-MB-231 cells under standard conditions. On the day of implantation, harvest cells using trypsin, wash with PBS, and perform a cell count and viability assessment (e.g., Trypan Blue). Viability must be >95%.[13]
-
Implantation: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.[13] Anesthetize each mouse and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank.
-
Tumor Growth Monitoring: Once tumors become palpable (typically 5-7 days post-injection), begin measuring tumor dimensions with digital calipers 2-3 times per week.[13] Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure an equal distribution of tumor sizes.
-
Group 1: Vehicle Control
-
Group 2: 6-BHQC (e.g., 10 mg/kg, daily)
-
Group 3: Stattic (e.g., 10 mg/kg, daily)
-
-
Treatment: Prepare fresh dosing solutions daily. Administer the assigned treatment to each mouse via intraperitoneal (IP) or oral (PO) gavage, depending on preliminary solubility and stability data. Record body weights at each treatment.
-
Endpoint Criteria: The study concludes when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days). Individual animals may be removed from the study if they exceed tumor burden limits or show signs of significant toxicity (e.g., >20% body weight loss).
-
Data Collection: At the study's end, record final tumor volumes and body weights. Euthanize the animals, surgically excise the tumors, and record their final weights.
Part 2: Integrating Pharmacokinetics and Toxicology
Efficacy results are only interpretable within the context of the compound's safety and exposure profile. A preliminary study to determine the Maximum Tolerated Dose (MTD) and basic pharmacokinetic parameters is essential.
Rationale: Why Efficacy Isn't Enough
A potent compound that fails to reach its target or causes unacceptable toxicity is not a viable drug.[6][7] Therefore, we must run parallel or preceding studies to understand how 6-BHQC behaves in the body. This involves a dose-escalation study to find the MTD and a simple PK study to measure plasma concentration over time.
Protocol: Acute Toxicity and Pharmacokinetics
Acute Toxicity (MTD Determination):
-
Use a small cohort of non-tumor-bearing mice.
-
Administer single doses of 6-BHQC at escalating levels (e.g., 5, 15, 50 mg/kg).
-
Monitor the animals for 7-14 days for clinical signs of toxicity, including changes in weight, behavior, and appearance.[8]
-
The MTD is defined as the highest dose that does not cause severe morbidity or more than a 10-15% loss in body weight.
Pharmacokinetic (PK) Study:
-
Administer a single dose of 6-BHQC (e.g., 10 mg/kg) to a cohort of mice.
-
Collect blood samples (via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store at -80°C.
-
Analyze plasma samples using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to quantify the concentration of 6-BHQC.
-
Calculate key PK parameters: Cmax (peak concentration), Tmax (time to peak), and AUC (Area Under the Curve, or total drug exposure).
Data Presentation: A Comparative Summary
All quantitative data should be summarized for clear comparison.
| Parameter | Vehicle Control | 6-BHQC (10 mg/kg) | Stattic (10 mg/kg) |
| Efficacy | |||
| Final Avg. Tumor Volume (mm³) | ~1800 | Value | Value |
| Tumor Growth Inhibition (TGI%) | 0% | Calculate | Calculate |
| Final Avg. Tumor Weight (g) | ~1.7 | Value | Value |
| Toxicity | |||
| Avg. Body Weight Change (%) | -2% | Value | Value |
| Treatment-Related Deaths | 0/10 | Value | Value |
| Pharmacokinetics (PK) | |||
| Cmax (ng/mL) | N/A | Value | Value |
| AUC (ng·h/mL) | N/A | Value | Value |
TGI (%) = (1 - [Avg Tumor Volume of Treated Group / Avg Tumor Volume of Control Group]) x 100
Part 3: In Vivo Mechanistic Validation
Confirming that 6-BHQC inhibits its intended target, STAT3, within the tumor is the final and most crucial piece of the validation puzzle. This demonstrates that the observed anti-tumor effect is a direct result of the compound's proposed mechanism of action.[9][10]
Hypothesis: Target Engagement in the Tumor
Our hypothesis, based on in vitro data, is that 6-BHQC suppresses tumor growth by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, which is critical for its activation, dimerization, and nuclear translocation.[9][16]
Protocol: Western Blot for Target Engagement
-
Protein Extraction: Immediately snap-freeze tumors in liquid nitrogen. Homogenize the frozen tissue and extract total protein using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a standardized assay (e.g., BCA assay).
-
Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight. Key antibodies include:
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit anti-total-STAT3
-
Mouse anti-β-Actin (as a loading control)
-
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify the band intensities. A successful outcome would show a significant decrease in the ratio of p-STAT3 to total STAT3 in the tumors from the 6-BHQC-treated group compared to the vehicle control group, ideally comparable to or better than the Stattic-treated group.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound. By integrating efficacy, toxicology, and pharmacodynamic studies into a cohesive strategy, researchers can generate the critical data needed to make informed decisions about the compound's future. Positive results from these experiments—demonstrating significant tumor growth inhibition, an acceptable safety profile, and clear evidence of on-target activity—would provide a strong rationale for advancing 6-BHQC into more complex orthotopic or patient-derived xenograft (PDX) models and formal preclinical development.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noveltyjournals.com [noveltyjournals.com]
- 4. benthamscience.com [benthamscience.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. blog.biobide.com [blog.biobide.com]
- 7. In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis and biological evaluation of novel potent STAT3 inhibitors based on BBI608 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. benchchem.com [benchchem.com]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-bromo-4-hydroxyquinoline-3-carbonitrile, a halogenated heterocyclic compound often utilized in medicinal chemistry and drug discovery. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a deep understanding of the principles of chemical waste management.
Understanding the Hazard Profile
-
Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic. These compounds can be persistent in the environment and may produce hazardous byproducts, such as hydrogen bromide, upon incomplete combustion.[1][2][3] Therefore, they must be segregated from non-halogenated waste streams to ensure proper disposal, typically through high-temperature incineration.[4][5]
-
Quinoline Moiety: Quinoline and its derivatives are known to exhibit a wide range of biological activities.[6] Several studies have demonstrated the cytotoxicity of various quinoline derivatives against different cell lines, indicating potential as anticancer agents but also highlighting their inherent toxicity to living cells.[7][8][9][10] This potential for cytotoxicity necessitates handling procedures that minimize exposure.
-
Nitrile Group: The carbonitrile (-C≡N) group can also contribute to the toxicological profile of a compound.
Given these structural features, this compound should be handled as a potentially cytotoxic and environmentally hazardous substance.
Essential Safety and Handling Precautions
Before beginning any work that will generate waste, it is crucial to have a clear and established disposal plan.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound involves the consistent use of appropriate PPE.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of solutions containing the compound and from airborne solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents dermal absorption, a potential route of exposure for quinoline derivatives.[11] |
| Body Protection | A lab coat or chemical-resistant apron | Minimizes contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | For handling the solid compound or preparing solutions, a fume hood is essential to prevent inhalation of dust or aerosols. |
Engineering Controls: All handling of solid this compound and preparation of its solutions should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[12]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Designated Waste Stream: This compound must be disposed of as "Halogenated Organic Solid Waste." [4]
-
Incompatibilities: Do NOT mix this waste with:
Mixing incompatible waste streams can lead to dangerous chemical reactions, the generation of toxic gases, and complicates the final disposal process.
Step 2: Waste Container Selection and Labeling
The choice of container is critical for safe containment.
-
Container Type: Use a designated, leak-proof, and robust container, such as a high-density polyethylene (HDPE) wide-mouth bottle for solids.[5][15] The container must have a secure, screw-top lid.
-
Labeling: Before adding any waste, the container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s): "Toxic," "Irritant," "Environmental Hazard"
-
The date accumulation started.
-
Step 3: Waste Accumulation
-
Solid Waste: Carefully transfer the solid waste into the designated container using a dedicated scoop or spatula. Avoid generating dust.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should also be placed in the solid halogenated organic waste container.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[5] Do not overfill the container; leave at least 10% headspace to allow for expansion.
Step 4: Storage of Waste
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, well-ventilated, and away from general laboratory traffic.
-
Segregation: Ensure the container is stored separately from incompatible materials.
Step 5: Final Disposal
-
Arranging Pickup: Once the container is full, or in accordance with your institution's hazardous waste pickup schedule, contact your Environmental Health and Safety (EHS) department to arrange for collection by a certified hazardous waste disposal company.
-
Documentation: Complete any required waste disposal forms or logs as per your institution's protocols.
The likely final disposal method for this type of waste is high-temperature incineration.[16] This process is designed to break down the halogenated organic molecules into simpler, less harmful compounds. The high temperatures and specialized scrubbers in these facilities are necessary to manage the acidic gases (like hydrogen bromide) that can be produced during the combustion of brominated compounds.[17][18][19]
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area and your laboratory supervisor.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Secure the Area: Prevent entry to the spill area. If flammable solvents are involved, extinguish all nearby ignition sources.
-
Small Spills (Solid): If you are trained and it is safe to do so, carefully clean up small spills of the solid material.
-
Wear your full PPE.
-
Gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
Carefully scoop the material and absorbent into your designated halogenated organic solid waste container.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (such as ethanol or acetone), then with soap and water.
-
Place all cleaning materials into the hazardous waste container.[20]
-
-
Large Spills: For large spills, contact your institution's EHS or emergency response team immediately.
Logical Workflow for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
- 2. Bromine contamination and risk management in terrestrial and aquatic ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. depts.ttu.edu [depts.ttu.edu]
- 6. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 7. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. benchchem.com [benchchem.com]
- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 11. nj.gov [nj.gov]
- 12. benchchem.com [benchchem.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. mn.uio.no [mn.uio.no]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. m.ciop.pl [m.ciop.pl]
- 18. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 19. cetjournal.it [cetjournal.it]
- 20. lin-web.clarkson.edu [lin-web.clarkson.edu]
A Senior Application Scientist's Guide to Handling 6-Bromo-4-hydroxyquinoline-3-carbonitrile: A Framework for Safety and Operational Integrity
As researchers and drug development professionals, our work with novel chemical entities like 6-Bromo-4-hydroxyquinoline-3-carbonitrile is foundational to discovery. However, the novelty of such compounds often means that comprehensive toxicological data is not yet available. This guide provides a robust framework for the safe handling, use, and disposal of this compound, grounding its recommendations in the known hazard profiles of structurally related chemicals, such as quinoline and other halogenated aromatic heterocycles.[1][2] Our primary directive is to empower you with the knowledge to operate safely and effectively, transforming procedural steps into a self-validating system of laboratory safety.
Hazard Assessment: An Evidence-Based Approach to Safety
Given the absence of extensive specific hazard data for this compound, we must infer its potential risks from its constituent parts: the quinoline core, the bromo- substituent, and the cyano- and hydroxyl- groups.
-
Quinoline Core: The parent compound, quinoline, is known to be harmful if swallowed or in contact with skin, can cause skin and eye irritation, and may be toxic to aquatic life.[1][3][4] It is a hygroscopic liquid that turns brown on exposure to light, indicating potential reactivity.[1]
-
Halogenation (Bromo- group): The presence of a bromine atom classifies this compound as a halogenated organic.[5] Such compounds are often treated with a higher degree of caution due to their potential for environmental persistence and unique toxicological profiles. Disposal protocols for halogenated waste are distinct and more stringent.[6][7]
-
Functional Groups (-OH, -CN): The hydroxyl and cyano groups can significantly influence the molecule's reactivity, solubility, and biological activity. Related compounds like 6-Bromo-4-hydroxyquinoline-3-carboxylic acid and its ethyl ester are confirmed to cause serious eye irritation.[8][9]
Therefore, a conservative approach is warranted. We will operate under the assumption that this compound is, at a minimum, a skin and severe eye irritant, potentially harmful if ingested or inhaled, and requires specialized disposal.
Personal Protective Equipment (PPE): Your Primary Line of Defense
A hazard assessment dictates the necessary level of protection.[10] For this compound, which is a solid, the primary risks during handling are inhalation of fine powders and inadvertent contact with skin or eyes.[11] The following PPE is mandatory for all procedures involving this compound.
| Protection Type | Required PPE | Rationale and Key Considerations |
| Eye & Face | Chemical Splash Goggles & Full-Face Shield | Standard safety glasses are insufficient.[12] Chemical splash goggles provide a seal around the eyes to protect against fine powders and splashes. A face shield must be worn over the goggles when handling larger quantities (>1g) or when there is a significant splash risk.[13][14] |
| Body | Flame-Resistant (FR) Laboratory Coat | A lab coat protects skin and personal clothing from contamination.[13] An FR coat is best practice when working with any chemical, as the potential for unforeseen reactions always exists. The coat should be buttoned completely. |
| Hand | Double Nitrile Gloves | Double gloving provides an extra layer of protection against potential tears and permeation.[12] Disposable nitrile gloves offer good protection against incidental splashes.[14] Gloves must be inspected for integrity before use and changed immediately if contamination is suspected or every 1-2 hours during extended procedures. |
| Respiratory | N95 Respirator or Higher | When handling the solid compound outside of a certified chemical fume hood (e.g., at a weighing station), an N95 respirator is the minimum requirement to prevent inhalation of fine particulates. For procedures with a high potential for aerosolization, a half-mask or full-face respirator with appropriate cartridges may be necessary.[13] |
| Foot | Closed-Toe Shoes | Sturdy, closed-toe shoes are a minimum requirement in any laboratory setting to protect against spills and dropped objects.[13] |
Operational Protocols: Ensuring Safety at Every Step
Procedural integrity is as critical as the PPE itself. The following protocols provide step-by-step guidance for key operations.
Protocol 1: PPE Donning and Doffing Sequence
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat: Put on and fasten completely.
-
Respirator: If required, perform a seal check according to manufacturer instructions.
-
Goggles & Face Shield: Put on goggles first, then the face shield.
-
Gloves: Don the first pair of gloves, ensuring the cuffs go under the lab coat sleeve. Don the second pair of gloves, pulling the cuffs over the lab coat sleeve.
Doffing (Taking Off):
-
Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique to avoid touching the contaminated surface. Dispose of them in the designated halogenated solid waste container.
-
Face Shield & Goggles: Remove by handling the head strap, avoiding contact with the front surface.
-
Lab Coat: Unbutton and remove by rolling it inside-out to contain contaminants.
-
Inner Gloves: Remove the inner pair of gloves.
-
Respirator: Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]
Protocol 2: Emergency Response
Skin Contact:
-
Immediately remove contaminated clothing.
-
Flush the affected skin area with copious amounts of water for at least 15 minutes.[4][15]
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[9]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Inhalation:
-
Move the affected person to fresh air immediately.[16]
-
If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.[15]
-
Rinse the mouth with water.
-
Never give anything by mouth to an unconscious person.[4]
-
Seek immediate medical attention.
Protocol 3: Minor Spill Management (<1 gram solid)
For any spill, the first steps are always to alert nearby personnel and isolate the area.[17]
-
Assess and Secure: Ensure the area is well-ventilated. Eliminate ignition sources.[18]
-
Don PPE: At a minimum, don a lab coat, double nitrile gloves, and chemical splash goggles.
-
Contain: Gently cover the spill with a dry absorbent material like vermiculite or cat litter to prevent the powder from becoming airborne.[19] Do NOT use a dry cloth or paper towel, which could create dust.
-
Clean-Up: Carefully sweep the absorbent material and spilled compound into a plastic dustpan.[17]
-
Package Waste: Transfer the collected material into a clearly labeled, sealable container for hazardous waste. Label as "Solid Halogenated Organic Waste" and list the chemical name.
-
Decontaminate: Wipe the spill area with a damp cloth, then clean with soap and water.[18] All cleaning materials (gloves, wipes, etc.) must be disposed of as solid halogenated waste.
Waste Disposal: A Critical Final Step
All waste generated from handling this compound is considered hazardous. Proper segregation is essential for safety and regulatory compliance.
-
Classification: This compound is a halogenated organic waste .[5] It must be segregated from non-halogenated waste streams.[6][7]
-
Solid Waste: This includes excess compound, contaminated gloves, weigh paper, absorbent materials from spills, and any other contaminated disposable labware. Collect this waste in a designated, clearly labeled, puncture-resistant container with a secure lid.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a designated "Halogenated Organic Liquid Waste" container.[20] The container must be kept closed when not in use.[7]
Never dispose of this chemical or its waste down the drain.[6] Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on waste container labeling and pickup schedules.
By integrating these safety protocols and operational plans into your daily workflow, you build a culture of safety that protects you, your colleagues, and your research.
References
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- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 693203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.fr [fishersci.fr]
- 10. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 11. 6-bromo-4-hydroxyquinoline-3- carbonitrile | CymitQuimica [cymitquimica.com]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
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- 15. capotchem.com [capotchem.com]
- 16. 3-Quinolinecarbonitrile, 6-broMo-4-hydroxy- Safety Data Sheets(SDS) lookchem [lookchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
